2-(Pyridin-3-yloxy)acetonitrile
Description
Structure
3D Structure
Properties
Molecular Formula |
C7H6N2O |
|---|---|
Molecular Weight |
134.14 g/mol |
IUPAC Name |
2-pyridin-3-yloxyacetonitrile |
InChI |
InChI=1S/C7H6N2O/c8-3-5-10-7-2-1-4-9-6-7/h1-2,4,6H,5H2 |
InChI Key |
KPPRDWCYOVKVNP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CN=C1)OCC#N |
Origin of Product |
United States |
Foundational & Exploratory
2-(Pyridin-3-yloxy)acetonitrile: Structural Profile and Synthetic Utility
The following technical guide details the chemical structure, physicochemical properties, and synthetic utility of 2-(Pyridin-3-yloxy)acetonitrile . This document is structured for researchers and medicinal chemists requiring a deep understanding of this specific intermediate.
Introduction
2-(Pyridin-3-yloxy)acetonitrile (also known as [(Pyridin-3-yl)oxy]acetonitrile) is a specialized heterocyclic building block used in the synthesis of pharmaceutical agents and agrochemicals. It serves as a critical intermediate for introducing the pyridin-3-yloxy motif—a scaffold often employed to modulate lipophilicity and metabolic stability in drug candidates.
Unlike its carbon-linked analog (3-pyridineacetonitrile) or the amino-functionalized variant (2-amino-2-(pyridin-3-yl)acetonitrile), this molecule features an ether linkage directly connecting the pyridine ring to the acetonitrile chain. This oxygen bridge alters the electronic properties of the pyridine ring and introduces a hydrogen bond acceptor site, influencing the pharmacokinetics of downstream derivatives.
Chemical Identity & Structural Analysis[1][2][3]
The molecule consists of a pyridine ring substituted at the 3-position (meta) with a cyanomethoxy group (-OCH₂CN).
| Attribute | Detail |
| IUPAC Name | 2-(Pyridin-3-yloxy)acetonitrile |
| Common Synonyms | 3-(Cyanomethoxy)pyridine; [(Pyridin-3-yl)oxy]acetonitrile |
| Molecular Formula | C₇H₆N₂O |
| Molecular Weight | 134.14 g/mol |
| SMILES | N#CCOC1=CN=CC=C1 |
| Key Functional Groups | Pyridine (Basic Heterocycle), Ether (Linker), Nitrile (Electrophile/Precursor) |
Electronic Effects
-
Pyridine Ring: The nitrogen atom is electron-withdrawing, making the ring electron-deficient. However, the oxygen atom at the 3-position acts as a resonance donor (+M effect), partially counteracting this deficiency at the ortho (2, 4) and para (6) positions relative to itself.
-
Ether Linkage: The -O-CH₂- group acts as a flexible linker. The oxygen atom increases the polarity and water solubility compared to a direct alkyl connection.
-
Nitrile Group: The electron-withdrawing cyano group (-CN) activates the adjacent methylene protons (pKa ~25), making them susceptible to deprotonation by strong bases, though less so than in malononitrile derivatives.
Physicochemical Profile
The following properties are derived from structural analogs (e.g., 2-(pyridin-3-yloxy)acetic acid) and computational prediction models (ACD/Labs, ChemAxon).
| Property | Value / Range | Significance |
| LogP (Octanol/Water) | 0.6 – 0.9 (Predicted) | Moderately polar; suitable for CNS-active scaffolds if optimized. |
| TPSA | ~50 Ų | Good membrane permeability profile (<140 Ų). |
| pKa (Pyridine N) | ~4.8 – 5.2 | The ether oxygen is inductively withdrawing (lowering pKa vs. pyridine's 5.25) but resonance donating. Net effect is a slight reduction in basicity. |
| Boiling Point | ~280°C (Predicted) | High boiling point due to polarity; likely a solid or viscous oil at RT. |
| Solubility | High in DCM, EtOAc, MeOH | Soluble in polar organic solvents; sparingly soluble in water unless protonated. |
Synthesis Pathways[1][9][10][11]
The most robust synthesis involves the O-alkylation of 3-hydroxypyridine. This protocol exploits the regioselectivity of 3-hydroxypyridine, which favors O-alkylation over N-alkylation under basic conditions, unlike its 2- and 4-isomers which preferentially form pyridones.
Protocol: Nucleophilic Substitution ( )
Reagents: 3-Hydroxypyridine, Chloroacetonitrile (or Bromoacetonitrile), Potassium Carbonate (
Figure 1: Synthetic pathway via O-alkylation of 3-hydroxypyridine. The 3-position prevents tautomerization to a pyridone, ensuring high selectivity for the O-alkylated product.
Step-by-Step Methodology
-
Preparation: Dissolve 3-hydroxypyridine (1.0 eq) in anhydrous DMF (0.5 M).
-
Deprotonation: Add
(1.5 eq) and stir at room temperature for 30 minutes to form the phenoxide-like anion. -
Alkylation: Dropwise add chloroacetonitrile (1.1 eq). Caution: Chloroacetonitrile is toxic and a lachrymator.
-
Reaction: Heat to 60°C for 4–6 hours. Monitor by TLC (EtOAc/Hexane) or LC-MS.
-
Workup: Dilute with water and extract with Ethyl Acetate. Wash organic layer with brine to remove DMF.
-
Purification: Dry over
, concentrate, and purify via silica gel flash chromatography (typically eluting with 30-50% EtOAc in Hexanes).
Reactivity & Synthetic Utility[12]
The versatility of 2-(pyridin-3-yloxy)acetonitrile lies in the transformability of the nitrile group and the stability of the ether linkage.
A. Hydrolysis (Acid/Amide Formation)
The nitrile can be hydrolyzed to 2-(pyridin-3-yloxy)acetic acid (CAS 86649-57-2), a common intermediate for coupling with amines to form amide-linked inhibitors.
-
Conditions: 6M HCl, reflux (Acidic) or NaOH/H₂O (Basic).
B. Reduction (Amine Formation)
Reduction yields 2-(pyridin-3-yloxy)ethanamine , which serves as a primary amine linker.
-
Reagents:
/ Raney Ni (mild) or (strong).
C. Tetrazole Formation (Bioisostere)
Reaction with sodium azide (
Figure 2: Divergent synthesis pathways from the parent nitrile.
Applications in Drug Discovery[1][9][12][13]
-
Kinase Inhibitors: The pyridin-3-yloxy motif is frequently used to bind to the hinge region of kinases or to access the solvent-exposed front pocket. The ether oxygen provides a specific H-bond acceptor vector that can orient the molecule within the active site.
-
Linker Strategy: The -O-CH₂-CN unit acts as a short, polar spacer. Converting the nitrile to an amine allows for the construction of "extended" scaffolds found in GPCR ligands (e.g., muscarinic agonists).
-
Fragment-Based Drug Design (FBDD): Due to its low molecular weight (<150 Da) and distinct functionality, it is an ideal fragment for screening libraries.
Safety & Handling
-
Toxicity: As an organic nitrile, the compound can release cyanide ions upon metabolism or strong heating. Handle in a well-ventilated fume hood.
-
Skin Contact: Nitriles can be absorbed through the skin. Use nitrile gloves and lab coats.
-
Storage: Store in a cool, dry place under inert atmosphere (Argon/Nitrogen) to prevent slow hydrolysis or N-oxidation.
References
-
Hydrolysis Product: 2-(Pyridin-3-yloxy)acetic acid. CAS Registry Number: 86649-57-2.[1] Available from major chemical suppliers (e.g., Fisher Scientific, TCI).
- General Synthesis of Pyridyl Ethers: Dirlam, J. P., et al. "Synthesis of 3-substituted pyridines." Journal of Organic Chemistry, 1982, 47(11), 2196-2199.
-
Related Scaffold: 5-bromo-3-(cyanomethoxy)pyridine-2-carbonitrile. CAS 1236062-31-9.[2] (Demonstrates the stability and existence of the cyanomethoxy-pyridine motif in complex synthesis).
Sources
2-(Pyridin-3-yloxy)acetonitrile: A Strategic Heterocyclic Building Block
The following technical guide details the chemistry, synthesis, and medicinal application of 2-(Pyridin-3-yloxy)acetonitrile , a specialized heterocyclic building block.
CAS Number: 6443-85-2 Molecular Formula: C₇H₆N₂O Molecular Weight: 118.14 g/mol IUPAC Name: 2-(pyridin-3-yloxy)acetonitrile
Introduction: The Bifunctional Advantage
In the architecture of drug discovery, 2-(Pyridin-3-yloxy)acetonitrile represents a "privileged" bifunctional scaffold. Unlike simple pyridine derivatives, this molecule integrates an electron-deficient pyridine ring with a reactive nitrile group via an ether linkage. This specific connectivity (3-position substitution) offers unique electronic properties compared to its 2- or 4-isomers, primarily because the ether oxygen at the 3-position is not in direct conjugation with the pyridine nitrogen’s lone pair, modulating the basicity and reactivity of the ring.
For the medicinal chemist, this building block serves two primary strategic functions:
-
Linear Extension: As a precursor to flexible linkers (via reduction or hydrolysis) in fragment-based drug design.
-
Fused Ring Construction: As a "pre-organized" substrate for intramolecular cyclization to form 3-aminofuro[3,2-b]pyridines , a scaffold bioisosteric with indole and purine, widely utilized in kinase inhibitor design.
Synthesis of the Building Block
The synthesis of 2-(pyridin-3-yloxy)acetonitrile is a classic O-alkylation, yet it requires precise control over conditions to prevent N-alkylation (a common side reaction with pyridines) and to manage the stability of the cyanomethyl group.
Validated Experimental Protocol
Reaction Overview:
The transformation involves the nucleophilic substitution (
-
Substrates: 3-Hydroxypyridine (1.0 eq), Chloroacetonitrile (1.1 eq).
-
Base: Anhydrous Potassium Carbonate (
, 2.0 eq) or Cesium Carbonate ( , 1.5 eq). -
Solvent: DMF (N,N-Dimethylformamide) or Acetonitrile (
). -
Temperature: 60–80 °C.
Step-by-Step Methodology:
-
Activation: Charge a dry reaction vessel with 3-hydroxypyridine and anhydrous DMF. Add
and stir at room temperature for 30 minutes. Note: This deprotonates the hydroxyl group (pKa ~8.7), generating the nucleophilic oxyanion. -
Alkylation: Add chloroacetonitrile dropwise. The reaction is exothermic; maintain internal temperature below 40 °C during addition to prevent polymerization of the nitrile.
-
Progression: Heat the mixture to 60 °C for 4–6 hours. Monitor via TLC (Ethyl Acetate/Hexane 1:1) or LC-MS.[1] The product typically appears at a lower polarity than the starting hydroxypyridine.
-
Workup: Quench with water and extract with ethyl acetate. Wash the organic layer with brine to remove DMF. Dry over
and concentrate. -
Purification: If necessary, purify via silica gel flash chromatography. The product is often a low-melting solid or oil.
Critical Troubleshooting (Self-Validating System)
-
N- vs. O-Alkylation: 3-Hydroxypyridine exists in tautomeric equilibrium with the pyridone form. However, under basic conditions with hard electrophiles like chloroacetonitrile, O-alkylation is kinetically favored. If N-alkylated byproducts are observed (quaternary salts), switch to a softer counterion base like
or use a silver salt ( ) to strictly enforce O-alkylation. -
Safety: Chloroacetonitrile is a potent alkylating agent and lachrymator. All operations must occur in a fume hood.
Chemical Transformations & Reactivity[1][2][3]
The core value of this building block lies in its downstream transformations.[1] The nitrile group acts as a "linchpin" for cyclization or a "handle" for functional group interconversion.
The "Killer App": Thorpe-Ziegler Type Cyclization
The most high-value transformation is the base-mediated intramolecular cyclization to form 3-aminofuro[3,2-b]pyridine . This reaction constructs a fused bicyclic system in a single step.
-
Mechanism: A strong base (e.g.,
-BuOK) deprotonates the active methylene group ( to the nitrile). The resulting carbanion attacks the electron-deficient C-2 position of the pyridine ring. Subsequent aromatization (tautomerization) yields the aminofuran ring. -
Regioselectivity: Cyclization occurs exclusively at the C-2 position (ortho to the ether) rather than C-4, due to the higher electrophilicity of the position adjacent to the pyridine nitrogen.
Divergent Synthesis Pathways[4]
Figure 1: Divergent synthetic pathways from the core building block.
Medicinal Chemistry Applications
Kinase Inhibitor Scaffolds
The 3-aminofuro[3,2-b]pyridine derivative obtained from this building block is a bioisostere of the indazole and quinazoline scaffolds found in many FDA-approved kinase inhibitors.
-
Binding Mode: The pyridine nitrogen (N-4 in the fused system) and the exocyclic amino group (at C-3) form a donor-acceptor motif that typically binds to the hinge region of ATP-binding pockets (e.g., in PIM1 , VEGFR , or Aurora kinases).
-
Solubility: The pyridine nitrogen provides a basic center (pKa ~3–4), improving aqueous solubility compared to the carbocyclic benzofuran analogues.
GPCR Ligands (mGluR5)
Derivatives of 2-(pyridin-3-yloxy)acetonitrile have been explored as negative allosteric modulators (NAMs) for the metabotropic glutamate receptor 5 (mGluR5). The ether linker provides rotational freedom allowing the pyridine ring to adopt specific conformations within the allosteric binding pocket, while the nitrile (or its tetrazole derivative) interacts with polar residues.
Quantitative Property Profile
| Property | Value | Relevance in Drug Design |
| LogP (Calc) | ~0.5 | Highly favorable for oral bioavailability (Lipinski compliant). |
| TPSA | ~46 Ų | Good membrane permeability (Brain penetrant potential). |
| H-Bond Acceptors | 3 (N_py, O, N_CN) | Multiple interaction points for target binding. |
| Rotatable Bonds | 2 | Low entropic penalty upon binding. |
| pKa (Pyridinium) | ~4.8 | Weakly basic; likely uncharged at physiological pH (7.4). |
References
- Synthesis & Reactivity:Thorpe-Ziegler type cyclization of aryloxyacetonitriles.
-
Medicinal Application:Furo[3,2-b]pyridine deriv
-
Source:
- Context: While discussing the C-linked analog, the O-linked variants follow similar scaffold logic for PIM/VEGFR inhibition.
-
-
Safety & Data:2-(Pyridin-3-yloxy)acetonitrile MSDS.
-
General Methodology:O-Alkyl
-
Source:
- Context: Standard protocols for alkylation of electron-deficient phenols/heterocycles.
-
Sources
An In-Depth Technical Guide to the Thermodynamic Properties and Stability of Pyridyloxyacetonitriles
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of the thermodynamic properties and stability of pyridyloxyacetonitriles, a chemical class of significant interest in modern drug discovery. As a senior application scientist, the following sections synthesize foundational chemical principles with practical, field-proven insights to empower researchers in predicting and understanding the behavior of these molecules. This document is structured to provide a logical flow from fundamental thermodynamic concepts to practical stability testing protocols, all grounded in established scientific literature.
Introduction: The Significance of Pyridyloxyacetonitriles in Drug Development
The pyridyloxyacetonitrile scaffold is a key pharmacophore in a variety of investigational and approved therapeutic agents. Its unique electronic and structural characteristics contribute to favorable interactions with a range of biological targets. A thorough understanding of the thermodynamic properties and stability of this moiety is paramount for successful drug development, from early-stage discovery through to formulation and manufacturing. Physicochemical properties such as melting point, solubility, and stability under various stress conditions directly impact a compound's processability, bioavailability, and shelf-life.[1][2] This guide will delve into the critical parameters that govern the behavior of pyridyloxyacetonitriles, providing a framework for their rational design and development.
Unveiling Thermodynamic Properties: A Two-Pronged Approach
The thermodynamic properties of a molecule dictate its physical state and behavior. For pyridyloxyacetonitriles, a combination of experimental and computational techniques provides a comprehensive understanding of these crucial parameters.
Experimental Determination of Thermodynamic Properties
Experimental analysis remains the gold standard for characterizing the thermodynamic properties of pharmaceutical compounds.[3] The following techniques are central to this endeavor.
Expertise & Experience: DSC is a powerful technique for identifying thermal transitions such as melting, crystallization, and decomposition.[4] By measuring the difference in heat flow between a sample and a reference as a function of temperature, one can determine the melting point (T_m), enthalpy of fusion (ΔH_fus), and glass transition temperature (T_g) for amorphous materials. For pyridyloxyacetonitriles, the melting point is a critical indicator of lattice energy and molecular packing. A sharp, high-melting endotherm typically suggests a stable crystalline form. The presence of multiple endotherms may indicate polymorphism, a phenomenon where a compound exists in different crystalline forms with distinct physicochemical properties.
Trustworthiness: The reliability of DSC data is contingent on proper sample preparation and calibration of the instrument. The heating rate can influence the appearance of thermal events; a rate of 10 °C/min is a common starting point for initial characterization.[3][4]
Experimental Protocol: Determination of Melting Point and Enthalpy of Fusion using DSC
-
Sample Preparation: Accurately weigh 2-5 mg of the pyridyloxyacetonitrile sample into a hermetically sealed aluminum pan.
-
Reference Preparation: Use an empty, hermetically sealed aluminum pan as the reference.
-
Instrument Setup: Place the sample and reference pans into the DSC cell.
-
Thermal Program:
-
Equilibrate the cell at a temperature well below the expected melting point (e.g., 25 °C).
-
Ramp the temperature at a constant rate (e.g., 10 °C/min) to a temperature significantly above the melting point.
-
Maintain an inert atmosphere using a nitrogen purge (e.g., 50 mL/min).
-
-
Data Analysis: The melting point is determined as the onset or peak of the endothermic melting event on the resulting thermogram. The enthalpy of fusion is calculated by integrating the area of the melting peak.
Expertise & Experience: TGA provides quantitative information about the thermal stability and decomposition of a material by measuring its mass change as a function of temperature. For pyridyloxyacetonitriles, TGA is crucial for determining the onset of thermal decomposition, which defines the upper-temperature limit for handling and processing. The resulting TGA curve can also reveal the presence of solvates or hydrates through mass loss at lower temperatures. For instance, pyridine-containing polymers have shown high thermal stability, with decomposition temperatures often exceeding 400°C. Similarly, studies on pyridine esters have demonstrated their good thermal stability via TGA.[5]
Trustworthiness: The atmosphere under which the analysis is performed (inert or oxidative) can significantly impact the decomposition profile. For intrinsic thermal stability, an inert nitrogen atmosphere is typically used.[3]
Experimental Protocol: Assessment of Thermal Stability using TGA
-
Sample Preparation: Accurately weigh 5-10 mg of the pyridyloxyacetonitrile sample into a TGA pan (e.g., platinum or alumina).
-
Instrument Setup: Place the sample pan onto the TGA balance.
-
Thermal Program:
-
Equilibrate the furnace at ambient temperature.
-
Heat the sample at a constant rate (e.g., 10 °C/min) to a high temperature (e.g., 600 °C).
-
Maintain an inert atmosphere with a constant flow of nitrogen (e.g., 20 mL/min).
-
-
Data Analysis: The onset of decomposition is determined from the temperature at which significant mass loss begins. The derivative of the TGA curve (DTG) can be used to identify the temperatures of maximum decomposition rates.
Table 1: Illustrative Thermal Properties of Structurally Related Compounds
| Compound Class | Technique | Key Findings | Reference |
| Pyridine Derivatives | DSC | Melting points and decomposition profiles determined.[6][7][8] | [6][7][8] |
| Pyridine-dicarbazolyl-dicarbonitriles | TGA/DSC | Amorphous character with high thermal stability.[3] | [3] |
| Fluorinated Pyridine Aryl Ether Polymers | TGA | High thermal stability with decomposition onset > 339 °C.[9] | [9] |
| 5-(4-Pyridyl)tetrazolate | DSC | Exothermic decomposition between 225-325 °C.[10] | [10] |
Computational Prediction of Thermodynamic Properties
Expertise & Experience: In silico methods are invaluable for predicting thermodynamic properties, especially in the early stages of drug discovery where experimental material may be scarce. Density Functional Theory (DFT) is a powerful quantum mechanical method for calculating properties such as molecular electrostatic potentials, which can provide insights into intermolecular interactions and crystal packing.[11][12] Quantitative Structure-Property Relationship (QSPR) models can be developed to predict properties like melting point based on molecular descriptors.[13][14]
Trustworthiness: The accuracy of computational predictions is highly dependent on the level of theory and basis set used, as well as the quality of the training set for QSPR models. While these methods provide valuable estimations, they should be corroborated with experimental data whenever possible.
Workflow for Computational Property Prediction
Caption: A logical workflow for the computational prediction of thermodynamic properties.
Stability of Pyridyloxyacetonitriles: A Multifaceted Assessment
Ensuring the stability of an active pharmaceutical ingredient (API) is a critical aspect of drug development.[15] Stability studies evaluate the effects of various environmental factors on the quality, safety, and efficacy of a drug product over time.[16] For pyridyloxyacetonitriles, a comprehensive stability assessment should include investigations into their thermal, hydrolytic, and photolytic degradation pathways.
Thermal Stability
As discussed in the context of TGA, thermal stability is a fundamental property. The decomposition of pyridyloxyacetonitriles under thermal stress can lead to the formation of various degradation products. The pyridine ring itself is relatively stable, but the ether linkage and the acetonitrile group can be susceptible to thermal cleavage. Studies on related pyridine derivatives have shown that their thermal stability is influenced by the nature and position of substituents.[17]
Hydrolytic Stability
Expertise & Experience: Hydrolytic degradation is a common pathway for drug decomposition, particularly for molecules containing ester, amide, or ether linkages. The stability of pyridyloxyacetonitriles in aqueous environments at different pH values is a critical parameter to evaluate, as it can impact both in vivo performance and the shelf-life of liquid formulations. The ether linkage in pyridyloxyacetonitriles could be susceptible to hydrolysis under acidic or basic conditions. The acetonitrile group can also undergo hydrolysis, typically under strong acidic or basic conditions, to form an acetamide and subsequently a carboxylic acid.[16] However, the hydrolysis of acetonitrile is generally slow.[18]
Trustworthiness: Forced degradation studies, where the compound is exposed to extreme pH conditions (e.g., 0.1 N HCl, 0.1 N NaOH) and elevated temperatures, are essential for identifying potential degradation products and developing stability-indicating analytical methods.[16]
Degradation Pathway of a Generic Pyridyloxyacetonitrile under Hydrolytic Stress
Caption: Potential hydrolytic degradation pathways of a pyridyloxyacetonitrile.
Photostability
Expertise & Experience: Exposure to light can induce photochemical degradation of drug molecules. Pyridine and its derivatives can absorb UV light and undergo various photochemical reactions.[1][19] The photostability of pyridyloxyacetonitriles should be evaluated according to ICH Q1B guidelines, which involve exposing the drug substance to a combination of visible and UV light. The use of photostabilizers may be necessary for light-sensitive compounds.[19]
Trustworthiness: The design of the photostability study, including the light source, exposure duration, and sample presentation, is critical for obtaining meaningful and reproducible results.
Table 2: Summary of Stability Considerations for Pyridyloxyacetonitriles
| Stability Type | Key Functional Groups | Potential Degradation Products | Influencing Factors |
| Thermal | Ether linkage, Acetonitrile | Pyridine derivatives, nitriles, cyanides | Temperature, atmosphere |
| Hydrolytic | Ether linkage, Acetonitrile | Pyridinols, pyridyloxyacetic acid, ammonia | pH, temperature, buffers |
| Photolytic | Pyridine ring | Isomers, photo-oxidation products | Light intensity and wavelength, packaging |
Solubility and Dissolution: Keys to Bioavailability
The therapeutic efficacy of an orally administered drug is often dependent on its solubility and dissolution rate in the gastrointestinal tract.[20][21] Pyridyloxyacetonitriles, like many small molecule drugs, can exhibit poor aqueous solubility, which can limit their bioavailability.
Expertise & Experience: Various formulation strategies can be employed to enhance the solubility and dissolution of poorly soluble compounds. These include the use of solid dispersions, where the drug is dispersed in a hydrophilic polymer matrix, and the formation of salts or cocrystals.[22][23] The choice of strategy depends on the specific physicochemical properties of the pyridyloxyacetonitrile derivative.
Experimental Protocol: Shake-Flask Method for Solubility Determination
-
Preparation of Saturated Solution: Add an excess amount of the pyridyloxyacetonitrile to a known volume of the desired solvent (e.g., water, buffer of a specific pH) in a sealed container.
-
Equilibration: Agitate the mixture at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Sample Collection and Analysis: Withdraw a sample of the supernatant, filter it to remove undissolved solids, and analyze the concentration of the dissolved compound using a suitable analytical technique (e.g., HPLC-UV).
Conclusion and Future Directions
This technical guide has provided a comprehensive framework for understanding and evaluating the thermodynamic properties and stability of pyridyloxyacetonitriles. While direct experimental data for this specific chemical class is emerging, a predictive understanding can be established by examining the behavior of its constituent moieties—the pyridine ring, the ether linkage, and the acetonitrile group.
For researchers and drug development professionals, a proactive approach to characterizing these properties is essential. Early and thorough investigation of thermal, hydrolytic, and photolytic stability, coupled with a deep understanding of the compound's thermodynamic properties, will pave the way for the development of robust, safe, and effective medicines. Future work should focus on building a comprehensive database of experimental data for a diverse range of pyridyloxyacetonitrile derivatives to refine predictive models and further enhance our understanding of this important class of molecules.
References
- The use of new pyridine derivatives as effective photostabilizers for poly (vinyl chloride). Journal of Physics: Conference Series.
- Pyridine-catalyzed Halogenation of Aromatic Compounds. II. A Study of the Bromine Adducts of Pyridinium Bromide using Differential Scanning Calorimetry and Isothermal Gravimetric Analysis. R Discovery.
- Pyridine-catalyzed Halogenation of Aromatic Compounds. II. A Study of the Bromine Adducts of Pyridinium Bromide using Differential Scanning Calorimetry and Isothermal Gravimetric Analysis. Canadian Science Publishing.
- Degradation of Pyridines in the Environment.
- In-depth Technical Guide: Thermal Stability and Decomposition of Disodium Pyridine-2,6-dicarboxyl
- a dsc study of the thermal decomposition of 2–methoxyamino–3, 5–dinitro–pyridine.
- Displacement, Proton Transfer, or Hydrolysis?
- Aromatic systems with two and three pyridine-2,6-dicarbazolyl-3,5-dicarbonitrile fragments as electron-transporting organic semiconductors exhibiting long-lived emissions.
- Fluorinated Pyridine Aryl Ether Polymers with Defined Microstructures, Diverse Architectures, and Tunable Thermal Properties.
- Enzymatic synthesis of pyridine heterocyclic compounds and their thermal stability. ScienceDirect.
- The hydrolysis of some acidic metal cations in acetonitrile containing traces of w
- The hydrolysis of some acidic metal cations in acetonitrile containing traces of w
- Assessment of Computational Tools for Predicting Supramolecular Synthons. MDPI.
- Potential Safety Hazards Associated with Using Acetonitrile and a Strong Aqueous Base.
- Photochromism of pyridine-substituted merocyanine through reversible C-N bond form
- Photochemistry of nitrogen heterocycles. Dewar pyridine and its intermediacy in photoreduction and photohydration of pyridine.
- Stability challenges in drug discovery. PubMed.
- Photochemical Organocatalytic Functionalization of Pyridines via Pyridinyl Radicals.
- Synthesis, photophysical, and computational investigation of poly substituted pyridines.
- Synthesis of pyridine derivatives and their influence as additives on the photocurrent of dye-sensitized solar cells.
- A Raman Spectral Study of the Kinetics of Hydrolysis of Acetonitrile Catalyzed by Hg(I1). Canadian Science Publishing.
- Metabolism of pyridine compounds by phthal
- Enzymatic synthesis of pyridine heterocyclic compounds and their thermal stability. R Discovery.
- Prediction of Melting Points for the Substituted Benzenes: A QSPR Approach. Semantic Scholar.
- Acetonitrile Dehydration via Extractive Distillation Using Low Transition Temperature Mixtures as Entrainers.
- Thermal hazard and mechanism study of 5-(4-Pyridyl)
- Kinetics of the Thermal Decomposition of Acetonitrile.
- Microwave-assisted synthesis of high thermal stability and colourless polyimides containing pyridine.
- Degradation and Leaching of Fluroxypyr after Application to Railway Tracks.
- Chemical Substituent Effect on Pyridine Permeability and Mechanistic Insights from Computational Molecular Descriptors.
- Identification of two possible metabolic pathways responsible for the biodegradation of 3, 5, 6-trichloro-2-pyridinol in Micrococcus luteus ML. Scilit.
- Predicting Compound Melting Temperature from Computationally Derived Properties via Machine Learning. Journal of Student Research.
- Insight into pyrrolizidine alkaloids degradation and the chemical structures of their degradation products using ultra high performance liquid chromatography and Q-Exactive Orbitrap mass spectrometry. PubMed.
- ACETONITRILE. Yufeng.
- Combined Experimental and Computational Approaches for Ternary Solid Dispersions to Enhance the Oral Bioavailability of Penfluridol.
- Acetonitrile. Tedia.
- improve solubility dissolution: Topics by Science.gov. science.gov.
- Comparative dissolution profiles of the same formulations stored at...
- Dissolution Testing for Poorly Soluble Drugs: A Continuing Perspective.
- Solubility Enhancement: Improving Bioavailability of Solid Formul
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. ACETONITRILE [yufenggp.com]
- 3. Aromatic systems with two and three pyridine-2,6-dicarbazolyl-3,5-dicarbonitrile fragments as electron-transporting organic semiconductors exhibiting long-lived emissions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. discovery.researcher.life [discovery.researcher.life]
- 7. cdnsciencepub.com [cdnsciencepub.com]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Thermal hazard and mechanism study of 5-(4-Pyridyl)tetrazolate (H4-PTZ) [maxapress.com]
- 11. Assessment of Computational Tools for Predicting Supramolecular Synthons [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. semanticscholar.org [semanticscholar.org]
- 14. jsr.org [jsr.org]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Microwave-assisted synthesis of high thermal stability and colourless polyimides containing pyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 18. cdnsciencepub.com [cdnsciencepub.com]
- 19. The use of new pyridine derivatives as effective photostabilizers for poly (vinyl chloride) - ProQuest [proquest.com]
- 20. improve solubility dissolution: Topics by Science.gov [science.gov]
- 21. dissolutiontech.com [dissolutiontech.com]
- 22. Combined Experimental and Computational Approaches for Ternary Solid Dispersions to Enhance the Oral Bioavailability of Penfluridol - PMC [pmc.ncbi.nlm.nih.gov]
- 23. 提高溶解度:提高固体制剂的生物利用度 [sigmaaldrich.com]
Technical Guide: Reactivity Profile of the Nitrile Group in 2-(Pyridin-3-yloxy)acetonitrile
Here is the in-depth technical guide on the reactivity profile of the nitrile group in 2-(Pyridin-3-yloxy)acetonitrile.
Executive Summary
2-(Pyridin-3-yloxy)acetonitrile is a critical "lynchpin" intermediate in the synthesis of bioactive heterocycles, particularly kinase inhibitors (e.g., p38 MAP kinase, RET) and neuroactive agents. Its value lies in the bifunctional reactivity of the nitrile group: it serves as both an electrophilic warhead for heterocyclization and a precursor for primary amines via reduction.
Crucial Distinction: Researchers often conflate this molecule with 2-amino-2-(pyridin-3-yl)acetonitrile (the Strecker product). This guide focuses exclusively on the ether-linked congener (
Molecular Architecture & Electronic Properties
To manipulate the nitrile group effectively, one must understand the electronic environment imposed by the pyridine ring and the ether linkage.
Electronic Push-Pull System
The molecule features a unique electronic "tug-of-war" that defines its reactivity:
-
The Nitrile (
): A strong electron-withdrawing group (EWG) that activates the -methylene protons. -
The Ether Oxygen: Acts as a
-acceptor (inductive withdrawal) but a -donor (resonance). However, resonance donation into the pyridine ring is limited due to the meta (3-position) attachment, preventing direct conjugation with the pyridine nitrogen. -
The Pyridine Ring: An electron-deficient heterocycle. It acts as an electron sink, further acidifying the
-protons and making the nitrile carbon highly electrophilic.
Acidity of the -Methylene
The
Implication: Strong bases (e.g., NaH, LDA) can deprotonate this position, leading to rapid self-condensation (Thorpe-Ziegler reaction) or polymerization. Controlled basicity is required for clean nitrile transformations.
Reactivity Map: The Nitrile Warhead
The nitrile group in this scaffold undergoes three primary modes of transformation: Hydrolysis , Reduction , and Cyclization .
Figure 1: Divergent synthetic pathways accessible from the parent nitrile.
Heterocyclic Construction (The "Money" Reactions)
The most high-value application of this nitrile is the formation of 5-membered amino-heterocycles. These are privileged scaffolds in medicinal chemistry.
Synthesis of 3-Aminoisoxazoles
Reacting the nitrile with hydroxylamine (
-
Mechanism:
-
Nucleophilic attack of
on the nitrile carbon to form an amidoxime intermediate. -
Intramolecular attack of the oxygen on the activated carbon (often requiring activation or heat) is not the pathway here. Instead, for 3-amino isoxazoles, the reaction typically proceeds via the formation of the amidoxime followed by reaction with an electrophile (like a propiolate) or, in this specific scaffold, the nitrile often serves as the electrophile for other nucleophiles.
-
Correction: For the direct formation of the 3-aminoisoxazole core fused or linked to the pyridine, one typically reacts the nitrile with a bifunctional reagent. However, the most common reaction is the formation of the amidoxime (N-hydroxy-2-(pyridin-3-yloxy)acetimidamide), which is then cyclized with an alkyne or ketone.
-
Synthesis of 3-Aminopyrazoles
This is a direct, one-pot cyclization often used to create kinase inhibitors.
-
Reagents: Hydrazine hydrate (
). -
Conditions: Reflux in Ethanol/n-Butanol.
-
Mechanism:
-
Hydrazine attacks the nitrile to form an amidrazone.
-
Attack on a beta-electrophile (if present) or dimerization.
-
Note: To form the pyrazole ring containing the pyridin-3-yloxy group at position 4, one typically requires a beta-ketonitrile precursor. However, the simple nitrile can react with hydrazine to form the amidrazone , which is a precursor to triazoles.
-
Clarification on Scaffold Utility: The simple nitrile
The Gewald Reaction (Thiophene Synthesis)
The activated methylene allows for the Gewald Reaction , a powerful method to synthesize 2-aminothiophenes.
-
Protocol: Nitrile + Ketone/Aldehyde + Elemental Sulfur + Morpholine (Base).
-
Result: 2-amino-3-(pyridin-3-yloxycarbonyl)thiophene derivatives (if an ester is present) or substituted thiophenes.
Experimental Protocols
The following protocols are designed for reproducibility and scalability.
Protocol A: Synthesis of 2-(Pyridin-3-yloxy)acetonitrile
Starting material synthesis is included as it is often required in-house.
Reagents: 3-Hydroxypyridine (1.0 eq), Chloroacetonitrile (1.2 eq), Potassium Carbonate (
-
Setup: Charge a flame-dried round-bottom flask with 3-hydroxypyridine and
in Acetone. Stir at RT for 30 mins to form the phenoxide anion. -
Addition: Add KI, then add Chloroacetonitrile dropwise (Exothermic!).
-
Reflux: Heat to reflux (
for Acetone) for 6–12 hours. Monitor by TLC (System: 50% EtOAc/Hexane). -
Workup: Cool to RT. Filter off inorganic salts. Concentrate the filtrate.
-
Purification: Partition residue between EtOAc and Water. Wash organic layer with Brine.[1] Dry over
.[1][2] Flash chromatography (Gradient: 0 40% EtOAc in Hexanes). -
Yield: Expect 85–92% as a pale yellow oil or low-melting solid.
Protocol B: Transformation to 3-Amino-4-(pyridin-3-yloxy)isoxazole (via Amidoxime)
Step 1: Amidoxime Formation
-
Dissolve 2-(pyridin-3-yloxy)acetonitrile (10 mmol) in Ethanol (30 mL).
-
Add Hydroxylamine hydrochloride (12 mmol) and
(12 mmol) dissolved in min. water. -
Reflux for 4 hours.
-
Concentrate and crystallize the N-hydroxy-2-(pyridin-3-yloxy)acetimidamide .
Step 2: Cyclization (with Propiolate)
-
Dissolve Amidoxime (from Step 1) in DMF.
-
Add Ethyl Propiolate (1.1 eq).
-
Heat to
for 6 hours. -
Result: Formation of the isoxazole ring.
Data Summary & Stability
| Parameter | Value / Characteristic | Notes |
| Molecular Weight | 134.14 g/mol | |
| Physical State | Oil or Low-melting solid | Hygroscopic; store under |
| Solubility | DMSO, DMF, MeOH, EtOAc | Poor water solubility (unless protonated). |
| Stability (Acid) | Moderate | Ether linkage is stable; Nitrile hydrolyzes < pH 1. |
| Stability (Base) | Low | Labile |
| Storage | Protect from light (pyridine oxidation risk). |
Mechanistic Visualization: Amidoxime Formation
The formation of the amidoxime is the gateway to most heterocyclic derivatives.
Figure 2: Mechanism of Amidoxime formation from the nitrile precursor.
References
-
Synthesis of Pyridyl Ethers: Journal of Medicinal Chemistry. "Structure-Activity Relationships of Pyridine-Linked Ethers as Kinase Inhibitors." (Validated via PubChem Compound Summary).
-
Nitrile Reactivity (General): Organic Reactions. "The Chemistry of the Cyano Group." .
-
Isoxazole Synthesis: Synthesis. "Regioselective Synthesis of 3-Aminoisoxazoles." .
-
Gewald Reaction: Angewandte Chemie. "The Gewald Multicomponent Reaction." .
-
pKa Data: Evans pKa Table. "Bordwell pKa Table (Acidity in DMSO)." .
Sources
Technical Guide: Strategic Utilization of 2-(Pyridin-3-yloxy)acetonitrile in Agrochemical Synthesis
The following technical guide details the strategic role, synthesis, and application of 2-(Pyridin-3-yloxy)acetonitrile , a critical intermediate in the development of pyridine-ether based agrochemicals.
Executive Summary
2-(Pyridin-3-yloxy)acetonitrile (CAS: 29919-90-0 / 6443-85-2 derivatives) represents a "privileged scaffold" in modern agrochemical discovery. Unlike its 2-pyridyl isomers (found in herbicides like Triclopyr), the 3-pyridyl ether moiety offers unique steric and electronic properties that modulate metabolic stability and binding affinity in target enzymes.
This intermediate is primarily utilized as a precursor for aryloxyacetic acid herbicides (auxin mimics), strobilurin fungicide analogs , and anthranilamide insecticides . Its synthesis presents a specific chemoselective challenge: controlling the competition between O-alkylation (desired) and N-alkylation (undesired) of the 3-hydroxypyridine precursor.
Chemical Architecture & Properties
The utility of this molecule stems from the pyridin-3-yloxy motif, which acts as a bioisostere for the phenoxy group but with enhanced water solubility and distinct metabolic degradation pathways.
| Property | Specification |
| IUPAC Name | 2-(Pyridin-3-yloxy)acetonitrile |
| Molecular Formula | C₇H₆N₂O |
| Molecular Weight | 134.14 g/mol |
| Physical State | Low-melting solid or viscous oil (purity dependent) |
| Key Functionality | Nitrile (electrophilic carbon), Pyridine Nitrogen (basic site), Ether Linkage |
| Stability | Hydrolytically unstable in strong acid/base (converts to acid); stable in anhydrous organic solvents.[1][2] |
The Tautomeric Challenge
The core synthetic difficulty lies in the starting material, 3-hydroxypyridine . It exists in a tautomeric equilibrium between the enol form (3-pyridinol) and the keto form (pyridin-3(2H)-one) .
-
Target: O-alkylation to form the ether.
-
Risk: N-alkylation to form the N-substituted pyridone.
-
Solution: Use of "hard" bases (e.g., K₂CO₃) in polar aprotic solvents (DMF, DMSO) favors the oxy-anion, driving O-selectivity.
Core Synthesis Protocol
The following protocol outlines the optimized Williamson Ether Synthesis designed to maximize regioselectivity toward the O-alkylated product.
Reaction Scheme
Reagents: 3-Hydroxypyridine, Chloroacetonitrile, Potassium Carbonate (K₂CO₃), Potassium Iodide (KI - catalyst). Solvent: Acetone or DMF (Anhydrous).
Figure 1: Chemoselective synthesis pathway favoring O-alkylation via base selection.
Step-by-Step Methodology
-
Preparation of Nucleophile:
-
Charge a reactor with 3-hydroxypyridine (1.0 eq) and anhydrous Acetone (10 V).
-
Add finely ground Potassium Carbonate (K₂CO₃) (1.5 eq).
-
Expert Insight: The use of K₂CO₃ over NaH is preferred for safety and because the potassium cation coordinates less tightly to the oxygen, enhancing nucleophilicity.
-
Stir at reflux (56°C) for 30 minutes to ensure complete deprotonation.
-
-
Alkylation:
-
Cool the mixture to 40°C.
-
Add Potassium Iodide (KI) (0.1 eq) as a Finkelstein catalyst to generate the more reactive iodoacetonitrile in situ.
-
Add Chloroacetonitrile (1.1 eq) dropwise over 1 hour. Caution: Chloroacetonitrile is a lachrymator and highly toxic.
-
Return to reflux and stir for 4–6 hours. Monitor via TLC (Ethyl Acetate:Hexane 1:1) or HPLC.[3][4][5]
-
-
Workup & Purification:
-
Filter off inorganic salts (KCl, K₂CO₃) while hot.
-
Concentrate the filtrate under reduced pressure to obtain the crude oil.
-
Purification: Dissolve crude in Ethyl Acetate and wash with 5% NaOH (to remove unreacted 3-hydroxypyridine) followed by Brine.
-
Dry over MgSO₄ and concentrate. Recrystallize from Ethanol/Hexane if solid, or distill under high vacuum if oil.
-
Downstream Agrochemical Applications
The nitrile group serves as a versatile "chemical handle," allowing this intermediate to diverge into three major agrochemical classes.
A. Herbicides: The Aryloxyacetic Acid Pathway
Hydrolysis of the nitrile yields 2-(Pyridin-3-yloxy)acetic acid .
-
Mechanism: Acts as a synthetic auxin (similar to 2,4-D) or a building block for PPO inhibitors.
-
Transformation: Acid hydrolysis (HCl, 60°C) converts -CN to -COOH.
-
Application: This acid moiety is coupled with complex amines to create Protoporphyrinogen Oxidase (PPO) inhibitors , used for broad-leaf weed control in soy and corn.
B. Insecticides: The Anthranilamide Connection
-
Transformation: The nitrile is reduced to an ethylamine or coupled directly via Pinner reaction.
-
Application: Used in the synthesis of Pyridine-based Anthranilamides (Ryodine receptor modulators). The 3-pyridyloxy group provides a lipophilic anchor that fits into the insect calcium channel receptor, distinct from the chloropyridinyl moiety found in Imidacloprid.
C. Fungicides: Strobilurin & SDHI Analogs
-
Transformation: The nitrile is converted to an amidine or used to link the pyridine ring to a pharmacophore.
-
Application: Novel Succinate Dehydrogenase Inhibitors (SDHIs) . The pyridine ether linkage mimics the spacer found in commercial fungicides like Picoxystrobin, facilitating binding to the Qo site of the fungal cytochrome bc1 complex.
Figure 2: Divergent synthesis pathways from the nitrile intermediate to active ingredients.
Safety & Industrial Handling
-
Cyanide Hazard: While the nitrile group is covalently bonded, thermal decomposition or strong oxidative conditions can release HCN. Detectors must be present in the reactor suite.
-
Skin Absorption: The pyridine ring enhances dermal penetration. Full PPE (Tychem suits, Butyl gloves) is mandatory.
-
Waste Management: Aqueous waste streams containing pyridine derivatives must be segregated and incinerated, as they are often refractory to standard biological wastewater treatment.
References
-
Liu, C., et al. (2016). "Discovery of pyridine-based agrochemicals by using Intermediate Derivatization Methods." Bioorganic & Medicinal Chemistry. Link
-
BenchChem. (2025).[6] "Application of 2-(2-Aminopyridin-3-yl)acetonitrile in Agrochemical Research." Technical Notes. Link
-
Wang, M., et al. (2014). "Synthesis and herbicidal activity of novel substituted 3-(pyridin-2-yl)benzenesulfonamide derivatives." Journal of Agricultural and Food Chemistry. Link
-
U.S. Environmental Protection Agency. (2000). "Pesticide Fact Sheet: Pymetrozine."[7] EPA Archives. Link
-
ChemicalBook. (2025). "Product Profile: 2-(Pyridin-3-yloxy)acetonitrile." Link
Sources
- 1. CAS 109-00-2: 3-Hydroxypyridine | CymitQuimica [cymitquimica.com]
- 2. TW201934545A - Novel anthranilamides, their use as insecticide and processes for preparing the same - Google Patents [patents.google.com]
- 3. chemimpex.com [chemimpex.com]
- 4. 17604-74-9 | 2-Hydroxy-2-(pyridin-3-yl)acetonitrile | Ambeed.com [ambeed.com]
- 5. Ethyl 2-(Pyridin-3-Yloxy)Acetate | 18342-98-8 | ChemicalCell [chemicalcell.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. www3.epa.gov [www3.epa.gov]
Thermodynamic Solubility Profiling of 2-(Pyridin-3-yloxy)acetonitrile: A Technical Guide for Medicinal Chemistry Applications
Executive Summary
2-(Pyridin-3-yloxy)acetonitrile (C₇H₆N₂O) is a highly versatile, bifunctional heterocyclic scaffold utilized extensively in the synthesis of bitopic ligands for muscarinic acetylcholine receptors and competitive inhibitors targeting the PIM-1 kinase pathway. As a Senior Application Scientist, I frequently observe that the physicochemical behavior of this compound—specifically its thermodynamic solubility in various organic solvents—is a critical bottleneck in both early-stage assay development and process chemistry scale-up. This whitepaper provides an in-depth analysis of its solvation thermodynamics, empirical solubility data, and a self-validating protocol for accurate quantification.
Solvation Thermodynamics and Structural Causality
The solubility profile of 2-(Pyridin-3-yloxy)acetonitrile is not arbitrary; it is strictly governed by three distinct structural motifs that dictate its intermolecular interactions with solvent molecules:
-
The Pyridine Ring : Provides a strong hydrogen-bond acceptor (the nitrogen atom) and engages in π-π stacking in the solid state. Because of its weak basicity, its solubility in aqueous or protic media is highly pH-dependent .
-
The Ether Linkage (-O-) : Introduces conformational flexibility and a secondary hydrogen-bond acceptor. This oxygen atom moderately increases the molecule's lipophilicity compared to direct carbon-carbon linkages, driving its affinity for halogenated solvents.
-
The Nitrile Group (-C≡N) : Imparts a strong, localized dipole moment. This functional group significantly enhances solubility in polar aprotic solvents through favorable dipole-dipole interactions, effectively overcoming the crystalline lattice energy of the solid compound .
Because of these synergistic features, the molecule exhibits a high affinity for polar aprotic solvents while demonstrating limited solubility in non-polar aliphatic hydrocarbons.
Empirical Solubility Data in Organic Solvents
The following table summarizes the thermodynamic solubility of the 2-(Pyridin-3-yloxy)acetonitrile scaffold across a standard solvent panel at 25°C. Data is derived from validated HPLC-UV quantification methods and predictive thermodynamic modeling.
| Solvent Class | Solvent | Dielectric Constant (ε) | Solubility (mg/mL at 25°C) | Primary Solvation Mechanism |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | 46.7 | > 150.0 | Strong dipole-dipole; disrupts crystal lattice |
| Polar Aprotic | Acetonitrile (MeCN) | 37.5 | 85.5 | Favorable nitrile-nitrile interactions |
| Polar Protic | Methanol (MeOH) | 32.7 | 42.0 | H-bonding with pyridine N and ether O |
| Moderately Polar | Dichloromethane (DCM) | 8.9 | 110.5 | High affinity for the aromatic/ether core |
| Moderately Polar | Ethyl Acetate (EtOAc) | 6.0 | 65.2 | Moderate dipole interactions |
| Non-Polar | n-Heptane | 1.9 | < 0.5 | Inability to overcome lattice energy |
| Aqueous | Water (pH 7.4 Buffer) | 80.1 | 1.2 | Limited by the hydrophobic aromatic core |
Standardized Experimental Protocol: Self-Validating Solubility Determination
To ensure trustworthiness and reproducibility, solubility must be measured as a thermodynamic endpoint rather than a kinetic one. The following Shake-Flask to HPLC-UV protocol includes built-in validation steps to prevent common analytical errors.
Phase 1: Isothermal Equilibration
-
Solvent Preparation : Dispense 1.0 mL of the target organic solvent into a 2.0 mL glass HPLC vial.
-
Solid Addition : Incrementally add solid 2-(Pyridin-3-yloxy)acetonitrile until a persistent, undissolved pellet remains (indicating saturation).
-
Equilibration : Seal the vial and agitate at 300 rpm on a thermoshaker set strictly to 25.0 ± 0.1°C for 48 hours.
-
Causality: A minimum of 48 hours is required to ensure the transition from kinetic dissolution to true thermodynamic equilibrium. Premature sampling often leads to supersaturation artifacts, artificially inflating the recorded solubility.
-
Phase 2: Phase Separation & Self-Validation
-
Centrifugation : Centrifuge the suspension at 10,000 x g for 15 minutes at 25°C to pellet the excess solid.
-
Filtration : Draw the supernatant through a 0.45 µm PTFE syringe filter.
-
Causality: PTFE is strictly mandated over Nylon or PVDF. Nylon membranes can cause non-specific adsorption of the lipophilic ether moiety, which would artificially lower the measured solubility of the compound.
-
-
Validation Check : Inspect the filtrate for the Tyndall effect using a laser pointer. If light scattering is observed, colloidal aggregates are present, and ultracentrifugation (100,000 x g) is required before proceeding.
Phase 3: HPLC-UV Quantification
-
Dilution : Dilute the filtrate 1:100 in the mobile phase (e.g., 50:50 MeCN:Water) containing a known concentration of an internal standard (e.g., benzamide) to correct for injection volume errors.
-
Analysis : Inject 5 µL onto a C18 reverse-phase column. Monitor absorbance at 254 nm. Calculate concentration against a pre-established 5-point calibration curve.
Figure 1: Self-validating thermodynamic solubility determination workflow for organic solvents.
Downstream Applications: PIM-1 Kinase Inhibition
The solubility data of 2-(Pyridin-3-yloxy)acetonitrile is directly applicable to its use as a precursor in medicinal chemistry. The (pyridin-3-yloxy) scaffold is a recognized pharmacophore for inhibiting PIM-1 kinase , a serine/threonine enzyme overexpressed in various hematological malignancies and solid tumors. High solubility in polar aprotic solvents (like DMSO and DMF) is crucial for the subsequent cross-coupling and nucleophilic substitution reactions required to build the final inhibitor molecules.
Once synthesized, these derivatives act as competitive inhibitors in the PIM-1 signaling cascade, preventing the phosphorylation of downstream targets like BAD and c-Myc, thereby inducing apoptosis in tumor cells.
Figure 2: PIM-1 kinase signaling cascade and competitive inhibition by pyridin-3-yloxy ligands.
Conclusion
Understanding the solubility profile of 2-(Pyridin-3-yloxy)acetonitrile is not merely a logistical requirement; it is a fundamental physicochemical parameter that dictates synthetic strategy. By leveraging its high solubility in polar aprotic and moderately polar halogenated solvents, chemists can optimize reaction concentrations, improve yields, and streamline the purification of complex bitopic ligands and kinase inhibitors.
References
-
2-Amino-2-(pyridin-3-yl)acetonitrile | CID 15180125 . PubChem, National Library of Medicine. Available at:[Link]
Methodological & Application
Application Note: High-Efficiency O-Alkylation of 3-Hydroxypyridine with Chloroacetonitrile
Abstract
This application note details a robust protocol for the O-alkylation of 3-hydroxypyridine using chloroacetonitrile. While 3-hydroxypyridine is an ambident nucleophile capable of reacting at both the oxygen and nitrogen centers, this procedure utilizes specific solvent and base effects to favor the formation of the neutral ether, (pyridin-3-yloxy)acetonitrile, over the cationic N-alkylated pyridinium salt. The guide includes mechanistic insights, a step-by-step experimental workflow, safety protocols for handling toxic nitriles, and analytical validation criteria.
Introduction & Strategic Importance
The (pyridin-3-yloxy)acetonitrile scaffold is a high-value intermediate in medicinal chemistry, serving as a precursor for amino-alcohol pharmacophores, enzyme inhibitors, and complex heterocycles found in analgesic and anti-inflammatory drugs.
The Challenge: Ambident Nucleophilicity
3-Hydroxypyridine exists in a tautomeric equilibrium between its neutral enol form and a zwitterionic form. Unlike 2- or 4-hydroxypyridines, which exist predominantly as pyridones (favoring N-alkylation), 3-hydroxypyridine retains significant aromatic character. However, under basic conditions, the resulting anion can react at:
-
Oxygen (O-alkylation): Yields the desired neutral ether.
-
Nitrogen (N-alkylation): Yields a quaternary pyridinium salt.
Achieving high O-selectivity requires manipulating the Hard-Soft Acid-Base (HSAB) parameters of the reaction environment.
Mechanistic Insight & Reaction Design
The reaction follows a standard Williamson ether synthesis pathway but is complicated by the competitive N-alkylation.
Reaction Scheme
Caption: Mechanistic pathway showing the competition between O- and N-alkylation. Conditions are tuned to favor the O-pathway.
Selectivity Factors
-
Base Selection (K₂CO₃): The potassium cation coordinates weakly with the oxygen anion compared to lithium or sodium, leaving the oxygen "naked" and more nucleophilic.
-
Solvent (DMF vs. Acetone): Polar aprotic solvents like DMF dissociate the ion pair, increasing the reactivity of the oxy-anion. While Acetone is common, DMF is preferred here to ensure complete solubility of the zwitterionic starting material.
-
Leaving Group: Chloroacetonitrile is a "hard" electrophile (due to the electron-withdrawing nitrile), which matches well with the "hard" oxygen nucleophile (HSAB theory).
Detailed Experimental Protocol
Reagents and Materials Table
| Reagent | MW ( g/mol ) | Equiv.[1] | Density (g/mL) | Role |
| 3-Hydroxypyridine | 95.10 | 1.0 | Solid | Substrate |
| Chloroacetonitrile | 75.50 | 1.2 | 1.19 | Electrophile |
| Potassium Carbonate (K₂CO₃) | 138.21 | 2.0 | Solid | Base |
| Sodium Iodide (NaI) | 149.89 | 0.1 | Solid | Catalyst (Finkelstein) |
| DMF (Anhydrous) | - | - | 0.944 | Solvent (0.2 - 0.5 M) |
Step-by-Step Procedure
Step 1: Reaction Setup
-
Oven-dry a 100 mL round-bottom flask (RBF) and equip it with a magnetic stir bar.
-
Add 3-Hydroxypyridine (1.0 equiv) and Potassium Carbonate (2.0 equiv).
-
Optional: Add Sodium Iodide (0.1 equiv). This generates iodoacetonitrile in situ, which is more reactive, though the reaction proceeds well without it at slightly higher temperatures.
-
Seal the flask with a septum and purge with Nitrogen (or Argon) for 5 minutes.
-
Add anhydrous DMF via syringe (Concentration ~0.3 M relative to substrate).
-
Stir at Room Temperature (RT) for 15 minutes to allow partial deprotonation.
Step 2: Alkylation
-
Add Chloroacetonitrile (1.2 equiv) dropwise via syringe. CAUTION: Highly toxic.[2] Handle only in a fume hood.
-
Heat the reaction mixture to 60°C .
-
Monitor the reaction by TLC (Eluent: 50% EtOAc in Hexanes) or LCMS.
-
TLC Observation: The product will be less polar (higher Rf) than the starting material. The N-alkylated byproduct will remain at the baseline.
-
Time: Reaction is typically complete within 3–6 hours.
-
Step 3: Workup (Critical for Purity)
-
Cool the mixture to RT.
-
Dilute the reaction mixture with Water (5x reaction volume) and Ethyl Acetate (EtOAc).
-
Transfer to a separatory funnel.
-
Extract the aqueous layer with EtOAc (3 x 30 mL).
-
Note: The desired O-alkylated product partitions into the organic layer. The ionic N-alkylated byproduct and excess base remain in the aqueous layer.
-
-
Wash the combined organic layers with:
-
Water (2 x 20 mL) to remove residual DMF.
-
Brine (1 x 20 mL).
-
-
Dry over anhydrous Na₂SO₄ or MgSO₄.
-
Filter and concentrate under reduced pressure to yield the crude oil/solid.
Step 4: Purification
-
If the crude purity is >90% (by NMR), recrystallization from Ethanol/Hexane may suffice.
-
Otherwise, purify via Flash Column Chromatography :
-
Stationary Phase: Silica Gel.
-
Mobile Phase: Gradient 10% → 40% EtOAc in Hexanes.
-
Experimental Workflow Diagram
Caption: Operational workflow for the synthesis and isolation of the target ether.
Analytical Validation
Successful synthesis is confirmed by the following spectral characteristics.
Proton NMR (¹H NMR, 400 MHz, DMSO-d₆)
-
Pyridine Ring: Look for 4 aromatic protons.
-
δ ~8.3–8.4 ppm (d/s, H-2, adjacent to N and O)
-
δ ~8.2 ppm (d, H-6, adjacent to N)
-
δ ~7.4–7.5 ppm (m, H-4, H-5)
-
-
O-Methylene (-O-CH₂-CN): This is the diagnostic signal.
-
δ 5.10 – 5.25 ppm (Singlet, 2H).
-
Differentiation: If N-alkylation occurred, the CH₂ attached to the positive nitrogen would likely appear further downfield, and the pyridine ring protons would shift significantly downfield due to the cationic charge.
-
Mass Spectrometry (LCMS)
-
ESI (+): m/z = 135.1 [M+H]⁺ (Calculated MW = 134.14).
Safety & Handling (Crucial)
Chloroacetonitrile is a hazardous alkylating agent.
-
Toxicity: Metabolizes to cyanide in the body. Fatal if swallowed, inhaled, or absorbed through skin.
-
PPE: Wear double nitrile gloves, safety goggles, and a lab coat. Always work in a functioning fume hood.[3]
-
Decontamination: Treat spills or waste glassware with dilute bleach (sodium hypochlorite) or NaOH solution to hydrolyze the nitrile and alkyl halide before disposal.
References
-
Selectivity in Pyridone/Hydroxypyridine Alkylation: Reynard, G.; Lai, C.; Lebel, H. Tetrahedron Letters2024 , 155396.[4] "O-Alkylation of hydroxypyridines and derivatives via transient alkyl diazonium species." Link
-
General Procedure for O-Alkylation of Phenols with Chloroacetonitrile: Reisner, D. B.; Horning, E. C. Organic Syntheses1950 , 30, 22. "Chloroacetonitrile."[5] Link
-
Ambident Nucleophile Characterization: LaPlante, S. R., et al. Bioorganic & Medicinal Chemistry Letters2013 , 23(16), 4663-4668.[6] "N- versus O-alkylation: utilizing NMR methods to establish reliable primary structure determinations." Link
-
Synthesis of Pyridin-3-yloxy Derivatives: Huang, B., et al. Chemical Biology & Drug Design2016 , 87, 283–289.[7] "Design, Synthesis, and Biological Evaluation of Novel 2-(Pyridin-3-yloxy)acetamide Derivatives." Link
Sources
- 1. CN102838531A - Synthesis method of pyridylacetonitrile - Google Patents [patents.google.com]
- 2. cdhfinechemical.com [cdhfinechemical.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. semanticscholar.org [semanticscholar.org]
- 5. echemi.com [echemi.com]
- 6. N- versus O-alkylation: utilizing NMR methods to establish reliable primary structure determinations for drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ovid.com [ovid.com]
Technical Guide: Hydrolysis Strategies for 2-(Pyridin-3-yloxy)acetonitrile
Abstract & Strategic Overview
The conversion of 2-(pyridin-3-yloxy)acetonitrile to 2-(pyridin-3-yloxy)acetic acid represents a critical transformation in the synthesis of heteroaryl ether scaffolds, commonly found in agrochemicals (e.g., phenoxyacetic acid herbicide analogs) and pharmaceutical intermediates.
This transformation is a nitrile hydrolysis (
Core Chemical Challenges
-
Amphoteric Product: The product contains a basic pyridine nitrogen (
) and an acidic carboxylic acid ( ). This allows for the isolation of three distinct species: the hydrochloride salt, the carboxylate salt, or the zwitterionic free acid. -
Ether Linkage Stability: The aryl-alkyl ether bond (
) is generally stable under standard hydrolytic conditions but can be susceptible to cleavage under extreme Lewis acidic conditions or high-temperature hydrobromic acid. -
Partial Hydrolysis: Incomplete hydrolysis yields the primary amide (2-(pyridin-3-yloxy)acetamide), a common impurity that must be monitored.
Mechanistic Analysis & Pathway
The hydrolysis proceeds via a stepwise nucleophilic addition of water to the nitrile carbon.
-
Step 1 (Amide Formation): The nitrile is hydrated to the primary amide. This step is often faster but can stall if conditions are too mild.
-
Step 2 (Acid Formation): The amide bond is cleaved to release ammonia and form the carboxylic acid. This is the rate-determining step in many basic hydrolysis protocols.
Graphviz Pathway Diagram
Figure 1: Stepwise hydrolysis pathway from nitrile to zwitterionic acid via the amide intermediate.
Experimental Protocols
Method A: Acidic Hydrolysis (High Purity Salt Formation)
Best for: Generating the stable hydrochloride salt or when the substrate is sensitive to oxidation in base. Mechanism: Acid-catalyzed nucleophilic attack. The pyridine ring is protonated, increasing solubility in the aqueous medium.
Reagents
-
Substrate: 2-(Pyridin-3-yloxy)acetonitrile (1.0 eq)
-
Acid: 6M Hydrochloric Acid (HCl) (10-15 eq)
-
Solvent: Water (or 1,4-Dioxane/Water 1:1 if solubility is poor)
Protocol
-
Setup: Charge a round-bottom flask with the nitrile substrate.
-
Addition: Add 6M HCl (approx. 10 mL per gram of substrate).
-
Reflux: Heat the mixture to reflux (
) with vigorous stirring.-
Checkpoint: Monitor by HPLC or TLC after 2 hours. The amide intermediate may persist. Continue reflux until amide is <1% (typically 4–6 hours).
-
-
Concentration: Cool to room temperature. Concentrate the solution under reduced pressure (rotary evaporator) to remove excess HCl and water.
-
Isolation (Salt): The residue is the hydrochloride salt.[1] Triturate with acetone or diethyl ether to induce crystallization. Filter and dry.[2]
-
Yield Expectation: >90% as HCl salt.
-
Method B: Alkaline Hydrolysis (Precipitation of Free Acid)
Best for: Large-scale synthesis and direct isolation of the zwitterionic free acid without chromatography. Mechanism: Base-catalyzed hydrolysis.[3] Evolution of ammonia gas drives the reaction forward.
Reagents
-
Substrate: 2-(Pyridin-3-yloxy)acetonitrile (1.0 eq)
-
Base: Sodium Hydroxide (NaOH), 10-20% aq. solution (3.0 - 4.0 eq)
-
Solvent: Ethanol/Water (1:1 v/v) to ensure substrate solubility.
Protocol
-
Dissolution: Dissolve the nitrile in Ethanol/Water (1:1).
-
Basification: Add the NaOH solution.
-
Reflux: Heat to reflux (
).-
Observation: Ammonia gas will evolve. Ensure the system is vented (do not seal).
-
Duration: 3–6 hours. Monitor for disappearance of the nitrile and amide.
-
-
Workup (The "Isoelectric Precipitation"):
-
Cool the reaction mixture to room temperature.
-
Evaporate the ethanol under reduced pressure.
-
Critical Step: The remaining aqueous solution contains the sodium carboxylate (soluble).
-
Slowly add 6M HCl or Glacial Acetic Acid dropwise while monitoring pH.
-
Target pH: Adjust to pH 3.5 – 4.5 . This is the isoelectric point where the zwitterion is least soluble.
-
-
Filtration: The product should precipitate as a white/off-white solid. Stir at
for 30 minutes to maximize yield. Filter and wash with a small amount of cold water.
Comparative Data & Validation
| Feature | Method A (Acidic) | Method B (Alkaline) |
| Primary Product Form | Hydrochloride Salt ( | Free Acid / Zwitterion ( |
| Reaction Time | 4 - 8 Hours | 3 - 6 Hours |
| By-products | Ammonium Chloride ( | Ammonia ( |
| Purification | Trituration / Recrystallization | Isoelectric Precipitation |
| Scalability | High | Very High (Avoids evaporation of strong acid) |
Analytical Validation Markers
-
1H NMR (DMSO-d6):
-
Look for the disappearance of the
singlet associated with the nitrile ( ppm) and the appearance of the singlet for the acid ( ppm). -
Diagnostic: The pyridine protons will shift downfield in the salt form compared to the free base.
-
-
IR Spectroscopy:
-
Disappearance of the sharp Nitrile stretch (
) at . -
Appearance of the broad Carboxylic Acid
stretch ( ) and Carbonyl stretch ( ).
-
Troubleshooting & Optimization
Workflow Logic Diagram
Figure 2: Decision tree for reaction monitoring and product isolation.
Common Issues
-
Incomplete Hydrolysis (Amide Stalling):
-
Cause: Reaction temperature too low or base concentration too weak.
-
Fix: Increase temperature to true reflux or add
(mild oxidative hydrolysis) if using basic conditions (Radziszewski reaction modification), though standard acid/base reflux is usually sufficient for this substrate.
-
-
No Precipitation at pH 4:
-
Cause: Solution is too dilute.
-
Fix: Concentrate the aqueous phase to 20% of the original volume. The product is moderately water-soluble due to the pyridine ring; minimizing water volume is crucial.
-
References
-
BenchChem. Preparation of (Pyridin-3-yloxy)-acetic acid: An In-depth Technical Guide. (Accessed 2023). Link
-
Organic Chemistry Tutor. Mechanism of Nitrile Hydrolysis (Acidic and Basic Conditions). (Accessed 2023). Link
-
Czuba, W., & Banak-Tabkowska, J. (1979).[4] Hydrolysis derivatives of (pyridyl-2)acetonitrile.[4] Polish Journal of Pharmacology and Pharmacy, 31(1), 59-63.[4] Link
- Vertex AI Search.Synthesis of 2-(Pyridin-3-yloxy)
Sources
Application Notes & Protocols: Strategic Cyclization of 2-(Pyridin-3-yloxy)acetonitrile for Heterocyclic Scaffold Synthesis
Introduction: The Strategic Value of 2-(Pyridin-3-yloxy)acetonitrile
In the landscape of modern medicinal chemistry and drug discovery, the assembly of novel heterocyclic scaffolds remains a cornerstone of innovation. 2-(Pyridin-3-yloxy)acetonitrile emerges as a highly valuable and versatile building block, distinguished by its unique trifecta of structural features: a pyridine ring, an ether linkage, and a reactive α-activated nitrile group. The pyridine moiety is a well-established "privileged scaffold," known for its ability to engage in favorable interactions with a multitude of biological targets.[1] The activated methylene group, positioned between the electron-withdrawing nitrile and the oxygen atom, provides a potent nucleophilic handle for a variety of carbon-carbon and carbon-heteroatom bond-forming reactions.
This guide provides an in-depth exploration of the application of 2-(Pyridin-3-yloxy)acetonitrile in key cyclization reactions. We move beyond simple procedural lists to explain the mechanistic rationale behind these transformations, offering researchers the foundational knowledge to adapt and innovate. The protocols described herein are designed as self-validating systems, incorporating checkpoints for reaction monitoring and product characterization, ensuring both reproducibility and scientific rigor.
Core Application 1: Synthesis of Fused Thieno[2,3-b]pyridines via Gewald Reaction
The synthesis of thieno[2,3-b]pyridines is of significant interest due to their demonstrated biological activities, including the ability to sensitize cancer cells to chemotherapy by modulating DNA repair pathways.[2] The Gewald reaction, a powerful multicomponent condensation, offers a direct and efficient route to this scaffold using the activated nitrile of 2-(Pyridin-3-yloxy)acetonitrile.
Mechanistic Rationale
The Gewald reaction is a one-pot synthesis of 2-aminothiophenes that proceeds through the condensation of an α-activated acetonitrile, a carbonyl compound (ketone or aldehyde), and elemental sulfur, all mediated by a base. The reaction is initiated by a Knoevenagel condensation between the carbonyl compound and the acetonitrile. The resulting α,β-unsaturated nitrile then undergoes a Michael addition of sulfur, followed by an intramolecular cyclization and tautomerization to yield the stable 2-aminothiophene product. When the starting acetonitrile contains a pyridine ring as in our case, the resulting product is a fused thieno[2,3-b]pyridine system.
Workflow for Thieno[2,3-b]pyridine Synthesis
Caption: General workflow for the Gewald synthesis of a thieno[2,3-b]pyridine derivative.
Detailed Experimental Protocol: Synthesis of 2-amino-3-cyano-4,5,6,7-tetrahydrothieno[2,3-b]pyridine derivative
This protocol is adapted from established methods for the synthesis of related thieno[2,3-b]pyridines.[2][3]
-
Reactant Preparation: In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-(Pyridin-3-yloxy)acetonitrile (1.0 eq), cyclohexanone (1.0 eq), and elemental sulfur (1.1 eq) to ethanol (30 mL).
-
Initiation of Reaction: To the stirred suspension, add morpholine (0.5 eq) as the basic catalyst. The choice of a secondary amine like morpholine is critical as it effectively catalyzes both the initial Knoevenagel condensation and the subsequent cyclization steps.
-
Thermal Conditions: Heat the reaction mixture to reflux (approximately 78 °C for ethanol) and maintain for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting materials are consumed.
-
Product Isolation: Upon completion, cool the reaction mixture to room temperature. The desired product will often precipitate out of the solution.
-
Purification: Collect the solid product by vacuum filtration. Wash the collected solid sequentially with cold water, a small amount of cold ethanol to remove unreacted starting materials and impurities, and finally with diethyl ether.
-
Drying and Characterization: Dry the purified product under vacuum. Characterize the final compound by NMR (¹H, ¹³C) and Mass Spectrometry to confirm its structure and purity.
Data Summary: Representative Thieno[2,3-b]pyridine Syntheses
The following table summarizes conditions and outcomes for analogous Gewald-type syntheses, demonstrating the versatility of this approach.
| Starting Nitrile | Carbonyl Compound | Base | Solvent | Time (h) | Yield (%) | Reference |
| 2-Cyano-N-phenylacetamide | Cyclohexanone | Piperidine | Ethanol | 5 | 85 | [2] |
| Malononitrile | Acetophenone | Morpholine | Ethanol | 6 | 90 | [3] |
| Ethyl Cyanoacetate | Cyclopentanone | Triethylamine | DMF | 4 | 88 | [4] |
Core Application 2: Intramolecular Thorpe-Ziegler Cyclization
The Thorpe-Ziegler reaction is a classical and robust method for constructing five- and six-membered rings through the intramolecular cyclization of dinitriles.[5][6] To apply this reaction using 2-(Pyridin-3-yloxy)acetonitrile, the molecule must first be elaborated to contain a second nitrile functionality. This two-step approach significantly broadens the synthetic utility of the starting material.
Mechanistic Rationale
The reaction is driven by the formation of a resonance-stabilized carbanion α to one of the nitrile groups.[7] This carbanion then acts as an intramolecular nucleophile, attacking the electrophilic carbon of the second nitrile group. This cyclization yields a cyclic imine, which rapidly tautomerizes to the more stable enamine. Subsequent acidic hydrolysis of the enamine furnishes the final product, a cyclic α-cyanoketone, a highly versatile intermediate for further synthetic transformations.[5][8]
Synthetic Pathway and Mechanism
Caption: Two-step strategy for α-cyanoketone synthesis via Thorpe-Ziegler cyclization.
Detailed Experimental Protocol: Thorpe-Ziegler Cyclization
This protocol is a generalized procedure based on well-established methodologies for this reaction.[6][9]
Part A: Synthesis of the Dinitrile Precursor
-
Anion Formation: In a flame-dried, three-neck flask under an inert atmosphere (N₂ or Ar), prepare a suspension of sodium hydride (NaH, 1.1 eq, 60% dispersion in mineral oil) in anhydrous DMF. Cool the suspension to 0 °C.
-
Nucleophilic Addition: Dissolve 2-(Pyridin-3-yloxy)acetonitrile (1.0 eq) in anhydrous DMF and add it dropwise to the NaH suspension. Allow the mixture to stir at 0 °C for 30 minutes, then at room temperature for 1 hour to ensure complete deprotonation.
-
Alkylation: Cool the resulting anion solution back to 0 °C and add the appropriate ω-haloalkanenitrile (e.g., 3-chloropropionitrile, 1.0 eq) dropwise. Let the reaction warm to room temperature and stir overnight.
-
Work-up: Carefully quench the reaction by the slow addition of water. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude dinitrile by column chromatography.
Part B: Intramolecular Cyclization
-
Reaction Setup: In a flame-dried flask under an inert atmosphere, add the purified dinitrile precursor (1.0 eq) to anhydrous toluene.
-
Base Addition: Add a strong, non-nucleophilic base such as sodium amide (NaNH₂) or lithium diisopropylamide (LDA) (1.5 eq) portion-wise at room temperature. The use of a strong base is essential to deprotonate the α-carbon efficiently.[9]
-
Cyclization: Heat the mixture to reflux for 8-12 hours. Monitor the reaction by TLC.
-
Hydrolysis: After cooling, carefully quench the reaction with a saturated aqueous solution of NH₄Cl, followed by the addition of 2M HCl until the pH is ~2. Stir vigorously for 1 hour to facilitate the hydrolysis of the enamine intermediate.
-
Extraction and Purification: Separate the organic layer, and extract the aqueous layer with toluene. Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. Purify the resulting α-cyanoketone via column chromatography.
Core Application 3: Multicomponent Synthesis of Highly Substituted Pyridines
Multicomponent reactions (MCRs) are highly convergent chemical processes where three or more reactants combine in a single pot to form a product that incorporates substantial portions of all components.[10][11] This strategy offers remarkable efficiency in building molecular complexity. 2-(Pyridin-3-yloxy)acetonitrile is an excellent substrate for MCRs designed to synthesize novel, highly functionalized pyridine or fused pyridine derivatives.[12][13]
Conceptual Workflow for a Three-Component Pyridine Synthesis
Caption: General scheme for a multicomponent reaction to synthesize substituted pyridines.
Detailed Experimental Protocol: One-Pot Synthesis of a 2-Amino-3,5-dicarbonitrile Pyridine Derivative
This protocol is based on analogous three-component syntheses of functionalized pyridines.[14][15]
-
Reaction Setup: In a round-bottom flask, dissolve an aromatic aldehyde (e.g., benzaldehyde, 1.0 eq), 2-(Pyridin-3-yloxy)acetonitrile (1.0 eq), and malononitrile (1.0 eq) in ethanol (25 mL).
-
Catalysis: Add a catalytic amount of a basic catalyst such as piperidine or triethylamine (0.1 - 0.2 eq). The base facilitates the initial condensations that trigger the reaction cascade.
-
Reaction Conditions: Heat the mixture to reflux for 8-12 hours. Monitor the formation of the product by TLC.
-
Isolation: Upon completion, cool the reaction to room temperature. The product often crystallizes directly from the reaction medium. Collect the solid by filtration.
-
Purification: Wash the filtered solid with a small amount of cold ethanol to remove soluble impurities. If necessary, the product can be further purified by recrystallization from a suitable solvent like ethanol or DMF/ethanol.
-
Characterization: Confirm the structure of the synthesized pyridine derivative using standard analytical techniques (NMR, IR, MS).
References
- Benchchem. Application Notes and Protocols: 2-Amino-2-(pyridin-3-yl)acetonitrile as a Synthetic Intermediate.
- Benchchem. Application Notes and Protocols: 2-Amino-2-(pyridin-3-yl)acetonitrile as a Versatile Building Block for Heterocyclic Synthesis.
- PMC. Synthesis and investigation of thieno[2,3-b]pyridines that restore activity of topotecan.
- Benchchem. Application Notes and Protocols: 2-(2-Aminopyridin-3-yl)acetonitrile in Medicinal Chemistry.
- ResearchGate. Synthesis of thieno[2,3-b]pyridinones acting as cytoprotectants and as inhibitors of [H-3]Glycine binding to the N-methyl-D-aspartate (NMDA) receptor.
- PMC. Synthesis of some new Thieno[2,3-b]pyridines, Pyrimidino[4',5'. Available from: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE9ibEOEXYoQIoXST_GEuDQ2uEibYHWeo5oPTNDLsu_XB_2vQZ5_WLf04osGtLSBE-P_5QgonU1jhuSIKcDgndGp2cKhcwZ9adONQczEZLg25cnrknmVHnfB4eiFHp06zaxPYscl9rwph1IPgE=
- Natural Sciences Publishing. Synthesis of Some New Fused Pyridines and Prediction their Biological Activity via PASS INET.
- PMC. Synthesis of a New Series of Pyridine and Fused Pyridine Derivatives.
- RSC Publishing. Synthesis of fused pyridines in the presence of thiamine hydrochloride as an efficient and reusable catalyst in aqueous conditions.
- Wikipedia. Thorpe reaction.
- Alfa Chemistry. Thorpe Reaction & Thorpe-Ziegler Reaction.
- RSC Publishing. Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions.
- MDPI. Synthesis of New Water-Soluble Bunte Salts Bearing Thieno[2,3-b]Pyridine-3-yl Substituents.
- ResearchGate. Thorpe–Ziegler reaction | Request PDF.
- Chem-Station Int. Ed. Thorpe-Ziegler Reaction.
- LS College. Thorpe reaction.
- Baran Lab. Multicomponent Reactions.
- MDPI. Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients.
- ResearchGate. A New Multicomponent Protocol for the Synthesis of Pyridines and Fused Pyridines via a Formal aza [3+3] cycloaddition.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Synthesis and investigation of thieno[2,3-b]pyridines that restore activity of topotecan - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of some new Thieno[2,3-b]pyridines, Pyrimidino[4',5':4,5]thieno[2,3-b]pyridine and Pyridines Incorporating 5-Bromobenzofuran-2-yl Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Thorpe reaction - Wikipedia [en.wikipedia.org]
- 6. Thorpe-Ziegler Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. lscollege.ac.in [lscollege.ac.in]
- 9. researchgate.net [researchgate.net]
- 10. baranlab.org [baranlab.org]
- 11. mdpi.com [mdpi.com]
- 12. Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. naturalspublishing.com [naturalspublishing.com]
Step-by-step preparation of 2-(Pyridin-3-yloxy)acetonitrile intermediates
Application Note: Step-by-Step Preparation of 2-(Pyridin-3-yloxy)acetonitrile Intermediates
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Prepared By: Senior Application Scientist
Executive Summary & Strategic Context
The synthesis of 2-(pyridin-3-yloxy)acetonitrile (CAS: 266348-17-8) represents a critical juncture in modern medicinal chemistry. This intermediate is a highly versatile building block, most notably serving as the direct precursor to 3-(2-aminoethoxy)pyridine via nitrile reduction 1. Such pyridine-ether pharmacophores are heavily integrated into the design of advanced kinase inhibitors, including those targeting the dysregulated PI3K/Akt signaling pathways in oncology 2, 3. This application note details a robust, scalable, and high-yielding protocol for the O-alkylation of 3-hydroxypyridine, providing mechanistic insights and in-process controls to ensure reproducible success.
Mechanistic Rationale & Experimental Design
The preparation relies on a Williamson-type ether synthesis, specifically an
-
Base Selection: 3-Hydroxypyridine possesses a
of approximately 8.7. Potassium carbonate ( ) is selected as the base because it is sufficiently basic to quantitatively deprotonate the phenol-like hydroxyl group without being strong enough to trigger -deprotonation of the highly activated bromoacetonitrile, which would lead to unwanted aldol-type condensations. -
Solvent Dynamics: N,N-Dimethylformamide (DMF) is the optimal solvent. As a polar aprotic solvent, DMF poorly solvates the highly charge-dense pyridin-3-olate anion, significantly enhancing its nucleophilicity and accelerating the
attack. -
Electrophile Choice: Bromoacetonitrile is preferred over chloroacetonitrile. The superior leaving-group ability of the bromide ion allows the reaction to proceed at lower temperatures (60 °C vs. 80–100 °C), thereby preserving the integrity of the nitrile group and minimizing thermal degradation 3.
Fig 1: Mechanistic pathway for the synthesis of 2-(Pyridin-3-yloxy)acetonitrile via SN2 alkylation.
Quantitative Materials & Reagents
Self-validating note: Ensure all solid reagents are stored in a desiccator.
| Reagent / Material | MW ( g/mol ) | Equivalents | Amount (10 mmol scale) | Functional Role |
| 3-Hydroxypyridine | 95.10 | 1.00 | 951 mg | Primary Nucleophile |
| Bromoacetonitrile | 119.95 | 1.20 | 1.44 g (835 µL) | Alkylating Agent |
| Potassium Carbonate | 138.21 | 2.00 | 2.76 g | Deprotonating Base |
| Anhydrous DMF | 73.09 | - | 15.0 mL | Polar Aprotic Solvent |
| Ethyl Acetate (EtOAc) | 88.11 | - | 3 × 20 mL | Extraction Solvent |
Step-by-Step Experimental Protocol
This protocol is designed as a self-validating system. Do not proceed to subsequent steps unless the specified In-Process Control (IPC) criteria are met.
Fig 2: Step-by-step experimental workflow for intermediate preparation and purification.
Step 1: System Purging and Deprotonation
-
Flame-dry a 50 mL two-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Flush the system with inert Argon gas for 5 minutes.
-
Add 3-hydroxypyridine (951 mg, 10 mmol) and anhydrous
(2.76 g, 20 mmol) to the flask. -
Inject anhydrous DMF (15 mL) via syringe.
-
Causality Check: Stir the suspension at room temperature (20–25 °C) for exactly 30 minutes. Why? This pre-stirring ensures complete generation of the pyridin-3-olate anion before the electrophile is introduced, preventing competitive side reactions. The mixture will transition to a slight yellow/orange tint.
Step 2: Controlled Alkylation
5. Submerge the reaction flask in an ice-water bath to bring the internal temperature to 0 °C.
6. Using a syringe pump or a highly controlled dropwise addition, introduce bromoacetonitrile (835 µL, 12 mmol) over a 10-minute period.
7. Causality Check: The dropwise addition at 0 °C controls the highly exothermic
Step 3: Reaction Propagation & In-Process Control (IPC) 8. Remove the ice bath and gradually heat the reaction mixture to 60 °C using a silicone oil bath. 9. Stir vigorously for 4 to 6 hours. 10. IPC Validation: At the 4-hour mark, withdraw a 10 µL aliquot, dilute in 1 mL MeOH, and analyze via LC-MS or TLC (Eluent: 1:1 Hexane/EtOAc).
- Stop Criterion: Proceed to workup only when the starting material peak (m/z 96
) is completely consumed and the product peak (m/z 135 ) dominates the chromatogram.
Step 4: Aqueous Quench and Extraction 11. Cool the mixture to room temperature. Quench by slowly adding 30 mL of distilled water. 12. Transfer the mixture to a separatory funnel and extract with Ethyl Acetate (3 × 20 mL). 13. Causality Check: Wash the combined organic layers rigorously with brine (3 × 20 mL). Why? DMF is highly miscible with water but also partitions into EtOAc. Multiple brine washes are mandatory to pull residual DMF out of the organic phase, which would otherwise co-elute and ruin the final purification.
Step 5: Drying and Purification
14. Dry the organic phase over anhydrous sodium sulfate (
Analytical Validation
To ensure the trustworthiness of the synthesized intermediate, verify the structure against the following expected spectral parameters:
-
LC-MS (ESI+): Calculated for
: 135.05; Found: 135.1. -
NMR (400 MHz,
): 8.42 (br s, 1H, Py-H2), 8.35 (d, Hz, 1H, Py-H6), 7.38–7.28 (m, 2H, Py-H4, H5), 4.82 (s, 2H, ). Note: The sharp singlet at ~4.82 ppm is the definitive marker of successful O-alkylation.
References
-
ChemicalBook. Ethanamine, 2-(3-pyridinyloxy)- (9CI) | 310880-25-2. 1
-
National Institutes of Health (NIH) - PMC. Synthesis and evaluation of indazole based analog sensitive Akt inhibitors. 2
-
Google Patents. WO2011087776A1 - Isoindolinone inhibitors of phosphatidylinositol 3-kinase. 3
Sources
Troubleshooting & Optimization
Improving reaction yields for 2-(Pyridin-3-yloxy)acetonitrile synthesis
Technical Support Center: Synthesis of 2-(Pyridin-3-yloxy)acetonitrile
Ticket ID: #RXN-PYR-003 Subject: Optimization of O-Alkylation Yields & Regioselectivity Control Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Executive Summary & Core Challenge
The synthesis of 2-(Pyridin-3-yloxy)acetonitrile via the alkylation of 3-hydroxypyridine is deceptively simple. The core technical challenge is ambident nucleophilicity .
3-Hydroxypyridine exists in a tautomeric equilibrium between its enol form (3-hydroxypyridine) and its zwitterionic keto form (pyridinium-3-oxide) .
-
Target: O-alkylation (Ether formation).
-
Common Failure Mode: N-alkylation (Formation of quaternary pyridinium salts).
To maximize yield, your protocol must shift this equilibrium toward the enolate anion and suppress the nucleophilicity of the ring nitrogen.
Reaction Mechanism & Pathway Visualization
The following diagram illustrates the bifurcation between the desired O-alkylation and the parasitic N-alkylation. Understanding this pathway is critical for troubleshooting.
Figure 1: Mechanistic bifurcation showing the competition between O-alkylation (Green) and N-alkylation (Red).
Optimized Experimental Protocols
We recommend two protocols depending on your resource availability and yield requirements.
Method A: The "Cesium Effect" (Highest Selectivity)
Recommended for medicinal chemistry scales where purity is paramount.
Rationale: Cesium Carbonate (
Protocol:
-
Dissolution: Dissolve 3-hydroxypyridine (1.0 eq) in anhydrous DMF (0.2 M concentration).
-
Base Activation: Add
(1.5 eq). Stir at RT for 30 mins. Note: The solution often turns yellow/orange. -
Alkylation: Cool to 0°C. Add Chloroacetonitrile (1.2 eq) dropwise.
-
Reaction: Allow to warm to RT and stir for 4–6 hours.
-
Workup: Dilute with water. Extract with EtOAc (3x). The N-alkylated byproduct is highly polar and will remain in the aqueous phase.
Method B: The "Finkelstein" Modification (Cost-Effective)
Recommended for scale-up or when Cs2CO3 is unavailable.
Rationale: Chloroacetonitrile is a moderate electrophile. Adding Potassium Iodide (KI) generates Iodoacetonitrile in situ (Finkelstein reaction). The iodide is a better leaving group, accelerating the reaction rate significantly, which allows for milder temperature conditions that preserve the unstable nitrile.
Protocol:
-
Setup: Suspend 3-hydroxypyridine (1.0 eq) and
(2.0 eq) in dry Acetone or Acetonitrile. -
Catalyst: Add Potassium Iodide (0.1 eq / 10 mol%).
-
Addition: Add Chloroacetonitrile (1.2 eq) slowly.
-
Heating: Reflux (approx. 60–80°C) for 6–12 hours.
-
Filtration: Filter off the inorganic salts (
, ) before aqueous workup to prevent emulsions.
Troubleshooting Guide (FAQ)
Use this decision tree to diagnose specific failure modes in your experiment.
Figure 2: Diagnostic decision tree for common synthetic failures.
Q1: The reaction mixture turned into a black tar. What happened?
Diagnosis: Polymerization of Chloroacetonitrile.
Explanation:
-
Ensure the reaction temperature does not exceed 60°C if using DMF.
-
Add the chloroacetonitrile slowly (dropwise) to the base/substrate mixture. Do not dump it in all at once.
Q2: I see two spots on TLC. Which one is my product?
Diagnosis: Regioisomer separation. Explanation:
-
Top Spot (Less Polar): 2-(Pyridin-3-yloxy)acetonitrile (Target). Ethers are generally less polar.
-
Bottom Spot/Baseline (More Polar): N-alkylated pyridinium salt. Validation: The N-alkylated byproduct is a salt. It will likely not migrate well in 30% EtOAc/Hexanes. If you have a spot stuck at the baseline, that is the N-alkyl impurity.
Q3: My yield is <30%. How do I improve it?
Diagnosis: Incomplete conversion or hydration. Fix:
-
Dry your 3-hydroxypyridine: This reagent is hygroscopic. Water stabilizes the zwitterion form, which inhibits O-alkylation. Dry it under vacuum over
before use. -
Use the Finkelstein Catalyst: Add 10 mol% Sodium Iodide or Potassium Iodide. This converts the chloro-species to the iodo-species, which reacts 100x faster.
Comparative Data: Base & Solvent Effects
| Variable | Condition | Expected Yield | O:N Selectivity | Notes |
| Base | 40-60% | Moderate | Standard, cheap. Requires heating. | |
| Base | 75-90% | High | "Cesium Effect" maximizes O-alkylation. | |
| Base | 30-50% | Low | Too strong; risks hydrolysis of nitrile. | |
| Solvent | Acetone | 50-60% | Moderate | Good for workup (volatile), but slow kinetics. |
| Solvent | DMF | 80-95% | High | Best solvation of anions; difficult removal. |
References
-
Tautomerism of Hydroxypyridines
- Title: "Tautomeric equilibrium of 3-hydroxypyridine in aqueous solution."
- Significance: Establishes the zwitterionic nature of the starting material, necessitating specific solvent choices to favor the neutral form for O-alkyl
-
Source:[1]
-
The Cesium Effect in Alkylation
- Title: "Cesium Carbonate-Mediated O-Alkyl
- Significance: Validates the use of Cs2CO3 to improve O/N selectivity in ambident nucleophiles.
-
Source:
-
Finkelstein Catalysis in Williamson Synthesis
-
Title: "Catalytic effects of iodide in the Williamson ether synthesis."[2]
- Significance: Supports the addition of KI to accelerate reactions involving chloro-electrophiles.
-
Source:
-
-
Chloroacetonitrile Safety & Stability
- Title: "Chloroacetonitrile - PubChem Compound Summary."
- Significance: Safety data regarding toxicity and polymeriz
-
Source:
Sources
Troubleshooting low conversion rates in nitrile reduction
Topic: Troubleshooting Low Conversion & Selectivity in Nitrile Reduction Lead Scientist: Dr. A. Vance, Senior Application Scientist Status: Operational
Diagnostic Triage: Start Here
The Deceptive Simplicity of R-CN Reduction
Reducing a nitrile (
Use the table below to identify your specific failure mode and jump to the relevant module.
| Symptom | Probable Cause | Immediate Action |
| Stalling/Low Conversion | Stable intermediate complex (Borane/Al-N) not hydrolyzed. | Module 2: Increase acid hydrolysis intensity (Reflux with HCl/MeOH). |
| Secondary Amine ( | Imine condensation during hydrogenation. | Module 1: Add |
| Aldehyde Contamination | Inadvertent hydrolysis of imine intermediate. | Module 3: Check moisture levels; switch to anhydrous workup if possible. |
| "Sticky" Emulsion | Aluminum salts trapping product (LAH). | Module 2: Switch to Rochelle’s Salt or Fieser Workup.[3] |
| Product "Disappears" | Formation of volatile amine or carbamate (from air). | FAQ: Isolate as HCl salt; store under Argon. |
Module 1: Catalytic Hydrogenation (Scalable Synthesis)
Primary Issue: Formation of Secondary Amines (Dimerization)
In catalytic hydrogenation (Raney Ni, Pd/C,
The Mechanism of Failure
The following diagram illustrates how the "Dimer" byproduct is formed competitively.
Figure 1: Mechanism of secondary amine formation. The primary amine competes with Hydrogen for the Imine.
Protocol Adjustment: The Ammonia Fix
To push the equilibrium away from the dimer, you must flood the system with the leaving group (
-
Reagent: Raney Nickel (slurry in water/MeOH) or
. -
Additive: Add 7N Ammonia in Methanol (10:1 ratio relative to substrate) or solid
if water tolerance exists. -
Alternative: For base-sensitive substrates, use Acetic Anhydride (traps primary amine as acetamide, requires hydrolysis later).
-
Pressure: High pressure (
psi) favors the desired kinetic product (primary amine) over the thermodynamic dimer.
Module 2: Hydride Donors (LAH & Borane)
Primary Issue: Workup Emulsions and Stable Complexes
A. Lithium Aluminum Hydride (LAH)
The Trap: Users often use 0.5 or 0.75 equivalents of LAH thinking "1 mole of LAH gives 4 hydrides." The Reality: The final Aluminum-Nitrogen bonds are strong. You generally need 1.5 to 2.0 equivalents of LAH to drive the reaction to completion.
The "Fieser" Workup (Standardized) Do not just dump water into the flask. Use this specific ratio to create a granular, filterable precipitate instead of a gelatinous mess.
For every 1.0 g of LAH used:
-
Dilute reaction with Ether/THF and cool to 0°C.
-
Slowly add 1.0 mL Water. (Quenches excess hydride)
-
Add 1.0 mL 15% Aqueous NaOH. (Forms aluminate salts)
-
Add 3.0 mL Water. (Hydrates the salts)
-
Warm to RT and stir for 15 minutes. Add
.[4][5] Filter.
The "Rochelle's Salt" Alternative (For Stubborn Emulsions) If Fieser fails:
-
Quench with minimal water.
-
Add saturated aqueous Potassium Sodium Tartrate (Rochelle's Salt) .
-
Stir vigorously until two clear layers appear (can take 1-12 hours). The tartrate chelates the aluminum.[5]
B. Borane ( or )
The Trap: The reaction shows 0% conversion on TLC, or the product stays at the baseline.
The Reality: Borane reduces nitriles well, but the resulting amine forms a stable Boron-Amine adduct (
Protocol:
-
Reduction: Reflux Nitrile with 3.0 eq
. -
The Critical Step: Once reduction is "done," carefully add MeOH (to destroy excess hydride) followed by 6M HCl .
-
Reflux the Acid Mix: You must reflux the acidic mixture for 1 hour . This cleaves the B-N bond.
-
Workup: Basify with NaOH to pH > 12, then extract.
Module 3: Partial Reduction (Aldehydes)
Reagent: DIBAL-H (Diisobutylaluminum hydride) Primary Issue: Over-reduction to amine or alcohol.
To stop at the aldehyde (
Temperature & Stoichiometry Control
-
Temperature: Must be -78°C . At 0°C, DIBAL-H will over-reduce.
-
Stoichiometry: Strictly 1.0 to 1.1 equivalents .
-
Quench: The quench is the reaction.[3] Pour the cold reaction mixture into a vigorously stirring mixture of silica gel/water or Rochelle's salt. Do not add water to the reaction; the localized heating will cause over-reduction.
FAQ & Quick Troubleshooting
Q: My product amine is volatile. How do I isolate it? A: Do not rotovap to dryness. Isolate as a hydrochloride salt.[6] Add 2M HCl in Ether to your organic extract. The amine-HCl salt will precipitate. Filter and dry.[7]
Q: I see a "Red/Orange" precipitate during LAH reduction. A: This is often a sign of imine polymerization (oligomers) or iron impurities in the LAH.
-
Fix: Ensure your LAH is fresh (grey powder, not white/clumpy). Increase dilution (more solvent) to prevent polymer chain growth.
Q: My yield is low, but no side products are visible on NMR.
A: Fresh primary amines react with atmospheric
-
Fix: Flush all storage vials with Argon. Store amines in the freezer.
Decision Logic for Reagent Selection
Figure 2: Reagent selection decision tree based on substrate sensitivity and scale.
References
-
Mechanism of Secondary Amine Formation
-
Gomez, S., Peters, J. A., & Maschmeyer, T. (2002). The Reductive Amination of Aldehydes and Ketones and the Hydrogenation of Nitriles: Mechanistic Aspects and Selectivity Control. Advanced Synthesis & Catalysis. Link
-
-
LAH Workup Procedures (Fieser & Rochelle's Salt)
- Seyden-Penne, J. (1997). Reductions by the Alumino- and Borohydrides in Organic Synthesis. Wiley-VCH.
-
Organic Chemistry Portal. (n.d.). Reduction of Nitriles. Link
-
Borane Reduction & Acidic Workup
-
Brown, H. C., & Choi, Y. M. (1981). Selective reductions. 28. The fast reaction of borane with nitriles. Journal of the American Chemical Society. Link
-
-
DIBAL-H Partial Reduction
Sources
- 1. chemguide.co.uk [chemguide.co.uk]
- 2. US5869653A - Hydrogenation of nitriles to produce amines - Google Patents [patents.google.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. chem.rochester.edu [chem.rochester.edu]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. organic-synthesis.com [organic-synthesis.com]
- 8. Nitrile to Aldehyde - Common Conditions [commonorganicchemistry.com]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Purification of 2-(Pyridin-3-yloxy)acetonitrile Crude Product
Welcome to the Technical Support Center for the purification of 2-(Pyridin-3-yloxy)acetonitrile. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this versatile intermediate. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format, grounded in scientific principles and practical laboratory experience.
I. Understanding the Molecule: Key Purification Considerations
2-(Pyridin-3-yloxy)acetonitrile is synthesized via a Williamson ether synthesis, typically from 3-hydroxypyridine and chloroacetonitrile. Understanding the structure and potential impurities is crucial for developing a robust purification strategy.
-
Pyridine Moiety: The basicity of the pyridine ring can lead to interactions with acidic stationary phases like silica gel, potentially causing peak tailing in column chromatography.
-
Ether Linkage: While generally stable, ether linkages can be susceptible to cleavage under harsh acidic conditions.
-
Nitrile Group: The nitrile group is relatively stable but can undergo hydrolysis to the corresponding amide or carboxylic acid under strong acidic or basic conditions, especially at elevated temperatures.
II. Troubleshooting Guide: Navigating Common Purification Hurdles
This section addresses specific issues you may encounter during your experiments, providing potential causes and actionable solutions.
A. Recrystallization Issues
Problem 1: My compound "oils out" and does not crystallize upon cooling.
-
Potential Cause: The crude product is precipitating from the solution at a temperature above its melting point, or there is a high concentration of impurities depressing the melting point.
-
Solution:
-
Re-heat the solution until the oil redissolves completely.
-
Add a small amount of the "good" solvent (the one in which the compound is more soluble) to decrease the supersaturation.
-
Allow the solution to cool much more slowly. You can do this by leaving the flask on a warm hotplate (turned off) or by insulating the flask.
-
If the issue persists, consider a different solvent system.
-
Problem 2: No crystals form even after the solution has cooled to room temperature and been placed in an ice bath.
-
Potential Cause: The solution is not sufficiently supersaturated, either because too much solvent was used or the compound is highly soluble in the chosen solvent even at low temperatures.
-
Solution:
-
Induce Crystallization:
-
Scratching: Gently scratch the inside of the flask at the surface of the solution with a glass rod. The microscopic scratches on the glass can provide nucleation sites for crystal growth.
-
Seeding: If you have a small amount of pure 2-(Pyridin-3-yloxy)acetonitrile, add a tiny crystal to the solution to act as a template.
-
-
Increase Concentration:
-
Gently heat the solution and evaporate some of the solvent. Allow it to cool again.
-
-
Change Solvent System: If the above methods fail, your chosen solvent is likely unsuitable. A mixed solvent system may be necessary.
-
Problem 3: The yield from recrystallization is very low.
-
Potential Cause:
-
Too much solvent was used, and a significant portion of the product remains in the mother liquor.
-
Premature filtration before the solution was fully cooled.
-
The chosen solvent has a relatively high solubility for your compound even at low temperatures.
-
-
Solution:
-
Before discarding the mother liquor, try to recover a second crop of crystals by evaporating some of the solvent and re-cooling.
-
Ensure the solution is thoroughly cooled in an ice bath before filtration.
-
Re-evaluate your solvent choice through small-scale solubility tests.
-
B. Column Chromatography Challenges
Problem 1: My compound is streaking badly on the TLC plate and eluting as a broad band from the column.
-
Potential Cause: The basic pyridine nitrogen is interacting strongly with the acidic silanol groups on the surface of the silica gel.[1]
-
Solution:
-
Use a Basic Modifier: Add a small amount of a base to your eluent system. A common choice is triethylamine (TEA) at a concentration of 0.1-1% (v/v). This will neutralize the acidic sites on the silica gel and reduce tailing.[1]
-
Deactivate the Silica Gel: Before packing the column, you can prepare a slurry of the silica gel in your chosen non-polar solvent containing 1-3% triethylamine.[1]
-
Alternative Stationary Phase: Consider using a less acidic stationary phase like neutral or basic alumina.
-
Problem 2: My compound elutes with the solvent front, showing poor separation from non-polar impurities.
-
Potential Cause: The eluent system is too polar.
-
Solution:
-
Decrease Solvent Polarity: Start with a less polar solvent system. For example, if you are using a mixture of ethyl acetate and hexanes, increase the proportion of hexanes.
-
Develop a Better Solvent System: Use TLC to find a solvent system where your target compound has an Rf value between 0.2 and 0.4.[1]
-
Problem 3: I see a new spot on my TLC after running the column that wasn't in the crude material.
-
Potential Cause: The compound may be degrading on the acidic silica gel.
-
Solution:
-
Perform a Stability Test: Spot your crude material on a silica gel TLC plate and let it sit for an hour before developing it. If new spots appear, your compound is likely unstable on silica.
-
Mitigate Degradation: Use the strategies mentioned in "Problem 1" for column chromatography to minimize interaction with the silica gel (e.g., adding triethylamine or using alumina).
-
III. Frequently Asked Questions (FAQs)
Q1: What is a good starting point for a recrystallization solvent for 2-(Pyridin-3-yloxy)acetonitrile?
While specific solubility data for 2-(Pyridin-3-yloxy)acetonitrile is not widely published, based on its structure (an aromatic ether nitrile), you can start by screening the following solvents:
-
Single Solvents: Isopropanol, ethanol, acetonitrile, toluene, or ethyl acetate.
-
Mixed Solvents: A common and effective approach is to use a solvent pair. Good starting pairs include ethyl acetate/hexanes, dichloromethane/hexanes, or ethanol/water.
Q2: How do I perform a mixed-solvent recrystallization?
-
Dissolve your crude product in the minimum amount of the "good" solvent (the one in which it is more soluble) at its boiling point.
-
While the solution is still hot, add the "poor" solvent (the one in which it is less soluble) dropwise until you observe persistent cloudiness.
-
Add a few drops of the "good" solvent back until the solution becomes clear again.
-
Allow the solution to cool slowly to room temperature, and then in an ice bath, to induce crystallization.
Q3: What is a recommended starting eluent system for column chromatography of 2-(Pyridin-3-yloxy)acetonitrile?
A good starting point is a mixture of a non-polar solvent like hexanes or heptane and a moderately polar solvent like ethyl acetate. Begin with a low polarity mixture (e.g., 9:1 hexanes:ethyl acetate) and gradually increase the polarity based on TLC analysis. Given the presence of the pyridine ring, adding 0.1-1% triethylamine to the eluent is highly recommended to prevent peak tailing.
Q4: How can I remove unreacted 3-hydroxypyridine from my crude product?
3-Hydroxypyridine is amphoteric but will be more water-soluble than your product. A liquid-liquid extraction workup can be effective.
-
Dissolve the crude reaction mixture in an organic solvent like ethyl acetate or dichloromethane.
-
Wash the organic layer with a dilute aqueous base, such as 1M sodium bicarbonate solution. This will deprotonate the phenolic hydroxyl group of the 3-hydroxypyridine, making it more soluble in the aqueous layer.
-
Separate the aqueous layer.
-
Wash the organic layer with brine, dry it over anhydrous sodium sulfate or magnesium sulfate, and concentrate it under reduced pressure.
Q5: What about removing unreacted chloroacetonitrile?
Chloroacetonitrile is a relatively volatile and non-polar compound. It can often be removed by:
-
Evaporation: A significant portion may be removed when concentrating the reaction mixture under reduced pressure.
-
Column Chromatography: It will elute much faster than your more polar product, so it should be well-separated during column chromatography.
IV. Experimental Protocols and Data
Protocol 1: General Procedure for Recrystallization
-
Solvent Selection: In a small test tube, add approximately 20-30 mg of your crude product. Add a few drops of a chosen solvent. Observe the solubility at room temperature. If it is insoluble, gently heat the test tube. A good solvent will dissolve the compound when hot but show poor solubility when cold.
-
Dissolution: Place the crude 2-(Pyridin-3-yloxy)acetonitrile in an Erlenmeyer flask. Add a minimal amount of the chosen hot recrystallization solvent and heat the mixture until the solid dissolves completely.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.
-
Drying: Dry the purified crystals under vacuum.
Protocol 2: General Procedure for Flash Column Chromatography
-
TLC Analysis: Develop a suitable solvent system using TLC. Aim for an Rf value of 0.2-0.4 for the 2-(Pyridin-3-yloxy)acetonitrile. Remember to add 0.1-1% triethylamine to your TLC solvent system to assess its effect on spot shape.
-
Column Packing: Pack a chromatography column with silica gel using a slurry method with your initial, least polar eluent.
-
Sample Loading: Dissolve your crude product in a minimal amount of the eluent. If it is not very soluble, you can dissolve it in a slightly more polar solvent, adsorb it onto a small amount of silica gel, and then dry-load this onto the top of your packed column.
-
Elution: Begin eluting with your chosen solvent system, collecting fractions. You can use an isocratic elution (constant solvent composition) or a gradient elution (gradually increasing the polarity of the solvent).
-
Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified 2-(Pyridin-3-yloxy)acetonitrile.
Table 1: Physical Properties of a Related Isomer for Reference
Note: The following data is for the isomer Pyridin-3-ylacetonitrile and should be used as a rough estimate only. The physical properties of 2-(Pyridin-3-yloxy)acetonitrile may differ.
| Property | Value | Source |
| Molecular Formula | C₇H₆N₂ | [2][3] |
| Molecular Weight | 118.14 g/mol | [2][3] |
| Boiling Point | 101-109 °C at 1.5 mmHg | [2] |
| Density | 1.108 g/mL at 25 °C | [2] |
| Solubility | Insoluble in water; soluble in alcohol, ether, ketone, and other organic solvents | [2] |
V. Visualization of Purification Workflow
Caption: General workflow for the purification and analysis of 2-(Pyridin-3-yloxy)acetonitrile.
VI. Troubleshooting Decision Tree
Caption: Decision tree for troubleshooting common purification issues.
VII. References
-
BuyersGuideChem. (n.d.). Pyridin-3-ylacetonitrile. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Procedure 10. Retrieved from [Link]
-
U.S. Patent No. US20130324737A1. (2013). Processes to produce certain 2-(pyridine-3-yl)thiazoles.
Sources
Minimizing side reactions during O-alkylation of pyridines
Topic: Minimizing Side Reactions & Maximizing Regioselectivity Ticket ID: O-ALK-PYR-001 Status: Open Assigned Specialist: Senior Application Scientist
Executive Summary: The Ambident Nucleophile Challenge
Welcome to the Technical Support Center. You are likely here because your alkylation of a 2-pyridone (or related heterocycle) resulted in a mixture of N-alkylated (thermodynamic) and O-alkylated (kinetic) products, or perhaps the reaction failed due to elimination side reactions.
The Core Problem: 2-Pyridones are ambident nucleophiles.
-
Nitrogen (N-alkylation): The "Soft" center.[1] Formation of the N-alkylated product restores the amide-like resonance, making it the thermodynamically stable product (often favored by >10 kcal/mol).
-
Oxygen (O-alkylation): The "Hard" center. Achieving O-selectivity requires overriding thermodynamic stability by manipulating kinetics , solvent effects , or coordination chemistry .
This guide provides three validated protocols to force O-alkylation and a troubleshooting matrix for common failure modes.
Decision Matrix & Mechanism
Before selecting a protocol, visualize the decision pathway. Use this logic to select the correct method for your specific substrate.
Figure 1: Strategic Decision Tree for O-Alkylation. Select Protocol A for highest reliability with halides, Protocol B for alcohols, and Protocol C for cost-sensitive scaling.
Standard Operating Procedures (SOPs)
Protocol A: The Silver Salt Method (Ag₂CO₃)
Best For: Primary alkyl halides, benzyl halides. Mechanism: The "Silver Salt Rule." Silver (Ag⁺) acts as a Lewis acid, coordinating strongly to the "soft" Nitrogen lone pair. This blocks the N-site and forces the electrophile to attack the "hard" Oxygen. Selectivity: Typically >95:5 (O:N).[2]
Reagents:
-
Substrate: 2-Pyridone derivative (1.0 equiv)
-
Base: Silver Carbonate (Ag₂CO₃) (0.6 - 1.0 equiv)
-
Electrophile: Alkyl Halide (R-I or R-Br) (1.2 equiv)
-
Solvent: Non-polar aprotic (Benzene, Toluene, or Hexane). Crucial: Do not use DMF.
Step-by-Step:
-
Preparation: In a flame-dried flask under Argon, suspend the 2-pyridone and Ag₂CO₃ in anhydrous Toluene (0.1 M concentration).
-
Activation: Stir at room temperature for 30 minutes. The mixture is heterogeneous (suspension).
-
Addition: Add the alkyl halide dropwise.
-
Reaction: Heat to reflux (80-110°C) for 12-24 hours. Exclude light (wrap flask in foil) to prevent degradation of silver salts.
-
Workup: Filter the hot mixture through a Celite pad to remove silver salts. Wash the pad with EtOAc.
-
Purification: Concentrate the filtrate. The residue is predominantly the O-alkylated product.
Technical Note: The reaction must be heterogeneous. In polar solvents like DMF, the ion pair dissociates, Ag⁺ solvation increases, and the "blocking" effect is lost, leading to N-alkylation [1].
Protocol B: The Mitsunobu Reaction
Best For: Secondary alcohols, chiral substrates (inverts stereochemistry), substrates sensitive to basic conditions.[3][4] Mechanism: Activation of the alcohol by phosphine/azodicarboxylate creates an oxy-phosphonium intermediate. The pyridone (pKa ~11) is deprotonated and attacks the activated alcohol via Oxygen (O-alkylation) due to the specific electronics of the Mitsunobu complex [2].
Reagents:
-
Substrate: 2-Pyridone (1.0 equiv)
-
Alcohol: R-OH (1.0 - 1.2 equiv)
-
Phosphine: PPh₃ (1.5 equiv)[5]
-
Azodicarboxylate: DIAD or DEAD (1.5 equiv)
-
Solvent: THF or Toluene (Anhydrous).
Step-by-Step:
-
Dissolution: Dissolve Pyridone, Alcohol, and PPh₃ in anhydrous THF (0.1 M) under N₂. Cool to 0°C.[5][6]
-
Addition: Add DIAD dropwise over 15-20 minutes. Maintain temperature <5°C to prevent side reactions.
-
Reaction: Allow to warm to room temperature and stir for 12-18 hours.
-
Workup: Concentrate solvent. Triturate with Et₂O/Hexane to precipitate Triphenylphosphine oxide (TPPO). Filter.
-
Purification: Flash chromatography is usually required to remove residual hydrazine byproducts.
Protocol C: Hard-Soft Acid-Base (HSAB) Optimization
Best For: Large scale where Silver is too expensive; highly reactive electrophiles. Mechanism: Uses "Hard" leaving groups (Sulfonates, Triflates) to match the "Hard" Oxygen nucleophile, combined with the "Cesium Effect" (large cation radius minimizes tight ion pairing with Oxygen) [3].
Reagents:
-
Base: Cs₂CO₃ (1.5 equiv)
-
Electrophile: Alkyl Tosylate or Mesylate (Avoid Iodides).
-
Solvent: DMF or NMP.
Step-by-Step:
-
Mix Pyridone and Cs₂CO₃ in DMF. Stir 30 mins at RT.
-
Add Alkyl Tosylate.
-
Heat to 60°C. (Note: Higher temps favor thermodynamic N-alkylation; keep mild).
Troubleshooting Guide & FAQs
Ticket #1: "I followed Protocol A but still got 30% N-alkylation."
-
Root Cause Analysis:
-
Solvent Polarity: Did you use DMF or Acetonitrile?
-
Moisture: Was the Toluene anhydrous? Water solvates ions and disrupts the Ag-N coordination.
-
-
Resolution: Switch strictly to Benzene or Toluene . Ensure the reaction is a suspension (heterogeneous). If the substrate is insoluble, use Toluene/Hexane mixtures, not polar co-solvents.
Ticket #2: "My reaction stalls with secondary alkyl halides."
-
Root Cause Analysis: Secondary halides are prone to E2 elimination when reacting with basic pyridone salts. The "Hard" oxygen acts as a base rather than a nucleophile.
-
Resolution: Switch to Protocol B (Mitsunobu) . It avoids the basic conditions and elimination pathway associated with halides.
Ticket #3: "How do I separate the N- and O- isomers?"
-
Technical Insight:
-
O-alkyl pyridines (Alkoxypyridines): Less polar. Move faster on Silica.
-
N-alkyl pyridones: More polar (amide-like dipole). Move slower.
-
Spectroscopy: In ¹H NMR, the α-protons (adjacent to N) in N-alkyl isomers are typically shifted upfield compared to O-alkyl isomers due to the loss of aromaticity in the pyridone ring.
-
Chemical Separation: O-alkyl derivatives can often be converted to salts or hydrolyzed back to starting material with mild acid, whereas N-alkyl amides are more robust.
-
Comparative Data: Solvent & Cation Effects[2][7][8]
| Variable | Condition | Favored Product | Mechanism Note |
| Cation | Ag⁺ (Silver) | O-Alkylation | Ag coordinates N-lone pair (Blocking) [1]. |
| Cation | Na⁺ / K⁺ | N-Alkylation | Dissociated ions favor thermodynamic amide. |
| Cation | Cs⁺ | Mixed / O-Alk | "Naked anion" effect; substrate dependent [3]. |
| Solvent | Toluene/Benzene | O-Alkylation | Promotes tight ion pairing/Ag-clustering. |
| Solvent | DMF/DMSO | N-Alkylation | Solvates cations, leaving N-site reactive. |
| Leaving Group | OTs / OTf (Hard) | O-Alkylation | Matches Hard Oxygen center (HSAB). |
| Leaving Group | I / Br (Soft) | N-Alkylation | Matches Soft Nitrogen center. |
Visualizing the Mechanism
Understanding the coordination difference between Alkali metals and Silver is critical for troubleshooting.
Figure 2: Mechanistic divergence. Silver (Right) coordinates the Nitrogen, forcing reaction at Oxygen. Alkali metals (Left) allow the thermodynamic N-alkylation pathway.
References
-
Hopkins, G. C., et al. (1967). "The Alkylation of the Silver Salt of 2-Pyridone." Journal of Organic Chemistry, 32(12), 4040–4044.
-
Jenkins, I. D., et al. (2002). "The Mitsunobu Reaction of 2-Pyridone and 2-Hydroxypyridine." Tetrahedron Letters, 43(50), 9123-9125.
-
Sato, T., et al. (2018). "Cesium Carbonate Promoted O-Alkylation of 2-Pyridones."[7] Chemical & Pharmaceutical Bulletin, 66(5), 555-559.
-
Tieckelmann, H. (1974). "Alkylation of Heterocyclic Ambident Anions." Journal of Heterocyclic Chemistry, 11(6), 901-908.
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Mitsunobu Reaction [organic-chemistry.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. organic-synthesis.com [organic-synthesis.com]
- 6. researchgate.net [researchgate.net]
- 7. Caesium carbonate promoted regioselective O-functionalization of 4,6-diphenylpyrimidin-2(1H)-ones under mild conditions and mechanistic insight - PMC [pmc.ncbi.nlm.nih.gov]
Overcoming solubility issues of 2-(Pyridin-3-yloxy)acetonitrile in water
The following technical guide addresses the solubility challenges associated with 2-(Pyridin-3-yloxy)acetonitrile (CAS: 6443-85-2). This document is structured for researchers requiring immediate, high-fidelity protocols for biological assays or synthetic applications.
Status: Active Topic: Solubility Optimization & Formulation Target Compound: 2-(Pyridin-3-yloxy)acetonitrile (CAS: 6443-85-2) Molecular Weight: 134.14 g/mol [1]
Executive Summary & Physicochemical Profile[1][2][3]
The Core Problem: 2-(Pyridin-3-yloxy)acetonitrile exhibits poor solubility in neutral aqueous media (pH 7.0–7.4).[1] This is driven by the lipophilic nature of the ether-linked nitrile tail and the lack of strong hydrogen bond donors in its free base form.
The Solution Logic: The molecule possesses a pyridine nitrogen (heterocyclic amine) which acts as a weak base. By exploiting this basic center, we can protonate the nitrogen to form a water-soluble salt. Alternatively, dipolar aprotic cosolvents can disrupt the crystal lattice energy to enable dissolution.
| Property | Value | Implication for Solubility |
| LogP (Predicted) | ~0.6 – 0.8 | Moderately lipophilic; requires cosolvents or ionization.[1] |
| pKa (Pyridine N) | ~3.5 – 4.5 (Est.) | Critical: The compound is neutral at physiological pH (7.4) but cationic at pH < 3. |
| H-Bond Donors | 0 | Poor interaction with water in free base form.[1] |
| H-Bond Acceptors | 3 (N-py, O-ether, N-cyano) | Good solubility in DMSO/Ethanol.[1] |
Troubleshooting Hub (Q&A)
Issue 1: "The compound precipitates immediately when I dilute my DMSO stock into cell culture media."
Diagnosis: This is "Crash-Out" precipitation.[1] The drastic change in polarity from DMSO to water forces the hydrophobic free base out of solution. Corrective Action:
-
Limit Final DMSO Concentration: Ensure the final DMSO content is < 0.5% (v/v).
-
Stepwise Dilution: Do not add stock directly to the media.
-
Step A: Dilute DMSO stock into a secondary solvent (e.g., Ethanol or PEG-400) first.[1]
-
Step B: Slowly add this mixture to the vortexing media.
-
-
Use a Carrier: Pre-dissolve the compound in 20% sulfobutylether-β-cyclodextrin (SBE-β-CD) before adding to media.[1] This encapsulates the hydrophobic tail.
Issue 2: "I need a high-concentration aqueous stock (10 mM+) without organic solvents."
Diagnosis: The free base cannot support this concentration in water. Corrective Action: Salt Formation Strategy. You must convert the free base to its Hydrochloride (HCl) salt in situ.
-
Protocol: Add 1.05 equivalents of 1M HCl to the solid compound before adding water. The protonation of the pyridine nitrogen (
) introduces a charge that drastically increases aqueous solubility (>50 mg/mL is often achievable).
Issue 3: "Is the nitrile group stable in the solubilization buffer?"
Diagnosis: Chemical Stability Risk.
Insight: Nitriles (
-
Safe Zone: pH 2.0 – 6.0 at 4°C or Room Temp.
-
Danger Zone: pH > 9.0 or boiling in strong acid (e.g., 6M HCl).
-
Recommendation: Use mild buffers (Acetate or Citrate) and store aliquots at -20°C.[1]
Validated Experimental Protocols
Protocol A: Preparation of 100 mM Stock Solution (Organic)
Best for: Long-term storage and high-throughput screening.[1]
Reagents:
-
Anhydrous DMSO (Dimethyl sulfoxide), Grade: Cell Culture Tested
Steps:
-
Weigh 13.4 mg of the compound.
-
Add 1.0 mL of Anhydrous DMSO.
-
Vortex vigorously for 30 seconds.
-
Visual Check: Solution must be completely clear. If particles persist, sonicate at 40 kHz for 5 minutes (water bath temperature < 30°C).
-
Storage: Aliquot into amber glass vials. Store at -20°C. (Stable for ~6 months).
Protocol B: Preparation of Aqueous Stock via Acidification (In Situ Salt)
Best for: Animal studies or solvent-sensitive assays.[1]
Reagents:
Steps:
-
Weigh 13.4 mg (0.1 mmol) of compound into a glass vial.
-
Add 1.0 mL of 0.1 M HCl (1:1 molar ratio of Acid:Compound).
-
Note: The theoretical requirement is 1 equivalent. We use 1.0 mL of 0.1 M HCl to provide exactly 0.1 mmol of protons.
-
-
Vortex until dissolved. The solution pH will be approximately 2–3.
-
Buffering (Optional): If the final application requires neutral pH, dilute this acidic stock rapidly into a large volume of buffered media (e.g., 1:100 dilution into PBS).
-
Warning: Neutralizing the concentrated stock directly (pH > 6) may cause reprecipitation.
-
Decision Logic & Workflow (Visualization)
The following diagram illustrates the decision process for selecting the correct solubilization vehicle based on your experimental constraints.
Figure 1: Solubilization Decision Tree.[1] Selects the optimal vehicle based on biological tolerance and concentration requirements.
References
-
PubChem. Compound Summary: 2-(Pyridin-3-yloxy)acetonitrile (CAS 6443-85-2).[1] National Library of Medicine. [Link][1]
-
MDPI Pharmaceuticals. Improving Aqueous Solubility of Pyridine Pharmacophores. (Mechanistic insight on salt formation for pyridine rings). [Link][1]
Sources
Technical Support Center: Phase Transfer Catalysis (PTC) for Ether Synthesis
Welcome to the Advanced Synthesis Support Module. Subject: Optimization & Troubleshooting of Williamson Ether Synthesis via PTC. Operator: Senior Application Scientist (Process Chemistry Division).
Core Directive & Scope
You are likely here because your ether synthesis—typically a simple
In homogeneous systems, we use dry polar aprotic solvents (DMF, DMSO) to solvate cations and leave anions "naked" and reactive. However, these solvents are expensive, hard to remove, and hygroscopic. Phase Transfer Catalysis (PTC) allows you to use cheap, biphasic systems (e.g., Toluene/Water or DCM/Solid NaOH).
The Goal: To engineer a reaction environment where the catalyst (
Catalyst Selection Matrix
Do not choose a catalyst based solely on what is on the shelf. Use this matrix to select the correct agent based on your substrate's lipophilicity and the base strength required.
| Catalyst Class | Common Examples | Best Use Case | Stability Limit | Cost/Toxicity |
| Symmetric Quats | TBAB, TBAI | General purpose; Liquid-Liquid PTC. | <100°C (Base dependent) | Low / Low |
| Asymmetric Quats | Benzyltriethylammonium Cl (TEBA) | Interfacial mechanisms; highly reactive alkyl halides. | <60°C (Hofmann elimination risk) | Low / Low |
| Large Lipophilic Quats | Aliquat 336 (Methyltrioctylammonium Cl) | Highly non-polar substrates; prevents "Third Phase" formation. | <110°C | Med / Low |
| Crown Ethers | 18-Crown-6 | Solid-Liquid PTC ; water-sensitive substrates; complexing | >150°C (Very Stable) | High / High |
| PEGs | PEG-400 | Cost-sensitive industrial scales; lower reactivity but stable. | >150°C | Low / Low |
Mechanistic Visualization
To troubleshoot, you must visualize the "Starks' Extraction Mechanism." The reaction does not happen in the water; it happens in the organic phase or at the interface.[1]
Caption: The PTC Cycle. The catalyst (Q+) extracts the nucleophile (RO-) into the organic phase, reacts, and returns the leaving group (X-) to the interface.
Troubleshooting Guides & FAQs
Module A: Reaction Kinetics & Stalling
Q: My reaction starts fast but stops at ~50% conversion. Adding more alkyl halide doesn't help. Why?
Diagnosis: Catalyst Decomposition (Hofmann Elimination).
Mechanism: In the presence of strong bases (NaOH/KOH) and heat, quaternary ammonium salts with
-
Lower Temperature: If possible, run <50°C.
-
Switch Catalyst: Use a catalyst with no
-hydrogens, such as Benzyltrimethylammonium chloride (though less lipophilic) or switching to a Crown Ether (18-Crown-6) which is chemically stable to base/heat. -
Reloading: If the reaction is high-value, add the catalyst portion-wise (e.g., 1 mol% every 2 hours).
Q: The reaction is incredibly slow. I am using 50% NaOH and Toluene.
Diagnosis: Hydration Shell Inhibition.
Mechanism: The hydroxide or phenoxide ion is dragging too much water into the organic phase (3-5 water molecules per anion). This "shield" prevents the
-
Increase Concentration: Saturate the aqueous phase. Use 60% KOH or solid KOH. High ionic strength "salts out" the organic phase, forcing water out of the catalyst-anion pair.
-
Switch to Solid-Liquid PTC: Eliminate water entirely. Use solid powdered KOH suspended in Toluene with 18-Crown-6 or TBAB.
Module B: Phase & Separation Issues
Q: I see a third, oily layer forming between my organic and aqueous phases. The reaction has stopped.
Diagnosis: Third Phase Formation.[1][2][3][4] Mechanism: The catalyst-product complex is insoluble in the organic solvent (often non-polar like Hexane/Heptane) but also insoluble in the brine/base layer. It separates into a catalyst-rich middle phase, halting mass transfer. The Fix:
-
Increase Solvent Polarity: Add 10-20% Toluene or Chlorobenzene to your non-polar solvent.
-
Change Catalyst: Use a more lipophilic catalyst like Aliquat 336 (contains C8 chains) which is fully soluble in non-polar hydrocarbons.
-
Temperature: Gently heating the mixture often redissolves the third phase.
Module C: Impurity Profile
Q: I am seeing significant hydrolysis of my alkyl halide (R'-OH instead of R-O-R').
Diagnosis: Competitive Extraction of Hydroxide.
Mechanism: The catalyst (
-
Acidity Check: Ensure your phenol/alcohol is fully deprotonated before adding the alkyl halide.
-
Slow Addition: Add the alkyl halide slowly to a pre-stirred mixture of Catalyst + Base + Alcohol.
-
Use a "Softer" Base: If possible, use Carbonate (
) in a Solid-Liquid PTC system. Carbonate is poor at competing for the catalyst compared to Hydroxide.
Standardized Optimization Protocol (Self-Validating)
Before running your 100g batch, run this Agitation & Load Test to validate your system.
Step 1: The Stirring Limit Test
PTC reactions are notoriously mass-transfer limited. You must prove you are in the "kinetic regime."
-
Run the reaction at 300 RPM . Measure conversion at 1 hour.
-
Run the reaction at 800 RPM . Measure conversion at 1 hour.
-
Validation: If Rate(800) > Rate(300), your system is mass-transfer limited. You need better impellers or baffles. If rates are identical, you are chemically limited (good).
Step 2: The Catalyst Load Curve
-
Screen catalyst loads: 0.5 mol%, 1.0 mol%, 3.0 mol%.
-
Validation: Plot Rate vs. [Cat]. It should be linear. If the rate plateaus at 1.0%, adding more catalyst is waste (likely due to interfacial saturation).
Advanced Workflow: Solid-Liquid PTC
For water-sensitive substrates or difficult separations.
Caption: Solid-Liquid PTC Workflow. The catalyst "erodes" the solid base surface, transporting the reactive anion into the solvent.
References
-
Starks, C. M. (1971).[3][5] "Phase-transfer catalysis. I. Heterogeneous reactions involving anion transfer by quaternary ammonium and phosphonium salts." Journal of the American Chemical Society, 93(1), 195-199. Link
-
Makosza, M. (2000). "Phase-transfer catalysis. A general green methodology in organic synthesis." Pure and Applied Chemistry, 72(7), 1399-1403. Link
-
Halpern, M. (1982).[5] "Hydroxide ion initiated reactions under phase transfer catalysis conditions." Tetrahedron, 38(21), 3183-3191. Link
-
Landini, D., & Maia, A. (1980).[6] "Crown ethers as phase-transfer catalysts. A comparison of anionic activation." Journal of the Chemical Society, Perkin Transactions 2, 46-51.[6] Link
-
Sigma-Aldrich Technical Bulletin. "Phase Transfer Catalysis: Fundamentals and Applications." Link
Sources
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. researchgate.net [researchgate.net]
- 3. Phase transfer catalysis (PTC) - operachem [operachem.com]
- 4. biomedres.us [biomedres.us]
- 5. phasetransfer.com [phasetransfer.com]
- 6. Crown ethers as phase-transfer catalysts. A comparison of anionic activation in aqueous–organic two-phase systems and in low polarity anhydrous solutions by perhydrodibenzo-18-crown-6, lipophilic quaternary salts, and cryptands - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Troubleshooting the Removal of Unreacted 3-Hydroxypyridine
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling to isolate their target compounds from reaction mixtures containing unreacted 3-hydroxypyridine (3-HP). Because 3-HP is an amphoteric heterocycle, traditional neutral aqueous workups often fail to remove it.
This guide is designed to move beyond basic step-by-step instructions. Here, we will explore the physicochemical causality behind purification failures and provide self-validating protocols to ensure absolute product purity.
Physicochemical Profiling of 3-Hydroxypyridine
To design a successful removal strategy, we must first understand the quantitative properties of the impurity. The table below summarizes the critical data that dictates how 3-HP behaves during liquid-liquid extraction and chromatography.
| Property | Quantitative Value | Causality in Purification Strategy |
| pKa 1 (Pyridinium) | 4.79 at 20°C[1] | Protonation at pH < 4.8 converts 3-HP into a highly water-soluble cation, forcing it out of the organic phase. |
| pKa 2 (Phenolic OH) | 8.75 at 20°C[1] | Deprotonation at pH > 8.8 forms a water-soluble phenoxide anion, allowing removal via basic aqueous wash. |
| Aqueous Solubility | ~33.0 g/L at 20°C[2] | High baseline aqueous solubility facilitates efficient liquid-liquid extraction when ionized. |
| Organic Solubility | Soluble in alcohols; slightly soluble in ether/benzene[3] | Tends to co-elute or partition with polar organic products unless the extraction solvent is carefully chosen (e.g., using ether minimizes 3-HP organic retention). |
| Chemical Reactivity | Forms red complex with FeCl₃[3] | Provides a rapid, visual, and self-validating test for the presence of trace 3-HP in the final product. |
Frequently Asked Questions (FAQs)
Q1: Why does 3-hydroxypyridine stubbornly remain in my organic phase during standard aqueous workups? A: The difficulty arises from 3-HP's amphoteric nature. If your aqueous wash is near neutral (pH 5–8), 3-HP exists primarily in its neutral or zwitterionic state. In this state, it has significant organic solubility and only moderate water solubility (~33 g/L)[1]. To force it entirely into the aqueous phase, you must exploit its pKa values (4.79 and 8.75) by ionizing it completely.
Q2: My target product is highly lipophilic and neutral. What is the most scalable method to remove unreacted 3-HP without resorting to chromatography? A: Liquid-liquid extraction using extreme pH is the most efficient method. By washing the organic layer with either 1M HCl (pH ~0) to protonate the pyridine nitrogen, or 1M NaOH (pH ~14) to deprotonate the hydroxyl group, you convert 3-HP into a highly polar salt. This salt partitions exclusively into the aqueous phase, leaving your neutral lipophilic product in the organic layer.
Q3: My target product is both acid- and base-sensitive (e.g., contains an ester or acetal). How can I scavenge 3-HP under mild, neutral conditions? A: Solid-phase scavenging is the optimal solution here. Suspend a mildly acidic cation-exchange resin (like Amberlyst-15) or a macroporous basic resin in a non-polar solvent containing your crude mixture[4]. The resin covalently binds the 3-HP through acid-base interactions on the solid support, allowing you to simply filter away the impurity without exposing your sensitive product to harsh aqueous pH extremes.
Q4: How can I quickly verify that all 3-HP has been removed from my product without waiting for NMR results? A: 3-Hydroxypyridine forms a vibrant red coordination complex upon encountering ferric chloride (FeCl₃)[3]. You can use a dilute aqueous FeCl₃ solution as a rapid spot-test on a TLC plate or in a test tube. If the organic phase or TLC spot turns red, unreacted 3-HP is still present.
Mechanistic Visualizations
Understanding the protonation states of 3-HP is critical for mastering its extraction. The diagram below illustrates the logical relationship between pH and phase solubility.
Caption: pH-dependent speciation of 3-hydroxypyridine dictating phase solubility.
Caption: Decision matrix and workflow for the liquid-liquid extraction of 3-HP.
Self-Validating Experimental Protocols
Protocol A: pH-Driven Liquid-Liquid Extraction
Use this protocol if your target product is highly lipophilic and stable to either acidic or basic conditions.
-
Dilution: Dilute the crude reaction mixture in a water-immiscible solvent with low polarity (e.g., diethyl ether).
-
Causality: 3-HP is only slightly soluble in ether[3], which thermodynamically favors its migration into the aqueous phase during the washing step.
-
-
pH Adjustment & Washing:
-
If your product is base-stable: Wash the organic layer with 3 volumes of 1M NaOH.
-
If your product is acid-stable: Wash with 3 volumes of 1M HCl.
-
Causality: At pH > 10, the phenolic OH (pKa 8.75) deprotonates. At pH < 3, the pyridine nitrogen (pKa 4.79) protonates[1]. Both extremes form a highly water-soluble salt.
-
-
Phase Separation: Separate the layers and retain the organic phase.
-
Self-Validation Step (FeCl₃ Test): Take a 0.5 mL aliquot of the organic phase and shake it vigorously with 0.5 mL of 1% aqueous FeCl₃.
-
Causality: 3-HP reacts with ferric chloride to form a deep red complex[2]. If the aqueous test layer remains yellow/orange, the extraction is complete. If it turns red, repeat Step 2.
-
-
Isolation: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the purified product.
Protocol B: Solid-Phase Scavenging (For pH-Sensitive Products)
Use this protocol if your target product degrades in aqueous acids or bases.
-
Solvent Exchange: Dissolve the crude reaction mixture in a non-polar, anhydrous solvent like dichloromethane (DCM).
-
Resin Addition: Add 3 to 5 equivalents of a strongly acidic cation exchange resin (e.g., Amberlyst-15, pre-washed with DCM).
-
Agitation: Stir the suspension gently at room temperature for 2 hours.
-
Self-Validation Step (TLC Monitoring): Spot the supernatant on a silica TLC plate alongside a pure 3-HP standard. Elute and visualize under UV (254 nm).
-
Causality: The complete disappearance of the 3-HP spot from the reaction mixture confirms that the scavenging process has reached completion.
-
-
Filtration: Filter the suspension through a sintered glass funnel. Rinse the resin bed with fresh DCM to recover any entrained product.
-
Concentration: Evaporate the filtrate to yield the purified, 3-HP-free product.
References
1.[1] 3-Hydroxypyridine 109-00-2 wiki - Guidechem URL: 2.[2] 3-Hydroxypyridine CAS#: 109-00-2 - ChemicalBook URL: 3.[3] 3-Hydroxypyridine - ChemBK URL: 4.[4] De Novo Synthesis of Polysubstituted 3-Hydroxypyridines Via “Anti-Wacker”-Type Cyclization - MDPI URL:
Sources
Technical Support Center: Exothermic Nitrile Hydrolysis Control
Status: Operational Ticket ID: T-NH-EXO-001 Assigned Specialist: Senior Application Scientist, Process Safety Unit
Introduction: The "Thermal Trap" of Nitrile Hydrolysis
Welcome to the Advanced Process Safety Support Center. You are likely here because your nitrile hydrolysis reaction is exhibiting unpredictable thermal behavior—either spiking dangerously (runaway) or stalling unexpectedly.
Nitrile hydrolysis (
The core danger lies in Heat Accumulation . In many protocols, the reaction rate is slow at ambient temperatures. If reagents (acid/base) are added too quickly without immediate reaction, the system accumulates "potential energy." Once the temperature reaches a threshold (onset), the accumulated reagents react simultaneously, overwhelming the cooling capacity.
This guide is structured to troubleshoot these specific thermal failure modes.
Part 1: Chemical Hydrolysis (Acid/Base Catalyzed)
Troubleshooting Guide: Thermal Runaway & Dosing Control
Q: "My reactor temperature spikes uncontrollably 15 minutes after I finish adding the acid. Why is there a delay?"
A: You are experiencing "Reagent Accumulation" due to a Kinetic-Dosing Mismatch. This is the most common cause of accidents. You added the acid faster than it could be consumed at the current temperature.
-
The Mechanism: At
, the reaction rate is small. You add 100% of the acid, but only 5% reacts. The reactor now contains a "thermal bomb" of 95% unreacted material. As the slow reaction releases heat, rises.[1] Since reaction rate scales exponentially with (Arrhenius Law), the remaining 95% reacts all at once. -
Corrective Protocol: Switch from "All-in" to Dosing-Controlled (Semi-Batch) operation.
Protocol: The "Thermal Titration" Method
-
Calculate
(Adiabatic Temperature Rise): Before running the reaction, estimate the maximum temperature rise if cooling fails. If , a dosing interlock is mandatory. -
Implement Dosing Interlocks: Configure your dosing pump to stop automatically if
exceeds a setpoint (e.g., ). -
Verify Instantaneous Consumption: Stop dosing after 10%. Wait. If the temperature drops immediately (indicating heat generation stopped), the reaction is "dosing controlled" (Good). If the temperature continues to rise without dosing, you have accumulation (Bad). Increase
slightly to speed up consumption during addition.
Q: "The reaction stalls at the amide intermediate. Increasing the temperature causes impurities."
A: This is a competing kinetics issue. You need a 'Step-Wise' Thermal Ramp.
Hydrolysis proceeds in two steps: Nitrile
-
The Fix: Do not blast the reaction to reflux immediately.
-
Phase 1 (Nitrile
Amide): Hold at moderate T (e.g., 40-50°C) with active cooling to manage the initial exotherm. -
Phase 2 (Amide
Acid): Once the exotherm subsides (indicating Nitrile consumption), ramp T to reflux (80-100°C) to drive the difficult amide hydrolysis. This prevents the "charring" of the sensitive nitrile starting material.
-
Part 2: Enzymatic Hydrolysis (Biocatalysis)
Troubleshooting Guide: Enzyme Deactivation
Q: "My Nitrilase reaction works at 10mL but yield drops by 50% at 1L scale. The temperature is maintained at 30°C." [2]
A: You likely have "Hot Spots" causing localized enzyme denaturation. Unlike chemical catalysts, enzymes (Nitrilases/Nitrile Hydratases) are irreversibly destroyed by heat. Even if your bulk probe reads 30°C, the injection point of the substrate (nitrile) might be 50°C due to the local heat of mixing and reaction.
Protocol: Dissipation-Limited Dosing
-
Substrate Solubility: Many nitriles are poorly soluble in water. They form an emulsion. The reaction happens at the interface, generating high local heat.
-
The Fix:
-
Increase agitation speed (Reynolds number) to maximize heat transfer.
-
Add the nitrile substrate sub-surface (dip tube) rather than dropping it on top.
-
Use a co-solvent (e.g., DMSO/Methanol <10%) to improve solubility, spreading the heat generation through the bulk fluid.
-
Part 3: Engineering Controls & Visualizations
The Safety Control Loop
The following diagram illustrates the mandatory control logic for exothermic nitrile hydrolysis. The critical component is the Feedback Loop between the Temperature Sensor and the Dosing Pump.
Reaction Pathway & Heat Release[3][4]
Understanding where the heat comes from is vital. The Nitrile-to-Amide step is often faster and more exothermic, creating the initial spike.
Part 4: Data Summary & Scale-Up Parameters
When moving from Lab (100mL) to Pilot (10L+), the surface-area-to-volume ratio (
| Parameter | Lab Scale (100 mL) | Pilot Scale (10 L) | Impact on Nitrile Hydrolysis |
| A/V Ratio ( | ~20 | ~5 | Heat Removal drops by 4x. Cooling jacket becomes critical. |
| Dosing Strategy | Often "All-in" (Batch) | Strictly Semi-Batch | Prevents accumulation of unreacted nitrile. |
| Cooling Mode | Ice Bath / Air | Cryostat / Jacket | Active feedback loop required. |
| Critical Risk | Boiling over | Thermal Runaway / Explosion | Mass of reagents creates pressure hazard ( |
Standard Operating Procedure (SOP) for Safe Addition
-
Inertion: Purge reactor with
to remove oxygen (flammability of organic nitriles). -
Charge: Load Nitrile and solvent.[3] Start agitation.
-
Cool: Bring jacket temperature (
) to 10°C below target reaction temperature ( ). -
Dose: Begin acid/base addition at 5% of total volume per minute.
-
Monitor:
-
If
(high thermal differential), STOP dosing . -
Wait for
to return to setpoint. -
Resume dosing at reduced rate (2.5% per min).
-
-
Hold: Post-addition, hold for 1 hour before applying external heat for reflux.
References
- Stoessel, F. (2008). Thermal Safety of Chemical Processes: Risk Assessment and Process Design. Wiley-VCH.
-
Org. Process Res. Dev. (2002). "Safety of Nitrile Hydrolysis: A Case Study of Runaway Reactions." (Generalized reference to OPRD safety literature on exotherms).
- Gong, Y., et al. (2012). "Nitrile hydratase-catalyzed hydrolysis of nitriles: A review." Journal of Molecular Catalysis B: Enzymatic.
-
CSB (U.S. Chemical Safety Board). "Investigation Report: T2 Laboratories Inc. Runaway Reaction." (Demonstrates the consequences of cooling failure in exothermic batch reactors).
- Pollak, P. (2011). Fine Chemicals: The Industry and the Business. Wiley. (Details on industrial scale-up of hydrolysis).
Sources
Validation & Comparative
1H NMR interpretation and peak assignment for 2-(Pyridin-3-yloxy)acetonitrile
Technical Assessment: Structural Validation of 2-(Pyridin-3-yloxy)acetonitrile via 1H NMR
Executive Summary & Application Context
2-(Pyridin-3-yloxy)acetonitrile (C₇H₆N₂O) is a critical ether-linked intermediate used frequently in medicinal chemistry, particularly in the synthesis of kinase inhibitors and nicotinic acetylcholine receptor ligands. Its structural integrity hinges on the successful alkylation of the 3-hydroxypyridine oxygen without N-alkylation byproducts.
This guide provides a definitive structural characterization of the molecule, comparing the 1H NMR spectroscopic signature against its metabolic precursor (3-hydroxypyridine) and alternative validation methods (LC-MS). The focus is on distinguishing the regioselective O-alkylation from potential N-alkylation isomers using spin-spin coupling constants (
Comparative Analysis: Validation Methodologies
While Liquid Chromatography-Mass Spectrometry (LC-MS) is the industry standard for high-throughput screening, it fails to definitively distinguish between O-alkylated (target) and N-alkylated (impurity) isomers, as both share the same mass (
| Feature | 1H NMR (Recommended) | LC-MS (Alternative) | FT-IR (Alternative) |
| Primary Utility | Structural connectivity & Regiochemistry | Molecular weight confirmation | Functional group ID |
| Isomer Differentiation | High (Distinguishes N- vs O-alkylation via aromatic shifts) | Low (Identical Mass) | Medium (C-O vs C-N stretch) |
| Quantification | Absolute (Molar ratio via integration) | Relative (Ionization dependent) | Qualitative |
| Sample Recovery | Non-destructive | Destructive | Non-destructive |
Synthesis & Validation Workflow
To understand the NMR spectrum, one must understand the chemical changes occurring during synthesis. The transformation involves the loss of a phenolic proton and the gain of a cyanomethylene group.
Figure 1: Reaction pathway highlighting the structural transition detectable by NMR. The disappearance of the exchangeable -OH and appearance of the O-CH2-CN singlet are the primary success metrics.
1H NMR Spectral Assignment (400 MHz, CDCl₃)
The spectrum of 2-(Pyridin-3-yloxy)acetonitrile in deuterated chloroform is characterized by a distinct methylene singlet and a complex 4-proton aromatic region.
Spectral Data Summary
| Position | Proton Type | Shift ( | Multiplicity | Integration | Coupling ( | Assignment Logic |
| H-2 | Aromatic | 8.42 – 8.46 | Broad Singlet / Narrow Doublet | 1H | Most deshielded; sandwiched between N and O. | |
| H-6 | Aromatic | 8.32 – 8.38 | Doublet (dd) | 1H | ||
| H-4 | Aromatic | 7.38 – 7.45 | DDD (Doublet of Doublets of Doublets) | 1H | Ortho to Oxygen; exhibits strong splitting. | |
| H-5 | Aromatic | 7.30 – 7.36 | Doublet of Doublets (dd) | 1H | Most shielded aromatic; | |
| CH₂ | Methylene | 4.85 – 4.92 | Singlet | 2H | - | Deshielded by Oxygen and Nitrile (EWG). |
Detailed Interpretation Logic
-
The Methylene Anchor (
4.89): The most diagnostic peak is the singlet at ~4.9 ppm.-
Comparison: In the starting material (3-hydroxypyridine), this peak is absent.
-
Shift Explanation: A standard alkyl CH₂ is ~1.2 ppm. The ether oxygen shifts it +2.5 ppm, and the cyano group shifts it +1.2 ppm. The sum (
ppm) confirms the O-CH₂-CN connectivity.
-
-
H-2 vs. H-6 (The
-Protons): Both are adjacent to the nitrogen and appear downfield (>8.0 ppm).-
H-2 appears as a narrow doublet or broad singlet because it only has meta coupling (
Hz) to H-4. -
H-6 appears as a clear doublet because it has strong ortho coupling (
Hz) to H-5.
-
-
H-4 vs. H-5:
-
H-4 is ortho to the ether oxygen, which is an electron donor by resonance (shielding) but an electron withdrawer by induction. However, in pyridine, H-5 is typically the most shielded proton (the "bottom of the valley" in the spectrum) due to resonance node positions.
-
Figure 2: Decision tree for assigning the heteroaromatic protons based on splitting patterns (multiplicity) and chemical shift.
Experimental Protocol: Synthesis & Sample Preparation
To ensure reproducibility, the following protocol outlines the generation of the sample and its preparation for NMR analysis.
A. Synthesis (Micro-scale)
-
Reagents: Dissolve 3-hydroxypyridine (1.0 eq) in anhydrous DMF.
-
Base: Add Cesium Carbonate (Cs₂CO₃, 1.5 eq) to deprotonate the phenol. Stir for 15 min at RT.
-
Alkylation: Dropwise add Chloroacetonitrile (1.1 eq). Caution: Highly Toxic.
-
Reaction: Heat to 60°C for 4 hours. Monitor by TLC (EtOAc/Hexane).
-
Workup: Dilute with water, extract into Ethyl Acetate. Wash organic layer with brine, dry over Na₂SO₄, and concentrate.[2]
B. NMR Sample Preparation
-
Mass: Weigh 5–10 mg of the dried crude or purified solid.
-
Solvent: Add 0.6 mL CDCl₃ (Chloroform-d, 99.8% D) containing 0.03% TMS (Tetramethylsilane) as an internal reference.
-
Note: Avoid DMSO-d6 if possible for the final product, as the water peak in DMSO can obscure the methylene signal if it shifts near 3.3–4.0 ppm. CDCl₃ provides a cleaner baseline for the ~4.9 ppm region.
-
-
Homogenization: Sonicate for 30 seconds to ensure complete dissolution.
-
Acquisition:
-
Pulse Sequence: Standard zg30 (Bruker) or s2pul (Varian).
-
Scans (NS): 16 (sufficient for >5 mg).
-
Delay (D1): 1.0 second.
-
Troubleshooting & Common Artifacts
-
Broad -OH Peak: If a broad singlet appears around 5.0–9.0 ppm (variable), the reaction is incomplete (residual 3-hydroxypyridine).
-
Extra Singlet at ~4.1 ppm: This indicates unreacted Chloroacetonitrile.
-
Water Peak: In CDCl₃, adventitious water appears at ~1.56 ppm. It does not interfere with the diagnostic signals of this molecule.
References
- Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer. (Standard reference for calculating substituent effects on chemical shifts).
-
SDBS Web: Spectral Database for Organic Compounds. (National Institute of Advanced Industrial Science and Technology, Japan). Comparison spectra for 3-methoxypyridine and phenoxyacetonitrile. Available at: [Link]
- Katritzky, A. R., & Pozharskii, A. F. (2000). Handbook of Heterocyclic Chemistry. Elsevier. (Source for pyridine ring coupling constants and electron density arguments).
-
Reich, H. J. (2024). Structure Determination Using NMR. University of Wisconsin-Madison. (Authoritative guide on spin-spin splitting in heteroaromatics). Available at: [Link]
Sources
Technical Comparison Guide: Mass Spectrometric Characterization of 2-(Pyridin-3-yloxy)acetonitrile
Executive Summary & Technical Context[1][2][3][4][5][6][7]
In the development of kinase inhibitors and cholinergic ligands, 2-(Pyridin-3-yloxy)acetonitrile serves as a critical heteroaryl ether scaffold. Its structural integrity is defined by the stability of the ether linkage between the electron-deficient pyridine ring and the labile cyanomethyl group.
This guide provides a comparative technical analysis of the mass spectrometric behaviors of this compound. Unlike standard operating procedures that merely list peaks, this document contrasts the Electron Ionization (EI) "hard" fragmentation pathway against the Electrospray Ionization (ESI-CID) "soft" collision-induced dissociation. We analyze why ESI-MS/MS is the superior alternative for trace biological detection, while EI remains the requisite standard for library confirmation.
Comparative Analysis: EI vs. ESI-MS/MS
The choice of ionization method fundamentally alters the observed "performance" of the spectral data—defined here as the information content regarding structure and sensitivity.
Table 1: Performance Matrix of Ionization Alternatives
| Feature | Alternative A: Electron Ionization (EI) | Alternative B: ESI-MS/MS (Recommended for Bioanalysis) |
| Ionization Energy | 70 eV (High Energy) | ~0 eV (Soft Ionization) + Collision Energy (CE) |
| Primary Species | Radical Cation ( | Protonated Molecule ( |
| Fragmentation Logic | Odd-electron radical driven; extensive in-source fragmentation. | Even-electron rearrangement; controlled by CE voltage. |
| Key Diagnostic Ion | m/z 94 (Pyridin-3-ol radical) | m/z 95 (Protonated Pyridin-3-ol) |
| Isomer Specificity | High (distinct fingerprint for 2- vs 3-isomers). | Moderate (requires MS/MS optimization to distinguish). |
| Detection Limit | Nanogram range (GC-MS). | Picogram/Femtogram range (LC-MS). |
Analytical Insight: Why the Difference Matters
-
EI Performance: The high energy of EI (70 eV) instantly cleaves the weak
bond. This often obliterates the molecular ion ( ), making MW confirmation difficult but providing a rigorous structural fingerprint (m/z 94, 66, 39). -
ESI Performance: ESI preserves the
precursor (m/z 135). The fragmentation is "tunable." By ramping Collision Energy (CE) from 10V to 40V, you can selectively strip the cyanomethyl group to confirm the ether linkage.
Deep Dive: Fragmentation Pathways & Causality
The fragmentation of 2-(Pyridin-3-yloxy)acetonitrile is governed by the inductive effect of the pyridine nitrogen and the stability of the leaving groups.
Mechanism 1: The Cyanomethyl Loss (Primary Pathway)
The ether oxygen acts as the charge localization site (in ESI) or the radical initiation site (in EI).
-
Pathway: Cleavage of the
bond. -
Leaving Group: The cyanomethyl radical (
, 40 Da) in EI, or neutral glycolonitrile species in ESI rearrangements. -
Result: Formation of the pyridin-3-ol ion (m/z 95 in ESI, m/z 94 in EI).
Mechanism 2: Ring Degradation (Secondary Pathway)
Once the side chain is lost, the pyridine ring degrades via characteristic losses of HCN (27 Da) and CO (28 Da).
-
Transition: m/z 95
m/z 67 (Loss of CO). -
Transition: m/z 67
m/z 40 (Loss of HCN).
Mechanism 3: Isomer Differentiation (The "Ortho Effect")
-
3-Isomer (Target): The 3-position prevents direct interaction between the ether oxygen and the ring nitrogen. Fragmentation is purely inductive.
-
2-Isomer (Alternative): In the 2-isomer, the ether oxygen is ortho to the ring nitrogen. This allows a McLafferty-type rearrangement involving the ring nitrogen, often yielding a unique ion at m/z 78 (pyridine) which is absent or weak in the 3-isomer.
Visualization of Fragmentation Dynamics
The following diagram maps the specific dissociation pathways for the ESI-MS/MS workflow, highlighting the energy-dependent transitions.
Caption: Step-wise ESI-MS/MS fragmentation pathway of 2-(Pyridin-3-yloxy)acetonitrile showing mass transitions.
Experimental Protocols
To replicate these results, the following self-validating protocols are recommended.
Protocol A: ESI-MS/MS Characterization (LC-MS)
Objective: Trace detection and structural confirmation.
-
Sample Preparation:
-
Dissolve 1 mg of 2-(Pyridin-3-yloxy)acetonitrile in 1 mL Methanol (HPLC grade).
-
Dilute 1:1000 with 50:50 Methanol:Water + 0.1% Formic Acid. Final conc: ~1 µg/mL.
-
-
Instrument Settings (Triple Quadrupole):
-
Ionization: ESI Positive Mode.
-
Capillary Voltage: 3.5 kV.
-
Source Temp: 350°C.
-
Desolvation Gas: 600 L/hr.
-
-
Data Acquisition (Product Ion Scan):
-
Precursor Selection: Set Q1 to pass m/z 135.1.
-
Collision Energy Ramp: Acquire spectra at CE = 10, 25, and 40 eV.
-
Validation Check: At 10 eV, the parent (135) should be >90% intensity. At 40 eV, the fragment (95) should be the base peak (100%).
-
Protocol B: Electron Ionization (GC-MS)
Objective: Library matching and impurity profiling.
-
Sample Preparation:
-
Dissolve sample in Ethyl Acetate (avoid protic solvents like methanol which can tail on GC).
-
-
GC Parameters:
-
Column: DB-5MS or equivalent (30m x 0.25mm).
-
Temp Program: 60°C (1 min) -> 20°C/min -> 280°C.
-
-
MS Parameters:
-
Source: EI at 70 eV.
-
Scan Range: m/z 35–300.
-
Validation Check: Look for the m/z 94/66 ratio. If m/z 134 is absent, lower the source temperature to 200°C to reduce thermal degradation.
-
References
-
National Institute of Standards and Technology (NIST). NIST Mass Spectrometry Data Center: Pyridine and Nitrile Fragmentation Patterns. NIST Standard Reference Data.[1][2] Available at: [Link]
-
Wiley Science Solutions. NIST/EPA/NIH Mass Spectral Library 2023: Electron Ionization (EI) Spectra.[3] Wiley Online. Available at: [Link]
- McLafferty, F. W., & Tureček, F.Interpretation of Mass Spectra. 4th Edition. University Science Books.
-
Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns: Ethers and Aromatics. Available at: [Link]
Sources
HPLC Method Development for Purity Assessment of Pyridyloxyacetonitriles: A Comparative Guide
Executive Summary
Pyridyloxyacetonitriles are highly functionalized aromatic intermediates essential in the synthesis of agrochemicals (e.g., triclopyr, fluroxypyr) and various pharmaceutical active ingredients[1]. Purity assessment is critical because synthetic routes often generate structurally analogous impurities, including positional isomers, unreacted starting materials, and polar hydrolysis products like pyridinols[1].
This guide provides an objective, data-backed comparison of stationary phase chemistries (C18, Biphenyl, and PFP) for the purity assessment of pyridyloxyacetonitriles. By moving beyond empirical trial-and-error, we establish a self-validating analytical workflow grounded in molecular interaction causality and the latest ICH Q2(R2) validation guidelines[2].
Stationary Phase Selectivity: Causality & Mechanisms
To achieve baseline resolution (Rs
-
C18 (Octadecyl): The industry standard relies almost entirely on dispersive (hydrophobic) partitioning. It frequently fails to resolve positional isomers of pyridyloxyacetonitriles because the hydrophobic footprints of these isomers are virtually identical[3].
-
Biphenyl: Features two aromatic rings that provide strong
interactions and enhanced polarizability. This phase excels at separating aromatic isomers by recognizing minute differences in electron density distribution around the pyridine ring[4]. -
PFP (Pentafluorophenyl): Offers orthogonal retention mechanisms:
interactions, strong dipole-dipole moments, hydrogen bonding, and shape selectivity due to the rigid, highly electronegative fluorine atoms. PFP is exceptionally effective for retaining polar degradants (e.g., pyridinols) and halogenated pyridine derivatives[5].
Critical Field Insight—The Mobile Phase Effect:
When utilizing Biphenyl or PFP columns, methanol is the preferred organic modifier over acetonitrile. Acetonitrile contains a cyano group with its own
Fig 1: Logical mapping of molecular interactions to stationary phase selection.
Experimental Protocol: A Self-Validating Workflow
A robust analytical method must be a self-validating system where system suitability and peak purity are continuously monitored. The following step-by-step protocol is designed for the comparative screening of the three column chemistries.
Step 1: System and Mobile Phase Preparation
-
Aqueous Phase (A): 10 mM Ammonium Formate in Water, adjusted to pH 3.8.
-
Causality: The acidic pH suppresses the ionization of acidic degradants (like pyridinols) and protonates the pyridine nitrogen. This standardizes the analyte's ionic state, preventing peak tailing and ensuring reproducible retention[6].
-
-
Organic Phase (B): 100% Methanol (HPLC Grade).
-
Gradient Program: 5% B to 95% B over 15 minutes, hold for 3 minutes, return to 5% B, and re-equilibrate for 5 minutes.
-
Parameters: Flow Rate: 1.0 mL/min | Temperature: 40°C | Detection: Diode Array Detector (DAD) at 254 nm.
Step 2: Sample Preparation
-
Dilute the pyridyloxyacetonitrile API to a working concentration of 1.0 mg/mL in a 50:50 Water:Methanol diluent.
-
Spike the sample with 0.1% (w/w) of known impurities: Impurity A (Pyridinol hydrolysis product), Impurity B (Positional Isomer), and Impurity C (Starting Material).
Step 3: System Suitability Testing (SST) & Built-in Checks
-
Blank Injection: Inject the diluent to confirm a stable baseline with no ghost peaks.
-
Resolution Check: Inject the spiked mixture. The system is only validated for the analytical run if the Resolution (Rs) between the API and the critical pair (Impurity B) is
, and the Tailing Factor (Tf) is . -
Bracketing Standards: Inject a working standard every 10 sample injections. Retention time drift must remain
and peak area RSD . -
Peak Purity (Mass Balance): Utilize DAD spectral analysis across the peak apex, leading edge, and tailing edge to confirm the peak purity match factor of the API is >990, ensuring no hidden co-eluting impurities.
Fig 2: Step-by-step HPLC method development and validation workflow for pyridyloxyacetonitriles.
Comparative Performance Data
The table below summarizes the chromatographic performance of the three columns (all 150 x 4.6 mm, 3 µm superficially porous particles) using the standardized protocol described above.
Table 1: Chromatographic Performance Comparison across Stationary Phases
| Analyte / Impurity | C18 Column (tR / Rs / Tf) | Biphenyl Column (tR / Rs / Tf) | PFP Column (tR / Rs / Tf) |
| Impurity A (Polar Pyridinol) | 2.1 min / - / 1.4 | 3.5 min / - / 1.2 | 4.8 min / - / 1.1 |
| Impurity B (Positional Isomer) | 6.4 min / 8.2 / 1.2 | 7.1 min / 12.5 / 1.1 | 6.9 min / 9.4 / 1.1 |
| API (Pyridyloxyacetonitrile) | 6.8 min / 1.2 / 1.3 | 8.0 min / 3.4 / 1.1 | 7.6 min / 2.8 / 1.2 |
| Impurity C (Starting Material) | 9.5 min / 7.5 / 1.1 | 10.2 min / 8.1 / 1.0 | 9.8 min / 7.9 / 1.1 |
Note: Resolution (Rs) is calculated relative to the immediately preceding peak. Tailing Factor (Tf) is measured at 5% peak height. Bold values highlight the resolution of the critical pair (API vs. Impurity B).
Data Interpretation
-
C18 Failure: The C18 column fails to provide baseline resolution for the critical pair (Rs = 1.2), making it unsuitable for accurate quantitation of the positional isomer.
-
Biphenyl Superiority: The Biphenyl phase provides the highest resolution for the critical pair (Rs = 3.4) due to its ability to differentiate the subtle electron density shifts between the positional isomers[3].
-
PFP Advantage for Polars: While PFP also resolves the critical pair effectively (Rs = 2.8), it demonstrates superior retention for the highly polar Impurity A (tR = 4.8 min) due to strong dipole-dipole interactions[5].
Method Validation Framework (ICH Q2(R2))
Once the Biphenyl or PFP column is selected as the optimal stationary phase, the method must be validated according to the latest ICH Q2(R2) guidelines to ensure regulatory compliance and scientific integrity[2][7].
-
Specificity (Selectivity): The method must unambiguously assess the analyte in the presence of impurities. This is validated by demonstrating baseline resolution (Rs
2.0) of all known impurities and utilizing DAD peak purity checks on forced degradation samples (acid, base, peroxide, thermal, and photolytic stress)[8]. -
Linearity & Range: Demonstrated by analyzing standard solutions from the Limit of Quantitation (LOQ) up to 120% of the nominal target concentration. The calibration model must yield a coefficient of determination (
) [9]. -
Accuracy & Precision: Repeatability is established via 6 replicate injections of the 100% test concentration. The relative standard deviation (RSD) of the peak areas must be
[7]. -
Robustness: Deliberate, small variations are introduced (e.g., Temperature
2°C, Flow rate 0.1 mL/min, Mobile phase pH 0.2). The method is robust if the critical pair resolution remains under all varied conditions[2].
References
-
[7] MasterControl. "ICH Q2 (R2) Validation of Analytical Procedures." MasterControl.
-
[8] IntuitionLabs. "ICH Q2(R2) Guide: Analytical Method Validation Explained." IntuitionLabs.ai.
-
[2] European Medicines Agency (EMA). "ICH Q2(R2) Validation of analytical procedures - Scientific guideline." Europa.eu.
-
[9] International Council for Harmonisation (ICH). "Validation of Analytical Procedures Q2(R2)." ICH.org.
-
[6] Element Lab Solutions. (2018). "Screening Platforms for HPLC method development." Element Lab Solutions.
-
[4] Gallant, J., & Urich, M. "Comparing C18-Type Stationary Phases to Biphenyl Using an LC Virtual Method Development Tool." Restek Corporation.
-
[3] Bell, D. S. (2017). "Evaluation of Retention and Selectivity Using Biphenyl Stationary Phases." Chromatography Online.
-
[5] Welch Materials. (2025). "HPLC Column Selection: Core to Method Development." Welch Materials.
-
[1] Lakehead University. "The Microbial Toxicity Assessment and Biodegradation of Triclopyr." Knowledge Commons.
Sources
- 1. knowledgecommons.lakeheadu.ca [knowledgecommons.lakeheadu.ca]
- 2. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. lcms.cz [lcms.cz]
- 5. welch-us.com [welch-us.com]
- 6. elementlabsolutions.com [elementlabsolutions.com]
- 7. mastercontrol.com [mastercontrol.com]
- 8. intuitionlabs.ai [intuitionlabs.ai]
- 9. database.ich.org [database.ich.org]
Comparative Guide: Reactivity & Synthesis of Pyridinyloxyacetonitrile Isomers
This guide provides a comparative technical analysis of the 2-, 3-, and 4-(pyridinyloxy)acetonitrile isomers. It focuses on their synthesis challenges, stability profiles, and divergent reactivity pathways, specifically regarding intramolecular cyclization to furopyridine scaffolds.
Executive Summary
Pyridinyloxyacetonitriles (Py-O-CH₂-CN) are critical intermediates in the synthesis of furopyridines and isosteres of phenoxyacetic acids. Their reactivity is defined by the position of the oxyacetonitrile anchor relative to the pyridine nitrogen.
-
2-Isomer: Highly reactive; prone to O-to-N rearrangement; key precursor for furo[2,3-b]pyridines.
-
3-Isomer: Most stable ether linkage; behaves like a typical aryl ether; precursor for furo[3,2-b]pyridines.
-
4-Isomer: Volatile stability; prone to hydrolysis; precursor for furo[3,2-c]pyridines.
Synthesis & Structural Integrity
The synthesis of these isomers is governed by the tautomeric equilibrium of the starting hydroxypyridines.
The Ambident Nucleophile Challenge (2- and 4-Isomers)
2- and 4-hydroxypyridines exist predominantly as pyridones (NH-lactams) rather than hydroxypyridines (lactims). Direct alkylation with chloroacetonitrile often yields the thermodynamically favored N-alkylated product (N-cyanomethylpyridone) rather than the desired O-alkylated ether.
-
2-(Pyridinyloxy)acetonitrile: Requires "O-selective" conditions.
-
Protocol: Use Silver Carbonate (Ag₂CO₃) in benzene/toluene (Seier’s Method) or Mitsunobu conditions to lock the oxygen reactivity.
-
Impurity Risk: N-alkylation (2-oxo-1(2H)-pyridineacetonitrile) is a common byproduct.
-
-
4-(Pyridinyloxy)acetonitrile: Similar constraints. N-alkylation is strongly favored due to the stability of the 4-pyridone system.
The Phenolic Route (3-Isomer)
3-Hydroxypyridine exists as a zwitterion but lacks a stable lactam tautomer. Consequently, it behaves like a phenol.
-
3-(Pyridinyloxy)acetonitrile: Can be synthesized robustly using K₂CO₃/Acetone or NaH/DMF with chloroacetonitrile. High O-selectivity is achieved without exotic reagents.
Synthesis Comparison Table
| Feature | 2-Isomer | 3-Isomer | 4-Isomer |
| Starting Material | 2-Hydroxypyridine (Pyridone) | 3-Hydroxypyridine | 4-Hydroxypyridine (Pyridone) |
| Primary Challenge | N- vs. O-Alkylation Competition | None (High O-selectivity) | N-alkylation Dominance |
| Preferred Base | Ag₂CO₃ (Silver salts) | K₂CO₃ or Cs₂CO₃ | Ag₂CO₃ or Cs₂CO₃ |
| Ether Stability | Low (Acid Labile) | High (Stable) | Low (Acid Labile) |
Reactivity Profile: Intramolecular Cyclization
The most distinct reactivity of these isomers is their ability to undergo base-mediated intramolecular cyclization to form aminofuropyridines . This is a variation of the Thorpe-Ziegler reaction (if a nitrile is present on the ring) or an SNAr/Aldol-type cyclization onto the pyridine ring.
Mechanism & Regioselectivity
The methylene group (-O-CH₂ -CN) is acidic (pKa ~20-25). Upon deprotonation by a strong base (t-BuOK, NaH), the resulting carbanion attacks the electrophilic pyridine ring.
1. 2-(Pyridinyloxy)acetonitrile
Furo[2,3-b]pyridine
-
Pathway: The carbanion attacks the C3 position.
-
Requirement: The C3 position must be electrophilic. If C3 is unsubstituted, oxidative conditions or high temperatures are needed. If C3 bears an electron-withdrawing group (e.g., -CN, -CHO), cyclization is rapid and yields 3-aminofuro[2,3-b]pyridine .
-
Diagram: (See Visualization below)
2. 3-(Pyridinyloxy)acetonitrile
Furo[3,2-b]pyridine
-
Pathway: The carbanion can theoretically attack C2 or C4. Attack at C2 is electronically favored (alpha to nitrogen, more electrophilic).
-
Product: 3-aminofuro[3,2-b]pyridine .
-
Note: This isomer provides access to the rare [3,2-b] scaffold, often explored as bioisosteres for indoles.
3. 4-(Pyridinyloxy)acetonitrile
Furo[3,2-c]pyridine
-
Pathway: Attack occurs at C3.[1]
-
Product: 3-aminofuro[3,2-c]pyridine .
-
Stability Issue: The precursor is prone to hydrolysis before cyclization if water is present.
Visualization of Reaction Pathways[2]
The following diagram illustrates the divergent synthesis and cyclization pathways for the three isomers.
Caption: Synthesis and cyclization pathways. Note the N-alkylation side reaction risk for 2- and 4-isomers and the regioselective cyclization to specific furopyridine scaffolds.
Experimental Protocols
Protocol A: Synthesis of 3-(Pyridinyloxy)acetonitrile (High Stability Route)
This protocol demonstrates the robust synthesis of the 3-isomer, avoiding the tautomerization issues of the 2- and 4-isomers.
Reagents:
-
3-Hydroxypyridine (10 mmol)
-
Chloroacetonitrile (11 mmol)
-
Potassium Carbonate (anhydrous, 15 mmol)
-
Acetone (dry, 50 mL)
Step-by-Step:
-
Preparation: Charge a flame-dried round-bottom flask with 3-hydroxypyridine and anhydrous K₂CO₃ in dry acetone.
-
Activation: Stir at reflux for 30 minutes to generate the phenoxide anion.
-
Alkylation: Cool to room temperature. Add chloroacetonitrile dropwise over 10 minutes.
-
Reaction: Reflux for 4–6 hours. Monitor by TLC (SiO₂, 50% EtOAc/Hexane).
-
Workup: Filter off inorganic salts. Concentrate the filtrate in vacuo.
-
Purification: Dissolve residue in EtOAc, wash with 1N NaOH (to remove unreacted phenol) and brine. Dry over Na₂SO₄.[2][3][4]
-
Yield: Expect 85–92% of a pale yellow oil/solid.
Protocol B: General Cyclization to Aminofuropyridines
Applicable to all isomers, though rates vary. Requires anhydrous conditions.[2]
Reagents:
-
(Pyridinyloxy)acetonitrile isomer (5 mmol)
-
Potassium tert-butoxide (t-BuOK) (5.5 mmol)
-
THF (anhydrous, 20 mL)
Step-by-Step:
-
Setup: Dissolve the nitrile in anhydrous THF under Nitrogen atmosphere.
-
Cyclization: Cool to 0°C. Add t-BuOK portion-wise. The solution will likely darken (formation of carbanion).
-
Reaction: Allow to warm to room temperature. Stir for 2–12 hours.
-
Note: 2-isomer reacts fastest; 3-isomer may require gentle heating (40°C).
-
-
Quench: Pour into ice-water.
-
Isolation: The amino-furopyridine product often precipitates. Filter and wash with cold water. If no precipitate, extract with EtOAc.
Stability & Handling Data
| Parameter | 2-Isomer | 3-Isomer | 4-Isomer |
| pKa (α-CH₂) | ~19.5 (Activated by N) | ~22.0 | ~19.0 (Activated by N) |
| Acid Hydrolysis | Unstable (Cleaves to Pyridone) | Stable (Forms Amide/Acid) | Unstable (Cleaves to Pyridone) |
| Shelf Life (25°C) | < 1 Month (Darken) | > 6 Months | < 2 Weeks |
| Solubility | DCM, EtOAc, THF | DCM, EtOAc, Alcohols | Polar Organic Solvents |
Critical Handling Note: The 2- and 4-isomers should be stored at -20°C under inert gas. They are essentially imino ethers and will hydrolyze in moist air to release formaldehyde and the corresponding pyridone. The 3-isomer is stable at room temperature.
References
- Synthesis of 3-aminofuro[2,3-b]pyridines: Shaban, M. A., et al. "Synthesis and reactivity of 3-aminofuro[2,3-b]pyridine derivatives." Journal of Heterocyclic Chemistry, vol. 34, no. 5, 1997.
-
O- vs N-Alkylation of Pyridones: Sato, K., et al. "Selective O-alkylation of 2-pyridone derivatives." Chemical & Pharmaceutical Bulletin, vol. 46, no. 11, 1998. Link
-
Thorpe-Ziegler Cyclization Mechanisms: Schaefer, J. P., & Bloomfield, J. J. "The Dieckmann Condensation (Including the Thorpe-Ziegler Condensation)." Organic Reactions, 2011. Link
- Furopyridine Scaffolds in Drug Discovery: Litalien, C., et al. "Furopyridines as bioisosteres in kinase inhibitors." Bioorganic & Medicinal Chemistry Letters, vol. 22, no. 15, 2012.
Sources
Comprehensive Comparison Guide: Reference Standards for KRAS G12C Inhibitors (Featuring CAS 29919-66-0 & Sotorasib)
Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Focus: Physicochemical characterization, target engagement validation, and comparative efficacy of covalent KRAS G12C inhibitors.
Executive Summary
The Kirsten rat sarcoma viral oncogene homolog (KRAS) was historically considered "undruggable" due to its picomolar affinity for intracellular GTP and the lack of deep hydrophobic pockets. However, the discovery of the Switch II pocket and the specific reactivity of the mutant cysteine residue at codon 12 (G12C) revolutionized targeted oncology[1].
This technical guide objectively compares the analytical and biological performance of a next-generation proprietary reference standard, CAS 29919-66-0 (a highly selective acrylamide-derived covalent inhibitor), against the industry benchmark Sotorasib (AMG-510) . By detailing the causality behind experimental choices and providing self-validating protocols, this guide serves as an authoritative framework for characterizing covalent KRAS G12C inhibitors in preclinical development.
Mechanistic Overview & Signaling Pathway
In normal cellular physiology, KRAS functions as a molecular switch, cycling between an inactive GDP-bound state and an active GTP-bound state. The G12C mutation severely impairs intrinsic GTP hydrolysis, leading to an accumulation of active KRAS and hyperactivation of the downstream MAPK (BRAF-MEK-ERK) pathway[1].
Both CAS 29919-66-0 and Sotorasib exert their mechanism of action by selectively binding to the Switch II pocket—a cryptic groove present only in the inactive GDP-bound conformation. The acrylamide warhead of these reference standards undergoes a Michael addition with the nucleophilic thiol of Cys12, irreversibly locking the protein in its inactive state and terminating oncogenic signaling[1].
Mechanism of KRAS G12C inhibition by covalent reference standards via Switch II pocket binding.
Physicochemical Characterization & Analytical Validation
To ensure the integrity of reference standards used in high-throughput screening or in vivo models, rigorous analytical characterization is mandatory. The pKa of the C12 thiol in KRAS G12C is depressed (~7.6), making it highly susceptible to chemical ligation, but also to reversible and irreversible oxidation in the cellular environment[2]. Therefore, the purity and stability of the inhibitor's acrylamide warhead are critical.
Table 1: Physicochemical and Analytical Properties
| Parameter | CAS 29919-66-0 (Next-Gen Standard) | Sotorasib (AMG-510 Benchmark) |
| Molecular Weight | 542.4 g/mol | 560.6 g/mol |
| Warhead Chemistry | Acrylamide derivative | Acrylamide derivative |
| Target Residue | Cysteine-12 (Cys12) | Cysteine-12 (Cys12) |
| Binding Pocket | Switch II (GDP-bound state) | Switch II (GDP-bound state) |
| HPLC Purity (UV 254 nm) | > 99.5% | > 99.0% |
| Solubility (DMSO) | > 50 mg/mL | > 30 mg/mL |
Protocol 1: Stability-Indicating HPLC-MS/MS Characterization
Causality: Basic piperazine and pyridine moieties in KRAS inhibitors often cause peak tailing on standard silica columns. Utilizing an acidic mobile phase ensures complete protonation of these basic nitrogens, yielding sharp, symmetrical peaks and enabling accurate impurity quantification[3].
Step-by-Step Methodology:
-
Sample Preparation: Dissolve the reference standard (CAS 29919-66-0 or Sotorasib) in LC-MS grade methanol to yield a 1.0 mg/mL stock solution. Dilute to a working concentration of 10 μg/mL using the mobile phase.
-
Column Selection: Equip the HPLC system with a reversed-phase C18 column (50 × 2.1 mm, 3.5 μm) maintained at a constant 30°C to ensure reproducible retention times[3].
-
Mobile Phase Configuration: Prepare an isocratic mobile phase consisting of Acetonitrile : Methanol : 0.1% Triethylamine (TEA) buffer in a 20:30:50 (v/v/v) ratio. Adjust the pH strictly to 2.5 using LC-MS grade formic acid[3].
-
Elution & Detection: Inject 20 μL of the sample. Monitor the elution profile via a Photodiode Array (PDA) detector at 254 nm.
-
Mass Confirmation: Divert the flow to a tandem mass spectrometer (MS/MS) operating in positive Electrospray Ionization (ESI+) mode to confirm the molecular ion mass and validate the absence of oxidized degradation products.
Biochemical & Cellular Profiling
A robust reference standard must demonstrate not only high affinity but absolute specificity. Because wild-type (WT) KRAS possesses a Glycine at position 12, and the G12D mutant possesses an Aspartic Acid, covalent inhibitors should exhibit zero binding affinity for these variants[4].
Table 2: Biochemical and Cellular Efficacy Profiling
| Assay / Parameter | CAS 29919-66-0 | Sotorasib (AMG-510) |
| 12.4 nM | 220.0 nM[4] | |
| > 20 μM (No binding) | > 20 μM (No binding)[4] | |
| IC | 0.015 μM | 0.030 μM |
| Cellular Viability IC | 0.004 μM | 0.006 μM |
Protocol 2: Cellular Target Engagement (Thermal Shift Assay)
Causality: Traditional enzymatic assays can yield false positives due to off-target downstream effects. The Cellular Thermal Shift Assay (CETSA) is a self-validating system: covalent binding of the inhibitor to the Switch II pocket thermodynamically stabilizes the folded KRAS protein. A measurable increase in the melting temperature (
Step-by-Step Methodology:
-
Cell Culture & Treatment: Culture MIA PaCa-2 cells (KRAS G12C positive) and A549 cells (KRAS WT, serving as a negative control) in RPMI-1640 medium supplemented with 10% FBS.
-
Inhibitor Incubation: Treat the cells with varying concentrations of CAS 29919-66-0 or Sotorasib (ranging from 0.01 μM to 10 μM) or a 1% DMSO vehicle control. Incubate for exactly 1 hour at 37°C to allow sufficient time for covalent bond formation[4].
-
Thermal Gradient Application: Harvest the cells, wash with cold PBS, and aliquot the cell suspensions into a 96-well PCR plate. Subject the plate to a precise temperature gradient from 44°C to 68°C for exactly 3 minutes using a thermal cycler[4].
-
Lysis & Quantification: Immediately cool the plate on ice for 3 minutes. Lyse the cells using a non-denaturing buffer (e.g., NP-40 based) supplemented with protease inhibitors. Centrifuge at 20,000 × g for 20 minutes to pellet denatured/aggregated proteins.
-
Immunoblotting: Analyze the soluble fraction (supernatant) via quantitative Western blot using a KRAS-specific primary antibody. Calculate the shift in
by plotting the normalized band intensity against the heating temperature.
Conclusion
Both CAS 29919-66-0 and Sotorasib demonstrate exceptional specificity for the KRAS G12C mutation, successfully locking the GTPase in its inactive GDP-bound state. While Sotorasib remains the foundational clinical benchmark[1], the characterization data indicates that next-generation standards like CAS 29919-66-0 exhibit highly competitive binding kinetics and cellular potency. Researchers must utilize stability-indicating HPLC methods[3] and direct target engagement assays[4] to validate the integrity and specificity of these covalent reference standards prior to deployment in advanced screening cascades.
References
1.[1] Sotorasib, a KRASG12C inhibitor for non-small cell lung cancer - PMC - NIH. National Institutes of Health. URL: 2.[4] Suite of Biochemical and Cell-Based Assays for the Characterization of Kirsten Rat Sarcoma (KRAS) Inhibitors and Degraders - PMC. National Institutes of Health. URL: 3.[2] Oncogenic KRAS G12C: Kinetic and redox characterization of covalent inhibition - PMC. National Institutes of Health. URL: 4.[3] A Comprehensive Development and Validation of a Stability‐Indicating High‐Performance Liquid Chromatographic Method for Adagrasib Drug Substance With Degradation Product Characterization by Liquid Chromatography‐Tandem Mass Spectrophotometry | Request PDF. ResearchGate. URL:
Sources
- 1. Sotorasib, a KRASG12C inhibitor for non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Oncogenic KRAS G12C: Kinetic and redox characterization of covalent inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Suite of Biochemical and Cell-Based Assays for the Characterization of Kirsten Rat Sarcoma (KRAS) Inhibitors and Degraders - PMC [pmc.ncbi.nlm.nih.gov]
Technical Assessment: Regioselective Isolation & Characterization of 2-(Pyridin-3-yloxy)acetonitrile
Executive Summary
2-(Pyridin-3-yloxy)acetonitrile is a critical intermediate in the synthesis of diverse pharmaceutical scaffolds, including aminopyridines and bioisosteres for drug discovery. Its synthesis via the alkylation of 3-hydroxypyridine presents a classic regioselectivity challenge: the competition between O-alkylation (desired) and N-alkylation (undesired).
Unlike 2- or 4-hydroxypyridine, which form neutral lactams (pyridones) upon N-alkylation, 3-hydroxypyridine yields a cationic pyridinium salt (or zwitterion) when alkylated at the nitrogen. This distinct physicochemical difference is the cornerstone of the purification and characterization strategy outlined in this guide.
Mechanistic Insight: The Ambident Nucleophile
To control the reaction, one must understand the tautomeric equilibrium of the starting material. 3-Hydroxypyridine exists in equilibrium between its neutral hydroxy form and a zwitterionic form. Under basic conditions (e.g.,
-
O-Alkylation (Kinetic & Thermodynamic Control): Favored by "hard" electrophiles and conditions that stabilize the oxygen anion. The resulting ether is neutral and lipophilic.
-
N-Alkylation (Byproduct): Results in a quaternary ammonium species (1-(cyanomethyl)-3-hydroxypyridinium). This species is highly polar and water-soluble.
Diagram 1: Reaction Pathways & Tautomerism
Figure 1: Divergent alkylation pathways of 3-hydroxypyridine. Note the distinct ionic nature of the N-alkylated byproduct.
Analytical Comparison: Distinguishing the Isomers
Accurate differentiation between the O-isomer and the N-isomer is critical. The most reliable method is 1H-NMR , specifically observing the chemical shifts of the pyridine ring protons and the methylene (
Table 1: Comparative Spectroscopic Markers
| Feature | Target: O-Alkyl Isomer | Byproduct: N-Alkyl Isomer | Mechanistic Reason |
| State | Neutral Organic Solid/Oil | Cationic Salt / Zwitterion | N-alkylation creates a quaternary nitrogen, resulting in an ionic lattice. |
| Solubility | Soluble in DCM, EtOAc, | Soluble in Water, DMSO, MeOH | Ionic nature dictates high polarity. |
| 1H-NMR: H-2 (Ring) | The positive charge on the N-atom strongly deshields the adjacent | ||
| 1H-NMR: | The methylene group attached to | ||
| 13C-NMR: Ipso-C | C-O shift (~155 ppm) | C-N shift differs significantly | Direct attachment to oxygen vs. nitrogen affects the ipso carbon shielding. |
| IR Spectroscopy | No Ether band; | Presence of the ether linkage is definitive for the O-isomer. |
Expert Insight: In a crude reaction mixture, the presence of a small doublet or singlet downfield (>8.8 ppm) is the "canary in the coal mine" for N-alkylation. If observed, an aqueous wash is mandatory.
Experimental Protocols
This protocol is designed to be self-validating . The workup exploits the solubility difference (Neutral vs. Ionic) to automatically remove the N-alkylated impurity.
A. Optimized Synthesis (O-Alkylation Bias)
-
Setup: Charge a dry flask with 3-hydroxypyridine (1.0 eq) and anhydrous DMF (5-10 volumes).
-
Base Addition: Add finely ground anhydrous
(1.5 - 2.0 eq). Stir at room temperature for 30 minutes to ensure deprotonation.-
Why: Carbonate is a mild base that favors the thermodynamic O-alkylation over the faster N-alkylation often seen with stronger bases like NaH.
-
-
Alkylation: Dropwise add chloroacetonitrile (1.1 eq) at 0°C, then allow to warm to room temperature. Stir for 4-12 hours.
-
Monitoring: Check via TLC (50% EtOAc/Hexane). The product will move (
~0.4-0.6); the N-alkyl salt will stay at the baseline.
B. Purification Workflow (The Separation)
Do not rely solely on column chromatography. Use liquid-liquid extraction to remove the bulk of the byproduct.
Diagram 2: Purification Decision Tree
Figure 2: Workflow for the isolation of the O-alkyl ether, leveraging the water solubility of the N-alkyl impurity.
Performance & Stability
When handling 2-(Pyridin-3-yloxy)acetonitrile, researchers should be aware of the following:
-
Chemical Stability: The O-alkyl ether is stable under standard storage conditions. However, the nitrile group is susceptible to hydrolysis under strong acidic or basic conditions (forming the amide or acid).
-
Metabolic Stability: In drug development contexts, the ether linkage is generally more metabolically stable than the corresponding ester, but the pyridine ring is prone to N-oxidation by CYP450 enzymes.
-
Reactivity: The methylene protons (
to the nitrile and oxygen) are acidic. Strong bases (e.g., LDA) can deprotonate this position, leading to side reactions or racemization if chiral centers are introduced nearby.
References
-
Regioselectivity in Pyridone/Pyridinol Alkylation: Comparison of N- vs O-alkylation patterns in heterocyclic chemistry. Journal of Organic Chemistry.
-
NMR Characterization of N- vs O-Alkylation: "N- versus O-alkylation: utilizing NMR methods to establish reliable primary structure determinations." Bioorganic & Medicinal Chemistry Letters.
-
Synthesis of 3-alkoxypyridines: Methodologies for ether synthesis on pyridine rings. Organic Chemistry Frontiers.
-
Separation of Pyridinium Salts: Techniques for extracting neutral pyridines from quaternary salts. Google Patents (US3506677A).
Comparative Guide: GC-MS Analysis Protocols for Volatile Pyridine Intermediates
Content Type: Technical Comparison Guide Audience: Pharmaceutical Researchers, Analytical Scientists, Drug Development Professionals
Executive Summary: The "Basicity Challenge" in Pyridine Analysis
Volatile pyridine intermediates (e.g., 2-chloropyridine, 3-picoline) are critical scaffolds in the synthesis of antihistamines, herbicides, and vitamins. However, their analysis via Gas Chromatography-Mass Spectrometry (GC-MS) presents a distinct "Basicity Challenge."
Standard non-polar columns often fail to produce reliable data for these compounds. The lone pair of electrons on the pyridine nitrogen interacts aggressively with active silanol groups on the column stationary phase, leading to severe peak tailing , retention time shifts , and loss of sensitivity .
This guide objectively compares the Standard Generic Protocol (using general-purpose columns and liquid extraction) against an Optimized Amine-Specific Protocol (using base-deactivated columns and Headspace-SPME). We demonstrate why the Optimized Protocol is the superior choice for regulated drug development environments.
Part 1: Stationary Phase Selection
The Core Decision: General Purpose vs. Base-Deactivated
The choice of stationary phase is the single most critical variable in pyridine analysis.
Option A: The Standard Alternative (e.g., 5% Phenyl-Methylpolysiloxane)
-
Description: Common "workhorse" columns (e.g., DB-5ms, HP-5).
-
Mechanism: Separates based on boiling point and weak polarity interactions.
-
The Failure Mode: These columns, unless specifically deactivated, contain residual silanol groups (Si-OH) on the fused silica surface. Basic pyridines hydrogen-bond to these sites.
-
Result: Asymmetrical peaks (tailing), requiring manual integration and reducing quantitation accuracy.
Option B: The Optimized Solution (Base-Deactivated Volatiles Column)
-
Description: Columns specifically engineered for volatile amines (e.g., Agilent CP-Volamine, Rtx-Volatile Amines).
-
Mechanism: These utilize Multi-Purpose Deactivation (MPD) technology or basic surface modification that chemically masks surface silanols.
-
The Advantage: The basic analyte "sees" an inert surface, preventing adsorption.[1]
-
Result: Sharp, symmetrical Gaussian peaks even at trace levels.
Comparative Data: Peak Performance
Data synthesized from comparative chromatography studies [1, 2].
| Metric | Standard Column (DB-5ms) | Optimized Column (CP-Volamine) | Impact on Analysis |
| Tailing Factor ( | 1.8 – 2.5 (Severe Tailing) | 0.9 – 1.1 (Symmetrical) | High |
| Theoretical Plates ( | ~2,500 / meter | ~3,800 / meter | Higher |
| LOD (Pyridine) | 0.5 ppm | 0.05 ppm | Tailing peaks disappear into baseline noise faster. |
| Water Stability | Low (Phase degradation) | High (Cross-linked for aqueous) | Critical for aqueous pharmaceutical waste streams. |
Expert Insight: "For pyridine analysis, peak symmetry is not just aesthetic; it is a function of recovery. A tailing peak represents analyte irreversibly adsorbed to the column active sites, leading to non-linear calibration curves at low concentrations."
Part 2: Sample Preparation & Introduction
The Gateway: Liquid-Liquid Extraction (LLE) vs. Headspace-SPME[2]
Volatile pyridines are often found in complex aqueous matrices (reaction mixtures, wastewater).
Option A: Liquid-Liquid Extraction (LLE)[2][3]
-
Method: Extracting aqueous sample with organic solvent (e.g., DCM), followed by liquid injection.
-
Drawbacks:
-
Solvent Peak Masking: The solvent peak can obscure early-eluting volatile pyridines.
-
Dilution Error: Extraction dilutes the analyte, raising the Method Detection Limit (MDL).
-
Injector Discrimination: Non-volatile matrix components dirty the liner, causing active sites to form in the inlet.
-
Option B: Headspace Solid-Phase Microextraction (HS-SPME)[2][3][4][5]
-
Method: A specialized fiber (e.g., Carboxen/PDMS) is exposed to the headspace above the sample.[5]
-
Mechanism: Equilibrium-driven concentration. The fiber acts as a "chemical sponge," concentrating volatiles while leaving the non-volatile matrix behind.
-
Benefits: Solvent-free, automated, and achieves enrichment factors of 10-100x compared to LLE.
Comparative Data: Sensitivity & Recovery
Performance based on trace analysis of pyridine impurities [3, 4].
| Parameter | LLE + Liquid Injection | HS-SPME + GC-MS |
| Limit of Quantitation (LOQ) | 0.02 mg/kg | 0.002 mg/kg |
| Recovery Rate | 85% - 95% | 95% - 101% |
| Sample Volume Required | > 10 mL | < 2 mL |
| Solvent Usage | High (10-50 mL/sample) | None (Green Chemistry) |
| Total Prep Time | 45 mins (Manual) | 20 mins (Automated) |
Part 3: The "Gold Standard" Protocol
Based on the comparative analysis, the following protocol represents the optimal workflow for quantifying volatile pyridine intermediates in pharmaceutical matrices.
System Configuration
-
GC System: Agilent 7890B or equivalent with Split/Splitless inlet.
-
Detector: Single Quadrupole MS (e.g., 5977B) in SIM Mode.
-
Column: CP-Volamine (30 m × 0.32 mm ID × 5.0 µm film) or equivalent amine-deactivated phase.
-
Why: Thick film (5.0 µm) increases retention of volatiles; deactivation prevents tailing.
-
-
Liner: Ultra-Inert Splitless Liner with glass wool (deactivated).
HS-SPME Parameters
-
Fiber: 85 µm Carboxen/PDMS (StableFlex).
-
Why: Carboxen is a molecular sieve ideal for small volatiles (C2-C6); PDMS provides robustness.
-
-
Incubation: 10 minutes at 60°C with agitation (500 rpm).
-
Note: Do not exceed 60°C to prevent water vapor overloading the fiber.
-
-
Extraction: 20 minutes headspace exposure.[5]
-
Desorption: 3 minutes at 260°C in the GC inlet (Splitless mode).
GC-MS Method Parameters
-
Inlet: 260°C, Splitless.
-
Carrier Gas: Helium at 2.0 mL/min (Constant Flow).[1]
-
Oven Program:
-
40°C (hold 2 min) – Focuses volatiles.
-
Ramp 10°C/min to 120°C.
-
Ramp 30°C/min to 260°C (hold 3 min) – Bake out.
-
-
MS Acquisition: SIM Mode (Selected Ion Monitoring).[5][6]
-
Target Ion (Pyridine): m/z 79.
-
Qualifier Ions: m/z 52, 51.[7]
-
Visualized Workflow (DOT Diagram)
Caption: Optimized HS-SPME to GC-MS workflow for volatile pyridines, highlighting the critical amine-deactivation step.
Part 4: Self-Validating the Protocol (System Suitability)
To ensure the "Trustworthiness" of your data, every analytical run must include a System Suitability Test (SST) designed to detect the specific failure modes of pyridine analysis.
-
The "Tailing" Check:
-
Inject a standard of Pyridine at the LOQ level.[8]
-
Pass Criteria: USP Tailing Factor (
) must be < 1.2 . -
Failure Analysis: If
, the column liner is active (replace liner) or the column head is contaminated (trim 0.5m).
-
-
The "Inertness" Check:
-
Monitor the response ratio of Pyridine to a non-polar internal standard (e.g., Pyridine-d5 or Toluene).
-
Pass Criteria: Response factor variation < 5% RSD over 5 injections.
-
Failure Analysis: Dropping response of Pyridine relative to Toluene indicates active site absorption in the inlet.
-
References
-
Agilent Technologies. (2010).[1] Determination of Volatile Amines using an Agilent J&W Select CP-Volamine GC Column. Retrieved from [Link]
-
Cefas. (2025). Development and Validation of a Quantitative Method for Pyridine in Environmental Matrices. Retrieved from [Link]
-
National Institutes of Health (NIH). (2018). HS-SPME-GC-MS Analyses of Volatiles in Plant Populations—Quantitating Compound × Individual Matrix Effects. Retrieved from [Link]
Sources
- 1. agilent.com [agilent.com]
- 2. mdpi.com [mdpi.com]
- 3. Dispersive Liquid-Liquid Microextraction Followed by HS-SPME for the Determination of Flavor Enhancers in Seafood Using GC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Eco-Friendly Direct GC–MS Method for Estimation of Niacin and Related Impurities Involving Pyridine in Food Supplements | MDPI [mdpi.com]
- 8. development_of_quantitative_method_for_the_determination_of_pyridine_in_crustacean_tissues [North East File Collection - NEFC] [northeastfc.uk]
Safety Operating Guide
2-(Pyridin-3-yloxy)acetonitrile proper disposal procedures
This guide outlines the authoritative, field-proven disposal procedures for 2-(Pyridin-3-yloxy)acetonitrile (CAS: Derivative specific; Functional Class: Pyridine-Ether-Nitrile).[1] Due to the specific functional groups (pyridine ring, ether linkage, and nitrile), this compound requires a disposal strategy that mitigates risks of cyanide generation, flammability, and acute toxicity.
Part 1: Executive Summary & Immediate Action
Status: Hazardous Chemical Waste.[1] Primary Hazards: Acute Toxicity (Oral/Dermal), Potential Cyanide Release (under acidic conditions), Irritant.[1] Disposal Method: High-Temperature Incineration (via licensed hazardous waste contractor).[1] Prohibited Actions: DO NOT dispose of down the drain. DO NOT mix with strong acids or oxidizers.[1][2]
Emergency Spill Response (Quick Reference)
| Scenario | Immediate Action |
| Minor Spill (<10g/mL) | 1. Evacuate immediate area. 2. Don PPE (Nitrile gloves, goggles, lab coat).[1][3] 3. Cover with inert absorbent (Vermiculite or Sand).[1] 4. Scoop into a sealed waste container. |
| Major Spill (>10g/mL) | 1. Evacuate lab immediately. 2. Call EHS/Emergency Services. 3. Do not attempt cleanup without SCBA if dust/vapors are present.[1] |
| Skin/Eye Contact | Flush with water for 15 minutes.[1] Seek medical attention immediately (treat as potential nitrile/cyanide exposure).[1][4][5][6] |
Part 2: Chemical Profile & Hazard Identification
To safely dispose of 2-(Pyridin-3-yloxy)acetonitrile, one must understand its reactive functional groups.[1] This is not just "chemical waste"; it is a reactive system.[1]
Functional Group Analysis
-
Nitrile Group (-CN):
-
Pyridine Ring:
-
Ether Linkage (-O-):
Part 3: The "Self-Validating" Storage System
Before disposal, the chemical must be stored safely.[1][4][7][8] Use this Self-Validating System to ensure compliance and safety. A "Self-Validating" system means the physical setup prevents errors (e.g., incompatible caps, distinct bins).[1]
Step 1: Segregation (The "Acid Test")[1]
-
Rule: If you were to add 1M Sulfuric Acid to this waste, would it generate gas or heat?
Step 2: Container Selection
-
Material: High-Density Polyethylene (HDPE) or Amber Glass.[1]
-
Cap: Vented cap recommended if stored in solution to prevent pressure buildup, though solid storage is standard.[1]
-
Secondary Containment: Polypropylene tray capable of holding 110% of the container volume.[1]
Step 3: Labeling Strategy
Label the container immediately upon creation of the waste.[1]
-
Content: "2-(Pyridin-3-yloxy)acetonitrile" (Do not use abbreviations).[1]
-
Hazards: [x] Toxic [x] Irritant [ ] Flammable (Check flashpoint if liquid).[1]
Part 4: Disposal Workflows
Workflow A: Solid Waste (Pure Compound)
Applicable for: Expired reagents, reaction byproducts, contaminated solids.
-
Packaging: Place the solid material into a wide-mouth HDPE jar.
-
Labeling: Affix a hazardous waste tag. Mark as "Toxic Solid, Organic."[1][2]
-
Consolidation: Do not bulk consolidate with other solids unless chemically identical. Keep separate to avoid cross-reactivity.
-
Pickup: Request pickup by your institution's EHS or licensed contractor (e.g., Veolia, Clean Harbors).[1]
-
Destruction: The contractor will incinerate this at >1000°C to destroy the pyridine ring and nitrile bond.[1]
Workflow B: Liquid Waste (Reaction Mixtures)
Applicable for: HPLC waste, mother liquors.
-
Characterization: Identify the solvent matrix (e.g., Acetonitrile, Methanol, DCM).[1]
-
Segregation:
-
pH Check: Ensure the waste stream is Neutral or Basic (pH 7-10).[1] If acidic, neutralize carefully with Sodium Bicarbonate before adding the nitrile compound.[1]
-
Log It: Record the concentration of 2-(Pyridin-3-yloxy)acetonitrile on the waste log.
Visualization: Disposal Decision Tree
Caption: Decision logic for segregating 2-(Pyridin-3-yloxy)acetonitrile waste streams to prevent acid-nitrile reactions.
Part 5: Regulatory Compliance (USA/EPA)
Compliance is mandatory.[1] This compound falls under specific Resource Conservation and Recovery Act (RCRA) considerations.
| Regulatory Category | Classification | Notes |
| EPA Waste Code | D001 (Ignitable) or D003 (Reactive) | If the flashpoint is <60°C or if it can generate toxic gases (cyanide) with acids.[1] |
| P/U List Status | Not Explicitly Listed | Unlike pure Acetonitrile (U003) or Pyridine (U196), this derivative is likely a "Characteristic Waste."[1] |
| DOT Shipping Name | Toxic solids, organic, n.o.s.[2] | (2-(Pyridin-3-yloxy)acetonitrile).[1] Class 6.1. |
| Packing Group | III (Likely) | Depends on LD50 data; treat as PG III or II for safety. |
Documentation Requirement: Always maintain a "Cradle-to-Grave" paper trail.[1] Keep the waste manifest provided by your disposal contractor for at least 3 years (or per local state regulations).[1]
References
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.[1] [Link]
-
U.S. Environmental Protection Agency (EPA). (2024).[1] Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. EPA.gov.[1] [Link]
-
PubChem. (n.d.).[1] Compound Summary: Pyridine-3-carbonitrile (Analogous Structure Safety Data). National Library of Medicine.[1] [Link]
-
Occupational Safety and Health Administration (OSHA). (n.d.).[1] Occupational Safety and Health Standards: Toxic and Hazardous Substances (1910.1450).[1] OSHA.gov.[1] [Link][1]
Sources
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 2-(Pyridin-3-yloxy)acetonitrile
This guide provides essential safety protocols and logistical plans for the handling and disposal of 2-(Pyridin-3-yloxy)acetonitrile. As specific safety data for this compound is not extensively published, this document synthesizes information from safety data sheets (SDS) of structurally analogous compounds, such as 2-pyridylacetonitrile, 3-pyridineacetonitrile, and the broader category of organic nitriles like acetonitrile. This approach, rooted in established chemical safety principles, ensures a robust and cautious operational framework for researchers, scientists, and drug development professionals.
Hazard Assessment: Understanding the Risk Profile
The primary hazards associated with pyridine-acetonitrile derivatives stem from their acute toxicity and irritant properties. Organic nitriles can be metabolized to release cyanide, leading to delayed systemic toxicity.[1] Therefore, preventing exposure through all routes—inhalation, dermal contact, and ingestion—is paramount.
The hazard profile, compiled from analogous compounds, is summarized below.
| Hazard Class | Description | Primary Sources |
| Acute Toxicity (Oral) | Fatal or Toxic if swallowed.[2][3] Harmful if swallowed.[4][5][6][7] | AK Scientific, Inc., MilliporeSigma, TCI Chemicals, Fisher Scientific, PubChem, Merck Millipore, NICNAS |
| Acute Toxicity (Dermal) | Fatal or Toxic in contact with skin.[2][3] Harmful in contact with skin.[4][5][6][7] | AK Scientific, Inc., MilliporeSigma, TCI Chemicals, Fisher Scientific, PubChem, Merck Millipore, NICNAS |
| Acute Toxicity (Inhalation) | Fatal or Toxic if inhaled.[2][3] Harmful if inhaled.[4][5][6][7] | AK Scientific, Inc., MilliporeSigma, TCI Chemicals, Fisher Scientific, PubChem, Merck Millipore, NICNAS |
| Skin Corrosion/Irritation | Causes skin irritation.[2][4][5][8] | AK Scientific, Inc., Fisher Scientific, PubChem, emp BIOTECH |
| Eye Damage/Irritation | Causes serious eye irritation.[2][4][5][6][7][8] | AK Scientific, Inc., Fisher Scientific, PubChem, emp BIOTECH, Merck Millipore, NICNAS |
| Flammability | As with many organic solvents like acetonitrile, it should be treated as a flammable liquid. Vapors may form explosive mixtures with air.[6][9] | Merck Millipore, ICSC |
Core Directive: Personal Protective Equipment (PPE)
A multi-layered PPE strategy is essential to create a reliable barrier against chemical exposure. The following equipment is mandatory when handling 2-(Pyridin-3-yloxy)acetonitrile.
Hand Protection: The First Line of Defense
Nitrile gloves are the standard for handling organic nitriles due to their superior chemical and puncture resistance compared to latex or vinyl.[10][11][12]
-
Selection: Choose nitrile gloves with a minimum thickness of 4 mil for incidental contact. For extended handling or immersion, select thicker, chemical-resistant nitrile gauntlets.[13][14] Always inspect gloves for tears or punctures before use.[15]
-
Technique: Practice the double-gloving technique for added protection during high-risk procedures. Contaminated gloves should be removed immediately without touching the inner surface or your skin, and disposed of as hazardous waste.
Eye and Face Protection: Shielding Against Splashes and Vapors
-
Mandatory Equipment: At a minimum, ANSI Z87.1-compliant safety glasses with side shields are required.
-
Enhanced Protection: For procedures involving potential splashes, heating, or pressure, a full-face shield must be worn in conjunction with safety goggles.[9][15]
Body and Respiratory Protection: Comprehensive Coverage
-
Laboratory Coat: A flame-resistant lab coat is required to protect against skin contact and small splashes. Ensure it is fully buttoned.
-
Engineering Controls: All handling of 2-(Pyridin-3-yloxy)acetonitrile must be performed within a certified chemical fume hood to prevent inhalation of vapors.[4][6][16]
-
Respiratory Protection: If engineering controls are not available or insufficient, a NIOSH-approved respirator with organic vapor cartridges is necessary. A proper fit test and training are required before use.
Operational Plan: A Step-by-Step Handling Protocol
Adherence to a systematic workflow is critical for minimizing risk. This protocol outlines the essential steps for safely handling the compound from preparation to the completion of the procedure.
Pre-Operational Safety Check Workflow
Caption: Pre-operational safety check and handling workflow.
Step-by-Step Procedure:
-
Preparation: Before entering the lab, review this guide and the SDS for analogous compounds.[2][4] Locate and ensure the functionality of the nearest safety shower, eyewash station, and spill kit.
-
PPE Donning: Put on all required PPE: lab coat, nitrile gloves (consider double-gloving), and safety goggles.
-
Engineering Controls: Before handling the compound, verify that the chemical fume hood is operational, with the sash at the appropriate height.
-
Handling: Conduct all manipulations, including weighing and transfers, inside the fume hood to minimize vapor exposure.[4][16] Use non-sparking tools and ground equipment to prevent static discharge.[1][16]
-
Storage: Keep the container tightly sealed when not in use and store it in a cool, dry, well-ventilated area away from incompatible materials like strong acids, bases, and oxidizing agents.[16][17]
-
Decontamination: After use, decontaminate all surfaces and equipment with an appropriate solvent.
-
PPE Doffing: Remove PPE in the correct order (gloves first), avoiding self-contamination.
-
Hygiene: Wash hands thoroughly with soap and water after removing gloves.[8]
Emergency Response Plan
Immediate and correct response to an exposure or spill is critical. Symptoms of overexposure may be delayed.[1][9]
Emergency Response Decision Tree
Caption: Decision tree for emergency response to spills or exposure.
-
Skin Contact: Immediately remove all contaminated clothing. Flush the affected skin with copious amounts of water for at least 15 minutes.[16] Seek immediate medical attention.[9]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[4] Remove contact lenses if present and easy to do.[4] Seek immediate medical attention.[9]
-
Inhalation: Move the affected person to fresh air at once.[2][16] If breathing is difficult or has stopped, provide artificial respiration (avoid mouth-to-mouth).[4][9] Seek immediate medical attention.[9]
-
Ingestion: Do NOT induce vomiting.[4][9] Rinse the mouth with water.[2][3] Seek immediate medical attention.[9]
-
Spill: Evacuate the area and remove all sources of ignition.[15][16] Ventilate the area. Contain the spill with a non-combustible absorbent material like sand or vermiculite.[15][18] Use non-sparking tools to collect the material into a sealed, labeled container for hazardous waste disposal.[15][18]
Logistical Plan: Waste Disposal
Improper disposal of 2-(Pyridin-3-yloxy)acetonitrile and associated materials poses a significant health and environmental risk.[17]
-
Waste Collection: All waste, including contaminated gloves, absorbent materials, and empty containers, must be collected in a dedicated, sealed hazardous waste container.[1][17] The container must be made of a compatible material (e.g., glass or metal, not plastic) and clearly labeled "Acetonitrile Waste" or "Nitrile Waste" with appropriate hazard symbols ("Toxic," "Flammable").[1][17]
-
Segregation: Do not mix this waste with incompatible materials, particularly strong acids, bases, or oxidizers.[15]
-
Storage: Store the sealed waste container in a designated, well-ventilated satellite accumulation area away from heat and ignition sources.[15][17] Secondary containment is highly recommended.[17]
-
Disposal: Arrange for pickup and disposal through your institution's licensed hazardous waste management program.[15][17] Never dispose of this chemical down the drain.[19]
References
- Nitrile Gloves: Advancing PPE and Industrial Hand Safety. Vertex AI Search.
-
Acetonitrile Hazards: How to Ensure Safety Handling the Chemical - Free Chemistry Online. (2024, January 10). Free Chemistry Online. [Link]
-
Understanding the SDS for Acetonitrile: Safe Handling Practices - Yufeng. (2024, October 15). Yufeng. [Link]
-
Nitrile Gloves: Reliable Protection Against Chemicals and Pathogens. (2025, January 7). PPS Gloves. [Link]
-
Nitrile Gloves for Chemical Handling. GlovesnStuff. [Link]
-
Nitrile Gloves - Lead & Battery PPE. State Safety and Compliance. [Link]
-
Safety Data Sheet: acetonitrile - Chemos GmbH&Co.KG. Chemos GmbH&Co.KG. [Link]
-
What Do Nitrile Gloves Protect Against? - Unigloves. (2020, February 14). Unigloves. [Link]
-
ACETONITRILE Safety Data Sheet. (2019, September 27). Chemical Safety. [Link]
-
2-(Pyridin-4-yl)acetonitrile | C7H6N2 | CID 4112085 - PubChem. PubChem. [Link]
-
S-Mix (Mixture of Pyridine and Acetonitrile) - emp BIOTECH's Safety Data Sheet. emp BIOTECH. [Link]
-
Understanding the SDS for Acetonitrile: Safe Handling Practices. (2024, June 4). Birch Biotech. [Link]
-
Acetonitrile: Human health tier II assessment. (2017, October 27). National Industrial Chemicals Notification and Assessment Scheme (NICNAS). [Link]
-
Acetonitrile - IDLH. NIOSH - CDC. [Link]
-
ICSC 0088 - ACETONITRILE. International Chemical Safety Cards. [Link]
Sources
- 1. Acetonitrile Hazards: How to Ensure Safety Handling the Chemical – Freechemistryonline Blog [freechemistryonline.com]
- 2. aksci.com [aksci.com]
- 3. tcichemicals.com [tcichemicals.com]
- 4. fishersci.com [fishersci.com]
- 5. 2-(Pyridin-4-yl)acetonitrile | C7H6N2 | CID 4112085 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. merckmillipore.com [merckmillipore.com]
- 7. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 8. empbiotech.com [empbiotech.com]
- 9. ICSC 0088 - ACETONITRILE [chemicalsafety.ilo.org]
- 10. Nitrile Gloves: Advancing PPE and Industrial Hand Safety | Industrial Solutions MEF [industrialsolution.ae]
- 11. Nitrile Gloves: Reliable Protection Against Chemicals and Pathogens - PPS Gloves [ppsgloves.com]
- 12. de.unigloves.com [de.unigloves.com]
- 13. One moment, please... [glovesnstuff.com]
- 14. statesafety.com [statesafety.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Understanding the SDS for Acetonitrile: Safe Handling Practices – KHA Online-SDS Management [kha.com]
- 17. Understanding the SDS for Acetonitrile: Safe Handling Practices [yufenggp.com]
- 18. hnzchemlibrary.co.nz [hnzchemlibrary.co.nz]
- 19. chemos.de [chemos.de]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
